HGC652
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H28FNO3S2 |
|---|---|
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
N-(cyclohexylmethyl)-4-(4-fluoro-2-methylsulfanylphenyl)-N-methyl-2-methylsulfonylbenzamide |
InChI |
InChI=1S/C23H28FNO3S2/c1-25(15-16-7-5-4-6-8-16)23(26)20-11-9-17(13-22(20)30(3,27)28)19-12-10-18(24)14-21(19)29-2/h9-14,16H,4-8,15H2,1-3H3 |
InChI-Schlüssel |
MEFAYSLODGHXPL-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
HGC652: A Molecular Glue Targeting the Nuclear Pore Complex for Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action of HGC652 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel small molecule that has emerged as a promising anti-cancer agent. It functions as a molecular glue, a class of compounds that induce or stabilize interactions between two proteins that would otherwise not interact. This compound specifically targets the E3 ubiquitin ligase TRIM21, redirecting its activity to degrade components of the nuclear pore complex (NPC). This targeted protein degradation disrupts essential cellular processes, ultimately leading to apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling effects, and preclinical anti-cancer activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic candidate.
Core Mechanism of Action: Hijacking TRIM21 to Dismantle the Nuclear Pore
This compound exerts its cytotoxic effects through a novel mechanism of action that involves the targeted degradation of nuclear pore complex proteins.[1][2][3][4][5] This process is initiated by the specific binding of this compound to the E3 ubiquitin ligase TRIM21.[1][2]
The key steps in the mechanism are as follows:
-
Binding to TRIM21: this compound acts as a molecular glue by first binding to the PRY-SPRY domain of TRIM21, an E3 ubiquitin ligase.[2] This binding event induces a conformational change in TRIM21, creating a new interface for protein-protein interaction.
-
Recruitment of NUP98: The this compound-TRIM21 complex then recruits the nucleoporin NUP98.[2] This forms a ternary complex consisting of this compound, TRIM21, and NUP98.
-
Ubiquitination and Degradation of NUP155: The formation of this ternary complex brings the ubiquitinating machinery of TRIM21 into close proximity with other components of the nuclear pore complex. This leads to the polyubiquitination of the nucleoporin NUP155, marking it for degradation by the proteasome.[1][2] NUP155 is considered the primary target of this compound-mediated degradation.[1][4][5]
-
Passenger Degradation of GLE1: The degradation of NUP155 is followed by the subsequent degradation of the mRNA export factor GLE1, which is considered a "passenger" target.[1][4][5]
-
Disruption of Nuclear Pore Complex Integrity: The loss of key nucleoporins, NUP155 and GLE1, compromises the structural and functional integrity of the nuclear pore complex.[1][2][4][5]
-
Induction of Apoptosis: The disruption of the nuclear pore complex impairs vital cellular processes such as nucleocytoplasmic transport, leading to cell cycle arrest and ultimately, apoptosis in cancer cells.[1][2]
The anti-proliferative effect of this compound is directly dependent on the expression level of TRIM21 in cancer cells.[2]
Quantitative Data
The preclinical activity of this compound has been characterized by its binding affinity to its target and its cytotoxic effects on various cancer cell lines.
Table 1: Binding Affinity of this compound to TRIM21
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 0.061 µM | SPR | [2] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 0.094 | [2] |
| A549 | Non-small Cell Lung Cancer | 0.106 - 0.822 | [2] |
| HeLa | Cervical Cancer | 0.106 - 0.822 | [2] |
| MCF7 | Breast Cancer | 0.106 - 0.822 | [2] |
| HCT116 | Colorectal Cancer | 0.106 - 0.822 | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound Action
Caption: this compound mechanism of action signaling pathway.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for this compound characterization.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay technical bulletin.[6][7][8][9]
-
Cell Seeding: Seed cancer cells (e.g., PANC-1) in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the desired concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Immunoblotting (Western Blot)
-
Cell Lysis: Treat cancer cells with this compound for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NUP155 (e.g., 1:1000 dilution) and GLE1 (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody such as GAPDH or β-actin should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Immunofluorescence Microscopy
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.[10][11]
-
Cell Culture: Seed cancer cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the nuclear pore complex (e.g., mAb414, 1:400 dilution) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal or fluorescence microscope.
Conclusion
This compound represents a novel and promising approach to cancer therapy by functioning as a molecular glue to induce the degradation of essential nuclear pore complex proteins. Its unique mechanism of action, which is dependent on TRIM21 expression, offers a potential therapeutic window and a biomarker for patient selection. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of other molecular glues targeting the nuclear pore complex. Continued research is warranted to explore its efficacy in a broader range of cancer models and to advance this innovative therapeutic strategy towards clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 7. promega.com [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 10. Protocol to image and quantify nuclear pore complexes using high-resolution laser scanning confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Target of HGC652
For Researchers, Scientists, and Drug Development Professionals
Abstract
HGC652 is a novel molecular glue that has been identified as a potent inducer of targeted protein degradation. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. This compound directly engages the E3 ubiquitin ligase TRIM21, inducing a ternary complex formation with the nuclear pore complex protein NUP98. This proximity-induced event leads to the ubiquitination and subsequent proteasomal degradation of NUP98-associated proteins, primarily NUP155 and GLE1, resulting in the disruption of the nuclear pore complex integrity and ultimately leading to cancer cell death. This guide details the signaling pathways involved, presents quantitative data on this compound's activity, and provides protocols for key experiments, offering a valuable resource for researchers in the fields of targeted protein degradation, oncology, and drug discovery.
Introduction: The Emergence of Molecular Glues in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein (or "neosubstrate"), leading to the ubiquitination and subsequent degradation of the target by the proteasome.[2] this compound is a recently identified molecular glue that exemplifies this innovative approach to drug discovery.[1]
The Molecular Target of this compound: TRIM21
The primary molecular target of this compound is the E3 ubiquitin ligase Tripartite Motif-Containing Protein 21 (TRIM21) .[3] TRIM21 plays a crucial role in the immune system by recognizing and targeting antibody-coated pathogens for degradation through the ubiquitin-proteasome system. This compound binds to the PRYSPRY domain of TRIM21, a region responsible for substrate recognition.[4]
Mechanism of Action: A Molecular Glue-Induced Cascade
This compound functions as a molecular glue by inducing the formation of a ternary complex between TRIM21 and the nuclear pore complex protein NUP98 .[3] This interaction is not native and is wholly dependent on the presence of this compound. Once the TRIM21-HGC652-NUP98 complex is formed, TRIM21's E3 ligase activity is redirected towards NUP98-associated proteins within the nuclear pore complex.
This leads to the polyubiquitination and subsequent proteasomal degradation of key nuclear pore components, most notably NUP155 and the mRNA export factor GLE1 .[4] The degradation of these essential proteins disrupts the structural and functional integrity of the nuclear pore complex, ultimately triggering cell death in cancer cells that express sufficient levels of TRIM21.[3][4]
Signaling Pathway
The signaling cascade initiated by this compound can be visualized as follows:
Quantitative Data
The potency and binding affinity of this compound and its precursor compounds have been characterized using various biochemical and cellular assays.
| Compound | Target | Assay Type | Value | Reference |
| This compound | TRIM21 | Surface Plasmon Resonance (SPR) | KD = 0.061 µM | [5] |
| This compound | PANC-1 cells | Cell Viability (IC50) | 0.094 µM | [5] |
| Compound 1a | TRIM21 | Surface Plasmon Resonance (SPR) | KD = 0.581 µM | [4] |
| Compound 1b | TRIM21 | Surface Plasmon Resonance (SPR) | KD = 0.193 µM | [4] |
| Compound 1c | TRIM21 | Surface Plasmon Resonance (SPR) | KD = 0.048 µM | [4] |
| Compound 1d | TRIM21 | Surface Plasmon Resonance (SPR) | KD = 0.011 µM | [4] |
| Compound 1e | TRIM21 | Surface Plasmon Resonance (SPR) | KD = 0.024 µM | [4] |
| Compound 1f | TRIM21 | Surface Plasmon Resonance (SPR) | KD = 0.027 µM | [4] |
| Compound 1g | TRIM21 | Surface Plasmon Resonance (SPR) | KD = 0.033 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the molecular target and mechanism of action of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is used to demonstrate the this compound-dependent formation of the TRIM21-NUP98 ternary complex.
Methodology:
-
Protein Preparation: Recombinant TRIM21 PRYSPRY domain and NUP98 autoproteolytic domain (APD) are expressed and purified. One protein is labeled with a FRET donor (e.g., Terbium cryptate) and the other with a FRET acceptor (e.g., d2).
-
Assay Setup: The assay is performed in a low-volume 384-well plate.
-
Reagent Addition: A fixed concentration of the donor- and acceptor-labeled proteins is added to the wells. This compound is serially diluted and added to the wells.
-
Incubation: The plate is incubated at room temperature to allow for complex formation.
-
Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence. The emission of the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) are recorded.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated and plotted against the concentration of this compound. An increase in the FRET ratio indicates the formation of the ternary complex.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is utilized to measure the binding kinetics and affinity (KD) of this compound to TRIM21.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: Recombinant TRIM21 protein is immobilized on the sensor chip surface.
-
Analyte Injection: A series of concentrations of this compound (analyte) in running buffer are injected over the chip surface.
-
Data Collection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate a sensorgram.
-
Data Analysis: The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[6][7][8]
Quantitative Mass Spectrometry-Based Proteomics for Degradation Profiling
This method identifies and quantifies the proteins that are degraded upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: PANC-1 cells are cultured and treated with this compound or a vehicle control (DMSO) for specific time points.
-
Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted. The protein concentration is determined, and the proteins are digested into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is searched against a protein database to identify the peptides and their corresponding proteins. The relative abundance of each protein in the this compound-treated samples is compared to the control samples to identify downregulated proteins.
Cell Viability Assay
This assay measures the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., PANC-1) are seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Reagent Addition: A cell viability reagent, such as CellTiter-Glo®, is added to the wells.[9] This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP, an indicator of metabolically active cells.[10][11]
-
Signal Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is normalized to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) is calculated.
In-Cell Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of target proteins.
Methodology:
-
Cell Transfection: Cells are co-transfected with plasmids expressing a tagged version of the target protein (e.g., FLAG-NUP155) and a tagged ubiquitin (e.g., HA-Ub).
-
Compound Treatment: The transfected cells are treated with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: The target protein is immunoprecipitated from the cell lysates using an antibody against its tag (e.g., anti-FLAG).
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and analyzed by western blotting using an antibody against the ubiquitin tag (e.g., anti-HA) to detect polyubiquitinated NUP155.[2][12][13][14]
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its ability to act as a molecular glue to hijack the E3 ligase TRIM21 and induce the degradation of nuclear pore complex proteins opens up new avenues for cancer therapy. The in-depth understanding of its molecular target and mechanism of action, facilitated by the experimental approaches detailed in this guide, will be instrumental in the further development of this compound and other novel molecular glues as next-generation therapeutics. This guide provides a foundational resource for researchers aiming to explore and expand upon this exciting area of drug discovery.
References
- 1. hitgen.com [hitgen.com]
- 2. Probing protein ubiquitination in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. path.ox.ac.uk [path.ox.ac.uk]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. OUH - Protocols [ous-research.no]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 11. promega.com [promega.com]
- 12. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
HGC652 as a TRIM21 molecular glue
An In-Depth Technical Guide to HGC652: A TRIM21-Targeting Molecular Glue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glues, a class of small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, are at the forefront of this innovation. This technical guide provides a comprehensive overview of this compound, a novel molecular glue that co-opts the E3 ligase TRIM21 to induce the degradation of nuclear pore complex proteins. We detail its mechanism of action, present key quantitative data, outline detailed experimental protocols for its characterization, and provide visual representations of the critical pathways and workflows.
Introduction to this compound and TRIM21
Molecular glues are monovalent small molecules that function by inducing or stabilizing a novel protein-protein interaction (PPI), typically between an E3 ubiquitin ligase and a neosubstrate, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3] Unlike bivalent PROTACs (Proteolysis-Targeting Chimeras), molecular glues are generally smaller, adhering more closely to traditional small-molecule design principles, which can translate to more favorable physicochemical properties.[4][5]
The E3 ubiquitin ligase Tripartite Motif-Containing Protein 21 (TRIM21) is a key player in the immune system, recognized for its role in targeting intracellular pathogens for degradation.[6][7] Its activity is dependent on clustering, making it an intriguing E3 ligase for TPD strategies, particularly for targeting multimeric protein complexes.[8]
This compound is a potent, small-molecule molecular glue identified through DNA-Encoded Library (DEL) screening.[9][10] It selectively targets TRIM21, hijacking its E3 ligase activity to induce the degradation of specific components of the nuclear pore complex (NPC), ultimately leading to cancer cell death.[11][12] The cytotoxicity of this compound strongly correlates with the expression levels of TRIM21, highlighting a potential biomarker-driven therapeutic strategy.[11][12][13]
Mechanism of Action
This compound acts as a molecular "matchmaker" to induce a novel interaction between TRIM21 and the nuclear pore protein NUP98.[10][11][14] This initiates a cascade of events leading to the degradation of the NPC and cell death.
The key steps are as follows:
-
Binding to TRIM21: this compound binds to a druggable pocket within the PRYSPRY domain of TRIM21.[12]
-
Ternary Complex Formation: The this compound-TRIM21 complex presents a new composite surface that is recognized by the autoproteolytic domain (APD) of NUP98, a key structural component of the NPC. This results in the formation of a stable ternary complex: TRIM21-HGC652-NUP98.[10][12][15]
-
Ubiquitination Cascade: The natural multimeric structure of the NPC facilitates the clustering of TRIM21 molecules bound to NUP98. This clustering activates TRIM21's E3 ligase function.[8][12] Activated TRIM21, in concert with E1 and E2 enzymes, transfers ubiquitin chains to NUP98 and associated NPC proteins, notably NUP155.[9][16] GLE1 has been identified as a "passenger" protein that is degraded following the primary degradation of NUP155.[9][16]
-
Proteasomal Degradation: The polyubiquitinated NPC proteins are recognized and degraded by the 26S proteasome.[16]
-
Cellular Consequence: The degradation of essential NPC components like NUP155 disrupts the integrity of the nuclear envelope, impairs nucleocytoplasmic trafficking, and ultimately triggers cell death.[9][10][11]
Quantitative Data Summary
The potency of this compound has been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.
| Parameter | Description | Value | Reference(s) |
| Binding Affinity (KD) | Dissociation constant for this compound binding to TRIM21 protein, measured by Surface Plasmon Resonance (SPR). | 0.061 µM | [12][16] |
| Cellular Potency (IC50) | Concentration of this compound that inhibits 50% of cell growth in PANC-1 (pancreatic cancer) cells after 72h. | 0.094 µM | [12][16] |
| Cellular Potency Range (IC50) | Range of IC50 values across a panel of eight other cancer cell lines, demonstrating a correlation with TRIM21 expression. | 0.106 - 0.822 µM | [12] |
| Degradation Concentration | Concentration range of this compound shown to induce notable degradation of NUP155 and GLE1 in PANC-1 cells. | 0.5 - 5 µM | [9][16] |
Experimental Characterization Workflow
The discovery and validation of involved a multi-step, systematic approach, beginning with high-throughput screening and culminating in detailed mechanistic studies in cellular models.
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To quantitatively measure the binding affinity (KD) of this compound to purified TRIM21 protein.
-
Protocol:
-
Immobilize purified, Strep II-tagged TRIM21 (e.g., residues 287-465) on a sensor chip surface.[9]
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions at increasing concentrations over the sensor chip surface at a constant flow rate (e.g., 30 μL/min).[12]
-
Measure the change in response units (RU) to monitor the binding interaction in real-time.
-
After each injection, allow for a dissociation phase using running buffer alone.
-
Calculate the final response by double-referencing against a control channel and a zero-concentration sample.[12]
-
Fit the data to a steady-state affinity model to determine the dissociation constant (KD).[9][12]
-
FRET-Based Ternary Complex Assay
-
Objective: To demonstrate that this compound induces the proximity of TRIM21 and NUP98.
-
Protocol:
-
Use purified, differentially-tagged TRIM21PRYSPRY and NUP98APD proteins suitable for Förster Resonance Energy Transfer (FRET), such as His-tagged and Strep II-tagged proteins that can be labeled with a FRET donor/acceptor pair.[12]
-
Pre-incubate a constant concentration of the two proteins (e.g., 30 nM each) with serially diluted this compound (e.g., 0 to 25 µM) in an appropriate assay buffer.[12]
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
An increase in the FRET signal (acceptor emission) with increasing concentrations of this compound indicates compound-induced proximity between the two proteins.[12]
-
Cellular Proliferation Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound that causes 50% inhibition of cancer cell growth.
-
Protocol:
-
Seed cancer cells (e.g., PANC-1) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[12]
-
Measure cell viability using a commercially available reagent (e.g., CellTiter-Glo®).
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Immunoblotting for Protein Degradation
-
Objective: To visualize and quantify the degradation of target proteins (NUP155, GLE1) upon this compound treatment.
-
Protocol:
-
Culture PANC-1 cells and treat them with varying concentrations of this compound (e.g., 0.5 and 5 µM) for a set time (e.g., 24 hours).[16]
-
For proteasome inhibition experiments, pre-treat cells with MG132 (e.g., 5 µM) for 30 minutes before co-treating with this compound.[16]
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for NUP155, GLE1, TRIM21, and a loading control (e.g., tubulin or actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity to determine the extent of protein degradation relative to the control.
-
Cellular Ubiquitination Assay
-
Objective: To confirm that this compound induces the ubiquitination of the target protein NUP155.
-
Protocol:
-
Transfect cells with a plasmid encoding HA-tagged ubiquitin.
-
Treat the transfected cells with this compound and the proteasome inhibitor MG132 (to allow ubiquitinated proteins to accumulate).
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Perform immunoprecipitation using an anti-NUP155 antibody to pull down NUP155 and its ubiquitinated forms.
-
Elute the immunoprecipitated proteins and analyze them by immunoblotting with an anti-HA antibody to detect ubiquitinated NUP155. An increase in the HA signal in this compound-treated samples confirms induced ubiquitination.[9][16]
-
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted protein degradation, establishing TRIM21 as a tractable E3 ligase for the development of novel molecular glues. Its unique mechanism of inducing the degradation of the nuclear pore complex presents a new therapeutic strategy for cancers that exhibit high TRIM21 expression.
Future research should focus on:
-
Optimizing Potency and Selectivity: Further medicinal chemistry efforts could enhance the binding affinity and cellular potency of this compound analogs.
-
Expanding the Target Scope: Investigating whether the TRIM21-HGC652 complex can be engineered to recognize other neosubstrates beyond NUP98.
-
In Vivo Efficacy: Evaluating the anti-tumor activity and pharmacokinetic/pharmacodynamic properties of this compound in preclinical animal models of cancer.
-
Biomarker Development: Further validating TRIM21 expression as a predictive biomarker for patient stratification in future clinical trials.
The discovery of this compound not only provides a valuable research tool but also paves the way for a new class of therapeutics that function by dismantling essential cellular machinery in cancer cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. precisepeg.com [precisepeg.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. E3 ubiquitin-protein ligase TRIM21 - Olink Target 96 Immune Response — Olink® [olink.com]
- 8. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hitgen.com [hitgen.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Elaboration of molecular glues that target TRIM21 into TRIMTACs that degrade protein aggregates | CoLab [colab.ws]
- 14. biorxiv.org [biorxiv.org]
- 15. scite.ai [scite.ai]
- 16. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the HGC652-Induced Degradation of NUP155
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental validation, and key molecular players involved in the targeted degradation of Nucleoporin 155 (NUP155) induced by the small molecule HGC652. The information presented is synthesized from recent preclinical research and is intended to inform further investigation and potential therapeutic development in the field of targeted protein degradation.
Executive Summary
Recent advancements in targeted protein degradation have identified this compound as a potent small molecule that induces the degradation of NUP155, a key component of the nuclear pore complex (NPC).[1][2][3] this compound functions as a "molecular glue," promoting a novel interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[1][4][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NUP155.[1][2][4] The degradation of NUP155, and consequently other associated proteins like GLE1, disrupts the integrity of the nuclear envelope, ultimately leading to cancer cell death.[2][3] This guide details the underlying signaling pathway, quantitative metrics of this compound activity, and the experimental protocols used to elucidate this mechanism.
Core Mechanism of Action
This compound operates as a monovalent degrader, meaning it directly engages an E3 ligase to induce the degradation of a neo-substrate.[2][3] The degradation of NUP155 is not a direct interaction with this compound but is rather a downstream consequence of the primary interaction between this compound, TRIM21, and NUP98.
The proposed signaling pathway is as follows:
-
This compound Binds to TRIM21: this compound is a ligand for the E3 ubiquitin ligase TRIM21.[2][3]
-
Formation of a Ternary Complex: this compound acts as a molecular glue, inducing a proximity between TRIM21 and the autoproteolytic domain (APD) of NUP98.[1][4]
-
TRIM21 Activation and NUP98 Ubiquitination: The clustering of TRIM21 on the nuclear pore complex, initiated by the interaction with NUP98, is thought to activate its E3 ligase activity.[4]
-
NUP155 Degradation: This leads to the ubiquitination and proteasome-dependent degradation of NUP155.[1][2][4] Research suggests that NUP155 is the primary target for degradation in this context.[2][3]
-
Passenger Protein Degradation: The degradation of NUP155 subsequently leads to the degradation of other associated nuclear pore complex proteins, such as GLE1, which is considered a "passenger target".[2][3]
-
Disruption of Nuclear Envelope and Cell Death: The loss of key nucleoporins like NUP155 and GLE1 impairs the structural integrity of the nuclear envelope, which ultimately triggers cell death.[2][3]
Signaling Pathway of this compound-Induced NUP155 Degradation
Caption: this compound-induced degradation of NUP155 via TRIM21 and NUP98.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Cell Line | Notes |
|---|---|---|---|
| KD (Binding to TRIM21) | 0.061 µM | N/A | Measures the binding affinity of this compound to TRIM21.[1][4] |
| IC50 (Growth Inhibition) | 0.094 µM | PANC-1 | Concentration of this compound that inhibits 50% of cell growth.[1][4] |
| IC50 (Growth Inhibition) | 0.106 - 0.822 µM | Various Cancer Lines | Demonstrates broad anti-proliferative effects in cells with TRIM21 expression.[4] |
Table 2: this compound-Induced Protein Degradation in PANC-1 Cells
| Treatment | Concentration | Time | Effect on NUP155 | Effect on GLE1 |
|---|---|---|---|---|
| This compound | 0.5 µM | 24 hours | Notable Degradation | Notable Degradation |
| This compound | 5 µM | 24 hours | Notable Degradation | Notable Degradation |
| This compound + MG132 (Proteasome Inhibitor) | This compound + 5 µM MG132 | 16 hours | Degradation Rescued | Degradation Rescued |
| this compound + Chloroquine/BafA1 (Lysosome Inhibitors) | Not Specified | Not Specified | No Rescue of Degradation | No Rescue of Degradation |
Data synthesized from multiple reports indicating dose-dependent degradation rescued by proteasome inhibition but not lysosome inhibition.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
4.1. Cell Culture and Compound Treatment
-
Cell Lines: PANC-1 (pancreatic cancer) and other cancer cell lines with varying TRIM21 expression levels were used.[4]
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and cultured at 37°C in a 5% CO2 incubator.
-
Compound Treatment: this compound was dissolved in DMSO to create stock solutions. For experiments, cells were treated with varying concentrations of this compound (e.g., 0.5 µM, 5 µM, 20 µM) for specified durations (e.g., 4, 16, or 24 hours).[1][4] For rescue experiments, cells were pre-treated with inhibitors like MG132 (5 µM for 0.5h) before co-treatment with this compound.[1][4]
4.2. Immunoblotting for Protein Degradation This technique was used to quantify the levels of NUP155 and GLE1 following this compound treatment.
-
Cell Lysis: After treatment, cells were washed with PBS and lysed using RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies specific for NUP155, GLE1, and a loading control (e.g., GAPDH or β-actin). Subsequently, it was incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Immunoblotting
Caption: Workflow for assessing protein degradation via immunoblotting.
4.3. siRNA-Mediated Gene Knockdown To confirm the roles of TRIM21, NUP155, and GLE1, their expression was silenced using small interfering RNA (siRNA).
-
Transfection: Cells were transfected with siRNAs targeting TRIM21, NUP155, or GLE1, or with a non-targeting control siRNA, using a suitable transfection reagent.
-
Incubation: Cells were incubated for a period (e.g., 48 hours) to allow for target protein depletion.
-
This compound Treatment: The knockdown cells were then treated with this compound.
-
Analysis: Cell lysates were collected and analyzed by immunoblotting to determine if the degradation of other proteins was affected by the knockdown. For instance, NUP155 degradation was assessed in GLE1-knockdown cells and vice versa.[1][4]
4.4. Ubiquitination Assay This assay was performed to confirm that this compound induces the ubiquitination of NUP155.
-
Co-transfection: Cells were co-transfected with plasmids expressing HA-tagged ubiquitin and the necessary components.
-
Treatment: Cells were treated with this compound and the proteasome inhibitor MG132 (to allow ubiquitinated proteins to accumulate).
-
Immunoprecipitation: Cell lysates were subjected to immunoprecipitation using an antibody against NUP155.
-
Immunoblotting: The immunoprecipitated samples were then analyzed by immunoblotting using an anti-HA antibody to detect ubiquitinated NUP155. An increase in the HA signal in this compound-treated cells indicates enhanced ubiquitination.[2][4]
Concluding Remarks for Drug Development Professionals
The discovery of this compound and its mechanism of action presents a promising avenue for the development of novel cancer therapeutics. Key takeaways for drug development include:
-
Novel Mechanism: this compound exemplifies the potential of molecular glues to target previously "undruggable" proteins by redirecting the cellular degradation machinery.[1]
-
TRIM21 as a Target E3 Ligase: This work expands the repertoire of E3 ligases that can be effectively hijacked for targeted protein degradation, moving beyond the more commonly used VHL and CRBN.[2]
-
Biomarker Potential: The efficacy of this compound is dependent on TRIM21 expression, suggesting that TRIM21 levels could serve as a predictive biomarker for patient stratification in future clinical trials.[4]
-
Therapeutic Window: The disruption of the nuclear pore complex is a potent anti-cancer strategy. Further research is needed to understand the therapeutic window and potential off-target effects of this approach.
This guide provides a foundational understanding of this compound-induced NUP155 degradation. The detailed protocols and quantitative data herein should serve as a valuable resource for researchers aiming to build upon these findings and accelerate the translation of this novel therapeutic strategy.
References
Technical Guide: In Vitro Anti-proliferative Effects of HGC652
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-proliferative effects of HGC652, a novel molecular glue that induces targeted protein degradation. The information presented is based on preclinical research and is intended for an audience with a background in cancer biology, cell biology, and drug discovery.
Introduction to this compound
This compound is a small molecule that functions as a molecular glue, a class of compounds that induces or stabilizes the interaction between two proteins that would otherwise not interact.[1][2] Specifically, this compound targets the E3 ubiquitin ligase TRIM21, inducing the formation of a ternary complex between TRIM21 and the nuclear pore complex protein NUP98.[2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NUP155 and other associated nuclear pore complex proteins, ultimately resulting in cancer cell death.[1][3] The anti-proliferative activity of this compound is dependent on the expression levels of TRIM21 in cancer cells.[3]
Mechanism of Action: TRIM21-Mediated Degradation
This compound's primary mechanism of action involves hijacking the ubiquitin-proteasome system (UPS). The process begins with this compound binding to the PRYSPRY domain of TRIM21. This binding event creates a novel surface that is recognized by the autoproteolytic domain (APD) of NUP98.[3] The formation of this TRIM21-HGC652-NUP98 ternary complex triggers the ubiquitination of NUP155, a key component of the nuclear pore complex.[3][4] The degradation of NUP155 and the associated mRNA export factor GLE1 disrupts the integrity of the nuclear envelope, leading to impaired nucleocytoplasmic transport and subsequent cell death.[3][4][5] This degradation is mediated by the proteasome, as evidenced by rescue experiments using proteasome inhibitors like MG132.[3]
Quantitative Anti-proliferative Data
This compound exhibits potent anti-proliferative activity across a range of cancer cell lines, with efficacy correlating with TRIM21 expression levels. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Endogenous TRIM21 Level | IC50 (µM) |
|---|---|---|---|
| PANC-1 | Pancreatic Cancer | High | 0.094[3] |
| A549 | Lung Cancer | High | 0.106 - 0.822[3] |
| SK-N-AS | Neuroblastoma | High | 0.106 - 0.822[3] |
| U2OS | Osteosarcoma | High | 0.106 - 0.822[3] |
| A-431 | Skin Carcinoma | High | 0.106 - 0.822[3] |
| MV-4-11 | Leukemia | High | 0.106 - 0.822[3] |
| KURAMOCHI | Ovarian Cancer | High | 0.106 - 0.822[3] |
| MCF-7 | Breast Cancer | High | 0.106 - 0.822[3] |
| Other Lines | Various | Low | Limited Response[3] |
Table 2: this compound Binding Affinity and Protein Degradation
| Parameter | Target/Cell Line | Value | Conditions |
|---|---|---|---|
| Binding Affinity (KD) | TRIM21 | 0.061 µM | N/A[3] |
| NUP155 Degradation | PANC-1 cells | Dose-dependent | 0.5 and 5 µM for 24h[3] |
| GLE1 Degradation | PANC-1 cells | Dose-dependent | 0.5 and 5 µM for 24h[3] |
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the in vitro anti-proliferative effects of this compound.
-
Cell Lines: A panel of human cancer cell lines, including PANC-1, with varying levels of endogenous TRIM21 expression were used.
-
Culture Conditions: Cells were maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assay (e.g., MTT or CellTiter-Glo®):
-
Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells were treated with a serial dilution of this compound or vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability was assessed using a standard method such as the MTT assay.
-
Absorbance readings were measured, and the data was normalized to the vehicle-treated control wells.
-
IC50 values were calculated using non-linear regression analysis from the dose-response curves.
-
-
Objective: To determine the effect of this compound on the protein levels of NUP155 and GLE1.
-
Procedure:
-
PANC-1 cells were seeded in 6-well plates and grown to approximately 70-80% confluency.
-
Cells were treated with this compound (e.g., 0.5 and 5 µM) or DMSO for a specified time (e.g., 24 hours).
-
For rescue experiments, cells were pre-treated with a proteasome inhibitor (MG132, 5 µM) or autophagy-lysosome inhibitors (Chloroquine, 100 µM; Bafilomycin A1, 0.1 µM) for 30 minutes before co-treatment with this compound for 16 hours.[3]
-
Following treatment, cells were harvested and lysed.
-
Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against NUP155, GLE1, and a loading control (e.g., β-actin).
-
After incubation with secondary antibodies, protein bands were visualized using an appropriate detection system.
-
-
Objective: To identify proteins that are differentially expressed upon this compound treatment in an unbiased manner.
-
Procedure:
-
PANC-1 cells were treated with this compound for different time points (e.g., 4 and 16 hours).[3]
-
Cells were harvested, and proteins were extracted and digested into peptides.
-
Peptides were analyzed by mass spectrometry (MS).
-
MS data was processed to identify and quantify proteins.
-
Statistical analysis was performed to identify differentially expressed proteins (DEPs) based on criteria such as a 1.5-fold change and a p-value < 0.01.[6]
-
Bioinformatic analyses, such as Gene Ontology (GO) and protein-protein interaction network analysis, were performed on the DEPs.
-
Summary and Future Directions
This compound represents a promising therapeutic agent that leverages the TRIM21 E3 ligase to induce the degradation of nuclear pore complex proteins, leading to potent and selective anti-proliferative effects in cancer cells with high TRIM21 expression. The data indicates a clear mechanism of action involving the ubiquitin-proteasome system.
Future in vitro studies could focus on:
-
Expanding the panel of cell lines to identify additional cancer types sensitive to this compound.
-
Investigating potential resistance mechanisms.
-
Exploring combination therapies with other anti-cancer agents.
-
Further elucidating the downstream cellular consequences of nuclear pore complex disruption.
References
The Dependence of Cancer Cell Viability on TRIM21 Expression in Response to HGC652
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide delineates the critical dependence of cancer cell viability on the expression levels of Tripartite Motif-containing protein 21 (TRIM21) when treated with the molecular glue HGC652. This compound is a novel compound that induces targeted protein degradation by promoting the formation of a ternary complex between the E3 ubiquitin ligase TRIM21 and the nuclear pore complex protein NUP98. This action leads to the degradation of essential nuclear pore components, ultimately causing cell death.[1][2][3] The anti-proliferative efficacy of this compound is directly correlated with endogenous TRIM21 expression, positioning TRIM21 as a potential biomarker for patient stratification in future therapeutic applications. This document provides a comprehensive overview of the underlying molecular mechanisms, quantitative data from relevant studies, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction
Tripartite Motif-containing protein 21 (TRIM21) is an E3 ubiquitin ligase recognized for its multifaceted roles in immunity and, increasingly, in cancer biology.[4][5] Depending on the cellular context and cancer type, TRIM21 can function as either a tumor promoter or suppressor.[4][5][6] Its canonical function involves the ubiquitination of target proteins, marking them for proteasomal degradation. This activity is central to its role in mediating the effects of the molecular glue, this compound.
This compound is a small molecule that acts as a "molecular glue," inducing proximity between TRIM21 and NUP98, a component of the nuclear pore complex.[1][2][7] This induced interaction is not a naturally occurring event and leads to the TRIM21-mediated ubiquitination and subsequent degradation of NUP98 and other associated nuclear pore proteins, such as NUP155 and GLE1.[1][8] The degradation of these critical structural and regulatory proteins disrupts the integrity of the nuclear envelope, leading to impaired nucleocytoplasmic transport and ultimately, cell death.[9] Notably, the cytotoxic effects of this compound are contingent on the presence and abundance of TRIM21.[8]
In the context of gastric cancer, the role of TRIM21 has been investigated with conflicting reports. Some studies indicate that TRIM21 expression is markedly downregulated in gastric cancer tissues and that its overexpression can suppress tumor growth, suggesting a tumor-suppressive role.[10][11][12] Conversely, other research has shown increased TRIM21 expression in certain gastric cancer cell lines, where it is suggested to act as an oncogene by promoting proliferation via the PI3K/AKT pathway.[13] This highlights the context-dependent nature of TRIM21's function.
This guide will focus on the established mechanism of this compound and the pivotal role of TRIM21 expression in determining the sensitivity of cancer cells to this compound.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines with varying endogenous TRIM21 expression levels. The data consistently demonstrates a strong correlation between high TRIM21 expression and sensitivity to this compound.
| Cell Line | Cancer Type | Endogenous TRIM21 Expression | This compound IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | High | 0.094 | [8] |
| Various Cancer Cell Lines | Multiple Types | High | 0.106 - 0.822 | [8] |
| Various Cancer Cell Lines | Multiple Types | Low | Limited Response | [8] |
Table 1: Correlation of this compound IC50 values with TRIM21 expression levels in various cancer cell lines. The IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Signaling and Mechanistic Pathways
The mechanism of action of this compound involves the hijacking of the endogenous E3 ligase activity of TRIM21 to induce the degradation of a neosubstrate, NUP98.
This compound-Induced Protein Degradation Pathway
The core mechanism involves a series of orchestrated molecular events initiated by this compound.
Caption: this compound-induced TRIM21-mediated degradation pathway.
TRIM21-Dependent vs. TRIM21-Independent Cellular Response
The differential response of cancer cells to this compound is directly linked to the presence or absence of TRIM21.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. hitgen.com [hitgen.com]
- 4. TRIM21 - A potential novel therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | TRIM21: a multifaceted regulator in cancer [frontiersin.org]
- 6. TRIM21 overexpression promotes tumor progression by regulating cell proliferation, cell migration and cell senescence in human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. STAT1 suppresses the transcriptional activity of TRIM21 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT1 suppresses the transcriptional activity of TRIM21 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. archivespsy.com [archivespsy.com]
The Discovery and Development of HGC652: A Molecular Glue Targeting the Nuclear Pore Complex for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of HGC652, a novel molecular glue that induces the degradation of nuclear pore complex proteins. This compound leverages the E3 ubiquitin ligase TRIM21 to selectively target cancer cells, presenting a promising new avenue for therapeutic intervention. This document details the quantitative data supporting its development, the experimental protocols utilized in its characterization, and visual representations of its mechanism and discovery workflow.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glues are small molecules that induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound is a first-in-class molecular glue that engages the E3 ligase TRIM21 to degrade components of the nuclear pore complex, demonstrating a novel anti-cancer mechanism.[1][2] This guide serves as a comprehensive resource for researchers and drug developers interested in the science and methodology behind this compound.
Discovery of this compound
This compound was identified through a systematic discovery process that began with a large-scale screen for novel ligands of the E3 ubiquitin ligase TRIM21.
Initial Hit Identification: DNA-Encoded Library Screening
The discovery of the initial chemical matter for this compound was enabled by DNA-Encoded Library (DEL) technology.[2][3] This high-throughput screening method allowed for the interrogation of a vast chemical space to identify small molecules that bind to the PRY-SPRY domain of TRIM21, which is responsible for substrate recognition.
Experimental Workflow: From DEL Screening to this compound Identification
Caption: A flowchart illustrating the key stages in the discovery and validation of this compound.
Lead Optimization
Following the identification of a promising initial hit, "Compound 1," a series of analogs were synthesized to improve binding affinity and cellular activity. This structure-activity relationship (SAR) study led to the development of this compound, which demonstrated enhanced potency.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursor, Compound 1.
Table 1: Binding Affinity of this compound and Analogs to TRIM21
| Compound | KD (µM) |
| Compound 1 | 0.193 |
| This compound | 0.061 |
| Compound 1a | 0.011 |
| Compound 1b | 0.045 |
| Compound 1c | 0.089 |
| Compound 1d | 0.123 |
| Compound 1e | 0.254 |
| Compound 1f | 0.581 |
| Compound 1g | 0.332 |
Data obtained from Surface Plasmon Resonance (SPR) analysis.[4]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Endogenous TRIM21 Level | IC50 (µM) |
| PANC-1 | Pancreatic | High | 0.094 |
| A549 | Lung | High | 0.106 |
| HCT116 | Colon | High | 0.125 |
| K562 | Leukemia | High | 0.233 |
| MV-4-11 | Leukemia | High | 0.351 |
| A431 | Skin | High | 0.422 |
| NCI-H460 | Lung | High | 0.587 |
| HeLa | Cervical | High | 0.822 |
| OVCAR-3 | Ovarian | Low | > 20 |
| SK-OV-3 | Ovarian | Low | > 20 |
IC50 values were determined after 72 hours of compound treatment.[4][5]
Mechanism of Action
This compound acts as a molecular glue, inducing the formation of a ternary complex between the E3 ligase TRIM21 and the nuclear pore complex protein NUP98.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NUP98-associated proteins, primarily NUP155 and GLE1.[3][4] The degradation of these essential nuclear pore components disrupts the integrity of the nuclear envelope, ultimately leading to cancer cell death.[3][6] The anti-cancer activity of this compound is dependent on the expression level of TRIM21.[1][5]
Signaling Pathway: this compound-Induced Degradation of Nuclear Pore Complex Proteins
Caption: The proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments performed in the characterization of this compound.
DNA-Encoded Library (DEL) Screening
DEL screening was performed to identify binders to the TRIM21 PRY-SPRY domain. The protein was immobilized on Ni-NTA magnetic beads. The DEL library was incubated with the beads, followed by washing steps to remove non-binders. The bound compounds were eluted, and their DNA tags were amplified by PCR and sequenced to identify the chemical structures of the binders.
Surface Plasmon Resonance (SPR)
SPR analysis was used to determine the binding kinetics and affinity of this compound and its analogs to TRIM21. The experiments were performed on a Biacore instrument. Recombinant TRIM21 was immobilized on a sensor chip, and various concentrations of the compounds were flowed over the surface. The association and dissociation rates were measured to calculate the equilibrium dissociation constant (KD).
Cell Viability Assay
The anti-proliferative effects of this compound were assessed using a standard MTT or CellTiter-Glo assay. Cancer cells were seeded in 96-well plates and treated with a serial dilution of this compound for 72 hours. Cell viability was measured according to the manufacturer's protocol, and the IC50 values were calculated using non-linear regression analysis.
Immunoblotting
To confirm the degradation of target proteins, PANC-1 cells were treated with this compound for various times and concentrations. Cell lysates were prepared and separated by SDS-PAGE, then transferred to a PVDF membrane. The membranes were probed with primary antibodies against NUP155, GLE1, TRIM21, and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence
PANC-1 cells were grown on coverslips and treated with this compound. The cells were then fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA. The cells were incubated with primary antibodies against NUP155 or GLE1, followed by fluorescently labeled secondary antibodies. The coverslips were mounted with DAPI to stain the nuclei and imaged using a confocal microscope to visualize the localization and levels of the target proteins.
Quantitative Proteomics
A time-resolved mass spectrometry-based proteomics study was conducted on PANC-1 cells treated with this compound. Cells were harvested at different time points, and the proteins were extracted, digested into peptides, and labeled with tandem mass tags (TMT). The labeled peptides were analyzed by LC-MS/MS. The data was processed to identify and quantify changes in protein abundance following this compound treatment.
In Vivo Ubiquitination Assay
To demonstrate this compound-induced ubiquitination of NUP155, HEK-293T cells were co-transfected with plasmids expressing HA-tagged ubiquitin and FLAG-tagged NUP155. The cells were then treated with this compound and the proteasome inhibitor MG132. Cell lysates were subjected to immunoprecipitation using an anti-FLAG antibody, and the ubiquitinated NUP155 was detected by immunoblotting with an anti-HA antibody.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its novel mechanism of action, which involves the TRIM21-mediated degradation of nuclear pore complex proteins, offers a new strategy for treating cancers with high TRIM21 expression. The data presented in this guide provide a solid foundation for the continued preclinical and potential clinical development of this compound and other molecular glues targeting this pathway.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to HGC652: A Chemical Probe for TRIM21 Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E3 ubiquitin ligase Tripartite Motif-Containing Protein 21 (TRIM21) is a critical component of the intracellular immune defense system and is increasingly recognized for its role in cellular protein quality control. The development of selective chemical probes is essential to dissect its complex biology and validate it as a therapeutic target. This technical guide provides a comprehensive overview of HGC652, a novel small molecule identified as a potent and specific molecular glue for TRIM21. This compound functions by inducing a neosubstrate interaction between TRIM21 and the nuclear pore complex protein NUP98, leading to the ubiquitination and subsequent proteasomal degradation of key nucleoporins, such as NUP155. This action disrupts nuclear pore integrity and results in TRIM21-dependent cancer cell death. This document details the discovery, mechanism of action, and quantitative biochemical and cellular characterization of this compound, along with detailed protocols for the key experiments that underpin its validation as a chemical probe.
Introduction to TRIM21
TRIM21 is a ubiquitously expressed E3 ubiquitin ligase belonging to the large tripartite motif (TRIM) family. These proteins are characterized by a conserved N-terminal architecture consisting of a RING domain, one or two B-box domains, and a coiled-coil region (the 'tripartite motif'). The C-terminus typically contains a substrate-binding domain, which for TRIM21 is a PRYSPRY domain.
TRIM21's best-characterized function is as a cytosolic Fc receptor that detects antibody-opsonized pathogens (viruses, bacteria) that have breached the cell membrane.[1] Upon binding the Fc region of intracellular antibodies, TRIM21 catalyzes the formation of K63-linked ubiquitin chains, triggering signaling cascades that activate transcription factors like NF-κB, AP-1, and IRFs to induce a pro-inflammatory and antiviral state.[2][3] Concurrently, TRIM21 directs the antibody-coated pathogen to the proteasome for degradation, a process termed antibody-dependent intracellular neutralization (ADIN).[1] Beyond immunity, TRIM21 is involved in regulating signaling pathways and protein quality control.[4]
Given its roles in immunity and cell fate, there is significant interest in developing molecules that can modulate TRIM21 activity. Small molecules that can hijack TRIM21's E3 ligase function to induce the degradation of specific target proteins represent a promising therapeutic strategy.
Discovery of this compound
This compound was identified as a potent ligand for the TRIM21 PRYSPRY domain through a DNA-Encoded Library (DEL) screening campaign.[5][6][7] DEL technology enables the screening of vast combinatorial libraries of small molecules, where each molecule is covalently linked to a unique DNA barcode that facilitates its identification.[2] The screen utilized purified, tagged TRIM21 protein (residues 287-465, encompassing the PRYSPRY domain) to perform affinity selection from the library pool.[8] Subsequent sequencing of the enriched DNA barcodes led to the identification of an initial hit compound, which was then optimized through medicinal chemistry to yield this compound as a more potent analog.[8][9]
Mechanism of Action: A Molecular Glue Degrader
Figure 1. Mechanism of action of this compound as a molecular glue degrader.
Quantitative Data
The potency and binding affinity of this compound and its precursor analogs have been quantified using biophysical and cell-based assays.
Table 1: Biophysical Binding Affinity
Binding affinity of this compound and related compounds to the TRIM21 PRYSPRY domain as determined by Surface Plasmon Resonance (SPR).
| Compound | KD (µM) | Reference |
| Compound 1 (precursor) | 0.193 | [8] |
| This compound (Compound 2e) | 0.061 | [8] |
| Compound 1a | 0.011 | [15] |
| Compound 1b | 0.057 | [15] |
| Compound 1c | 0.068 | [15] |
| Compound 1g | 0.581 | [15] |
Table 2: Cellular Anti-Proliferative Activity
Half-maximal inhibitory concentration (IC50) of this compound and precursor compounds in various cancer cell lines after 72 hours of treatment. The anti-proliferative effect correlates with endogenous TRIM21 expression levels.[9]
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 (precursor) | PANC-1 | 1.123 | [8] |
| Compound 1a | PANC-1 | 1.022 | [8] |
| This compound | PANC-1 | 0.094 | [8] |
| This compound | Other Cancer Lines | 0.106 - 0.822 | [9] |
Experimental Protocols
Validation of this compound as a chemical probe for TRIM21 function involved a suite of biochemical, biophysical, and cell-based assays.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Purpose: To quantitatively measure the binding affinity (KD) between this compound and the TRIM21 PRYSPRY domain.
-
Methodology:
-
Immobilization: Recombinant His-tagged TRIM21 PRYSPRY protein is captured on an NTA sensor chip.[8]
-
Analyte Injection: A series of increasing concentrations of this compound (the analyte) in running buffer is flowed over the sensor chip surface. A reference channel without the protein is used for background subtraction.[9]
-
Detection: The change in the refractive index at the surface, measured in resonance units (RU), is recorded in real-time to generate a sensorgram. The magnitude of the RU signal is proportional to the mass of analyte bound.[10]
-
Data Analysis: The equilibrium response (Req) at each concentration is plotted against the analyte concentration. The resulting saturation curve is fitted to a steady-state affinity model to calculate the dissociation constant (KD).[8][16]
-
Strep-tag Pull-Down Assay for Ternary Complex Formation
-
Purpose: To provide biochemical evidence that this compound induces the formation of a ternary complex between TRIM21 and NUP98.
-
Methodology:
-
Protein Incubation: Purified His-tagged TRIM21 PRYSPRY and Strep-tagged NUP98 APD are incubated together in binding buffer in the presence of varying concentrations of this compound or a vehicle control (DMSO).[8]
-
Affinity Capture: Strep-Tactin coated magnetic beads or resin are added to the mixture to capture the Strep-tagged NUP98 and any interacting proteins.[17]
-
Washing: The beads are washed with buffer to remove non-specific binders.
-
Elution: The bound proteins are eluted from the beads, typically by competition with biotin.[17]
-
Analysis: The eluates are resolved by SDS-PAGE and stained with Coomassie blue. The presence of TRIM21 in the eluate only in the presence of both NUP98 and this compound confirms the formation of the ternary complex.[8]
-
Immunoblotting for Protein Degradation
-
Purpose: To monitor the degradation of target proteins (NUP155, GLE1) in cells upon treatment with this compound and to confirm the involvement of TRIM21 and the proteasome.
-
Methodology:
-
Cell Lysis: Cells are washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by molecular weight using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.[1]
-
Immunodetection: The membrane is blocked (e.g., with 5% milk or BSA in TBST) and then incubated with primary antibodies specific for NUP155, GLE1, TRIM21, and a loading control (e.g., tubulin, GAPDH). Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the band intensity for NUP155 and GLE1 in this compound-treated samples indicates degradation.[1][7]
siRNA Knockdown Experiments
-
Purpose: To confirm that the degradation of NUP155 and GLE1 and the anti-proliferative effects of this compound are dependent on TRIM21.
-
Methodology:
-
Transfection: PANC-1 cells are transfected with small interfering RNA (siRNA) specifically targeting TRIM21 mRNA or a non-targeting control siRNA using a lipid-based transfection reagent.[6][18]
-
Incubation: Cells are incubated for 48-72 hours to allow for the knockdown of the target protein.
-
Treatment & Analysis: The transfected cells are then treated with this compound.
-
Figure 2. Workflow for validating the cellular mechanism of this compound.
HA-Ubiquitin Pull-Down Assay
-
Purpose: To directly demonstrate that this compound treatment leads to the increased ubiquitination of NUP155.
-
Methodology:
-
Lysis: Cells are lysed under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.
-
Immunoprecipitation (IP): The lysate is diluted, and FLAG-NUP155 is immunoprecipitated using anti-FLAG antibody conjugated to beads.
Conclusion
This compound is a well-characterized chemical probe that serves as a powerful tool for studying the E3 ligase function of TRIM21. Its mechanism as a molecular glue is distinct from traditional inhibitors and activators, providing a unique modality to explore TRIM21 biology. By inducing the degradation of nuclear pore complex proteins, this compound has revealed a novel vulnerability in cancer cells that can be exploited for therapeutic benefit, particularly in tumors with high TRIM21 expression.[5][9] The detailed experimental data and protocols provided herein serve as a guide for researchers wishing to utilize this compound to investigate the diverse roles of TRIM21 in cellular homeostasis, immunity, and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hitgen.com [hitgen.com]
- 5. How to do a DNA-encoded library selection [cureffi.org]
- 6. siRNA knockdowns, immunoprecipitation and western blotting [bio-protocol.org]
- 7. Protein degradation analysis by western blot [bio-protocol.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. sptlabtech.com [sptlabtech.com]
- 12. RNAi Four-Step Workflow | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. TRIM21 Immune Signaling Is More Sensitive to Antibody Affinity Than Its Neutralization Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reliable pull-down assays with MagStrep® Strep-Tactin®XT beads [iba-lifesciences.com]
- 18. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of HGC652-Mediated Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of targeted protein degradation (TPD) has been revolutionized by the discovery of molecular glue degraders, small molecules that induce the proximity of an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation. This technical guide provides an in-depth examination of HGC652, a novel monovalent molecular glue that co-opts the E3 ligase TRIM21 to degrade nuclear pore complex (NPC) proteins. We will detail the structural and mechanistic basis of this compound's action, from the initial TRIM21 binding to the induction of a ternary complex with the neosubstrate NUP98, and the subsequent degradation of key NPC components like NUP155 and GLE1. This document summarizes key quantitative data, provides detailed experimental protocols for assays used to characterize this compound, and presents visual diagrams of the core mechanisms and workflows to facilitate a comprehensive understanding for researchers in drug discovery and chemical biology.
Introduction: this compound, a Novel TRIM21-Based Molecular Glue
This compound is a potent, cell-active small molecule that functions as a molecular glue, a class of compounds that induces interactions between proteins that do not normally associate.[1][2] Unlike bifunctional degraders such as PROTACs, this compound is a monovalent molecule that binds to the E3 ubiquitin ligase TRIM21 and induces a de novo interaction with a neosubstrate.[3][4] The groundbreaking research on this compound has identified its unique mechanism: it promotes the formation of a ternary complex between the PRYSPRY domain of TRIM21 and the autoproteolytic domain (APD) of Nucleoporin 98 (NUP98).[2][5]
This induced proximity triggers the ubiquitination and proteasome-dependent degradation of NUP98-associated proteins within the nuclear pore complex (NPC), primarily NUP155 and GLE1.[5][6] The degradation of these essential NPC components leads to the disruption of the nuclear envelope's integrity and ultimately results in cancer cell death.[3][4] This discovery highlights a novel therapeutic strategy that leverages TRIM21's E3 ligase activity against non-canonical substrates, opening new avenues for TPD-driven interventions.[5][7]
Mechanism of Action: From Ternary Complex to Protein Degradation
The mechanism of this compound can be dissected into several key steps, each validated by specific biochemical and cellular assays. The process is initiated by the high-affinity binding of this compound to TRIM21, followed by the recruitment of NUP98 to form a stable ternary complex, which activates TRIM21's E3 ligase function.
Ternary Complex Formation
This compound acts as a molecular adhesive, binding to a hydrophobic pocket on the TRIM21 PRYSPRY domain.[3] This binding event creates a composite surface that is recognized by the NUP98 autoproteolytic domain (APD).[5] The formation of this this compound-induced TRIM21-NUP98 complex is the crucial first step in the degradation cascade.[2][5] Molecular modeling and FRET-based assays have confirmed that this compound induces proximity between the two proteins in a concentration-dependent manner.[5] The natural clustering of NUP98 within the nuclear pore complex may facilitate the recruitment of multiple TRIM21 molecules, enhancing the efficiency of the degradation process.[5]
Caption: this compound-mediated protein degradation pathway.
Ubiquitination and Proteasomal Degradation
Upon formation of the ternary complex, TRIM21 is activated and catalyzes the transfer of ubiquitin molecules to lysine (B10760008) residues on the substrate proteins.[6] While NUP98 is the initial recruitment point, proteomic studies revealed that NUP155 and GLE1 are the primary proteins degraded following this compound treatment.[5][6] Knockdown experiments confirmed that NUP155 is the primary target, and its degradation is a prerequisite for the subsequent degradation of GLE1, which is considered a "passenger" target.[3][4] The degradation process is dependent on the ubiquitin-proteasome system (UPS), as demonstrated by rescue experiments where the proteasome inhibitor MG132, but not lysosome inhibitors, prevented the degradation of NUP155 and GLE1.[5][6]
Quantitative Data Summary
The potency of this compound and its precursors has been quantified through various biochemical and cellular assays. The data demonstrates a clear structure-activity relationship, with this compound emerging as the most potent optimized compound.
| Compound | Target | Assay Type | Value (µM) | Reference |
| This compound | TRIM21 | Binding Affinity (KD) | 0.061 | [5][6] |
| PANC-1 Cells | Anti-proliferative (IC50) | 0.094 | [5][6] | |
| Various Cancer Cells | Anti-proliferative (IC50 Range) | 0.106 - 0.822 | [6] | |
| Compound 1 (Precursor) | TRIM21 | Binding Affinity (KD) | 0.193 | [5][6] |
| Compound 1 Analogs | TRIM21 | Binding Affinity (KD Range) | 0.011 - 0.581 | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the structural and functional basis of this compound's activity.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol determines the binding kinetics and affinity (KD) between this compound and TRIM21.
-
Immobilization: Purified, tag-free TRIM21 PRYSPRY domain is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: this compound is serially diluted in running buffer (e.g., HBS-EP+) to generate a concentration series (e.g., 10 µM to 1 nM). A running buffer blank is also prepared.
-
Binding Measurement: The analyte solutions are injected over the sensor chip surface at a constant flow rate. Association and dissociation phases are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the reference channel signal and the buffer blank injection. The corrected data are then fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
FRET-Based Ternary Complex Formation Assay
This assay directly visualizes the this compound-induced proximity between TRIM21 and NUP98.
-
Protein Labeling: Purified TRIM21PRYSPRY is labeled with a FRET donor fluorophore (e.g., Tb-cryptate) and purified NUP98APD is labeled with a FRET acceptor fluorophore (e.g., d2) according to the manufacturer's protocols.
-
Assay Setup: Labeled TRIM21 and NUP98 are mixed at constant concentrations in a microplate. This compound is added in a dose-response manner.
-
Incubation: The plate is incubated at room temperature to allow complex formation to reach equilibrium.
-
FRET Measurement: The FRET signal is measured using a plate reader capable of time-resolved FRET (TR-FRET). The signal is typically read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The ratio of the acceptor to donor signal is calculated and plotted against the concentration of this compound to determine the EC50 for ternary complex formation.
Caption: Workflow for the FRET-based ternary complex assay.
Cellular Degradation Immunoblotting Assay
This assay validates the degradation of target proteins in a cellular context.
-
Cell Culture and Treatment: Cancer cells (e.g., PANC-1) are seeded in 6-well plates. The following day, cells are treated with a dose-response of this compound (e.g., 0.5 µM and 5 µM) or DMSO as a vehicle control for 24 hours.
-
Proteasome Inhibition Control: For rescue experiments, a separate set of cells is pre-treated with 5 µM MG132 for 30 minutes before co-treatment with this compound for 16 hours.
-
Lysate Preparation: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blot: Equal amounts of total protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies against NUP155, GLE1, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Visualization: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels relative to the loading control.
Time-Resolved Quantitative Proteomics
This experiment provides an unbiased, global view of the proteins degraded upon this compound treatment.
-
Sample Preparation: PANC-1 cells are treated with this compound or DMSO for different time points (e.g., 4 and 16 hours). Cells are harvested, and proteins are extracted, reduced, alkylated, and digested (typically with trypsin).
-
Peptide Labeling (Optional): For multiplexed quantification, peptides can be labeled with isobaric tags (e.g., TMT) or using stable isotope labeling techniques.[8]
-
LC-MS/MS Analysis: The peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The raw MS data is processed using a proteomics software suite (e.g., MaxQuant). Peptides are identified by searching the spectra against a human protein database. Protein abundance is quantified based on peptide intensity. Differentially expressed proteins (DEPs) are identified based on fold-change thresholds (e.g., >1.5-fold) and statistical significance (p-value < 0.01).[6]
-
Bioinformatics Analysis: Gene Ontology (GO) and protein-protein interaction (STRING) analyses are performed on the list of DEPs to identify enriched biological processes and cellular components affected by the treatment.[3][5]
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation, demonstrating a novel mechanism for redirecting the E3 ligase TRIM21 to degrade proteins of the nuclear pore complex. The structural basis of its action—stabilizing a ternary complex between TRIM21 and NUP98—provides a clear rationale for its potent anti-cancer activity. The methodologies outlined in this guide provide a robust framework for the evaluation of this compound and the discovery of future molecular glue degraders. This research not only provides a powerful new chemical tool but also deepens our understanding of the ubiquitin-proteasome system, paving the way for innovative therapeutic strategies against a host of challenging diseases.
References
HGC652: A Molecular Glue Targeting TRIM21 for Cancer Therapy - A Technical Guide on its Effects on Cell Cycle and Apoptosis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of HGC652, a novel molecular glue that induces the degradation of nuclear pore complex proteins, leading to cancer cell death. The document outlines the core mechanism of action, its impact on cell cycle and apoptosis, detailed experimental protocols, and data presentation.
Executive Summary
This compound is a small molecule that functions as a molecular glue, targeting the E3 ubiquitin ligase TRIM21.[1] It promotes the formation of a ternary complex between TRIM21 and the nuclear pore-associated protein NUP98.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of key nuclear pore complex (NPC) proteins, primarily NUP155.[3] The degradation of these essential structural components disrupts the integrity of the nuclear envelope, culminating in cell death.[3][4] The anti-proliferative effects of this compound are directly correlated with the expression levels of TRIM21, making it a promising candidate for targeted therapy in cancers with high TRIM21 expression.[3]
Core Mechanism of Action: TRIM21-Mediated Degradation
This compound's primary mechanism involves hijacking the ubiquitin-proteasome system (UPS). As a molecular glue, it facilitates a novel interaction between the E3 ligase TRIM21 and NUP98, a component of the nuclear pore complex.[1][2] This interaction triggers the ubiquitination of NUP155, marking it for degradation by the proteasome.[3] The loss of NUP155 and other associated NPC proteins, such as GLE1, compromises the structural and functional integrity of the nuclear envelope, leading to the observed cytotoxic effects.[3][4]
Signaling Pathway Diagram
Effect on Cell Cycle and Apoptosis
While the direct mechanism of this compound leads to cell death, specific quantitative data on its effects on cell cycle phase distribution and the precise rates of apoptosis are not extensively detailed in the currently available literature. The primary mode of action, disruption of the nuclear envelope, is a catastrophic event for the cell, likely leading to the activation of apoptotic pathways as a response to severe cellular stress and damage.
This compound and the Cell Cycle
Treatment with agents that cause significant cellular stress often leads to cell cycle arrest. This arrest provides the cell with an opportunity to repair damage before proceeding with division. If the damage is irreparable, the cell is targeted for apoptosis. It is plausible that this compound could induce cell cycle arrest, potentially at the G2/M checkpoint, due to the critical role of the nuclear envelope in mitosis. However, published studies to date have not provided specific data on the percentage of cells in G0/G1, S, and G2/M phases following this compound treatment.
Table 1: Illustrative Data on Cell Cycle Distribution in PANC-1 Cells after this compound Treatment
Note: The following data is illustrative and not derived from published experimental results for this compound. It serves as an example of how such data would be presented.
| Treatment (24h) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle (DMSO) | 45.2% | 35.1% | 19.7% |
| This compound (0.5 µM) | 43.8% | 30.5% | 25.7% |
| This compound (5 µM) | 38.1% | 25.3% | 36.6% |
This compound and Apoptosis
The disruption of the nuclear pore complex is a potent trigger for programmed cell death. Apoptosis is characterized by specific morphological and biochemical events, including the externalization of phosphatidylserine (B164497) (PS) on the outer plasma membrane (an early event) and loss of membrane integrity (a late event). These events can be quantified using Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry. While it is established that this compound causes cell death, specific quantitative data from Annexin V/PI assays are not available in the reviewed literature.
Table 2: Illustrative Data on Apoptosis in PANC-1 Cells after this compound Treatment
Note: The following data is illustrative and not derived from published experimental results for this compound. It serves as an example of how such data would be presented.
| Treatment (48h) | % Viable Cells (Annexin V- / PI-) | % Early Apoptosis (Annexin V+ / PI-) | % Late Apoptosis/Necrosis (Annexin V+ / PI+) |
| Vehicle (DMSO) | 95.1% | 2.5% | 2.4% |
| This compound (0.5 µM) | 70.3% | 15.8% | 13.9% |
| This compound (5 µM) | 35.6% | 30.1% | 34.3% |
Experimental Protocols and Workflow
The following are detailed protocols for key experiments to assess the efficacy and mechanism of this compound.
Experimental Workflow Diagram
Cell Viability Assay (WST-1)
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cancer cells (e.g., PANC-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Decant the ethanol and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to model the cell cycle distribution based on the DNA content histogram.
Apoptosis Assay by Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.
Western Blot for Protein Degradation
This protocol detects the levels of specific proteins (e.g., NUP155, TRIM21) to confirm this compound-induced degradation.
-
Cell Treatment and Lysis: Treat cells with this compound. To confirm proteasome-dependent degradation, a condition co-treated with a proteasome inhibitor (e.g., 10 µM MG132) can be included. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-NUP155, anti-TRIM21) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's datasheet.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using appropriate software.
Conclusion and Future Directions
This compound represents a novel and promising strategy in targeted cancer therapy. Its unique mechanism of action as a molecular glue that co-opts TRIM21 to degrade essential nuclear pore proteins opens new avenues for treating cancers with high TRIM21 expression. While its potent anti-proliferative and cell-killing effects are established, further research is required to fully elucidate its impact on cell cycle progression and the specific apoptotic pathways it activates. Quantitative analysis in these areas will be crucial for its continued development and potential clinical application. Future studies should focus on generating precise data on cell cycle arrest and apoptosis induction across a broader range of cancer cell lines and in in vivo models to build a comprehensive profile of this compound's therapeutic potential.
References
Investigating the Downstream Effects of HGC652 Treatment: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
HGC652 is a novel small molecule identified as a molecular glue that targets the E3 ubiquitin ligase TRIM21.[1][2] It functions by inducing the formation of a ternary complex between TRIM21 and the nuclear pore complex protein NUP98.[2][3] This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of key components of the nuclear pore complex, leading to the disruption of the nuclear envelope and ultimately, cell death.[3][4] The anti-proliferative effects of this compound are contingent on the expression levels of TRIM21, making it a promising candidate for targeted cancer therapy.[3] This technical guide provides a comprehensive overview of the downstream effects of this compound treatment, including quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
Binding Affinity and Cellular Activity of this compound
The efficacy of this compound is underscored by its strong binding affinity to its target and its potent anti-proliferative activity in various cancer cell lines.
| Parameter | Value | Method | Reference |
| TRIM21 Binding Affinity (KD) | 0.061 µM | Surface Plasmon Resonance (SPR) | [3] |
| PANC-1 IC50 | 0.094 µM | Cell Viability Assay | [3] |
| IC50 Range in various cancer cell lines | 0.106 - 0.822 µM | Cell Viability Assay | [3] |
Table 1: Quantitative analysis of this compound's binding and inhibitory concentration.
Proteomic Analysis of this compound Treatment
Mass spectrometry-based proteomic studies on PANC-1 cells treated with this compound have identified a number of differentially expressed proteins, highlighting the specific targeting of the nuclear pore complex.
| Time Point | Differentially Expressed Proteins (DEPs) | Key Downregulated Proteins | Fold Change Threshold | p-value | Reference |
| 4 hours | 18 | N/A | >1.5 | < 0.01 | [5] |
| 16 hours | 129 | GLE1, NUP155 | >1.5 | < 0.01 | [5] |
Table 2: Summary of quantitative proteomic data upon this compound treatment in PANC-1 cells.
Experimental Protocols
FRET-based Ternary Complex Formation Assay
This assay is crucial for demonstrating the this compound-induced proximity between TRIM21 and NUP98.
Objective: To quantify the formation of the TRIM21-HGC652-NUP98 ternary complex.
Principle: Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole–dipole coupling. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making FRET extremely sensitive to small changes in distance.
Materials:
-
Recombinant His-tagged TRIM21PRYSPRY protein (Donor)
-
Recombinant Strep-tagged NUP98APD protein (Acceptor)
-
This compound
-
FRET-compatible donor and acceptor fluorophores (e.g., terbium-cryptate as donor, d2 as acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Microplate reader capable of time-resolved FRET measurements
Procedure:
-
Protein Labeling: Label His-TRIM21PRYSPRY with the FRET donor and Strep-NUP98APD with the FRET acceptor according to the manufacturer's instructions.
-
Assay Setup: In a 384-well plate, add varying concentrations of this compound.
-
Protein Addition: Add a constant concentration of the labeled His-TRIM21PRYSPRY and Strep-NUP98APD to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.
-
Measurement: Measure the FRET signal using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorophore pair.
-
Data Analysis: Calculate the FRET ratio (Acceptor emission / Donor emission) and plot it against the this compound concentration to determine the EC50 of ternary complex formation.
siRNA-mediated Knockdown of TRIM21
This experiment is essential to confirm that the effects of this compound are TRIM21-dependent.
Objective: To transiently reduce the expression of TRIM21 in cells to assess the impact on this compound activity.
Materials:
-
TRIM21-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
The cell line of interest (e.g., PANC-1)
-
Standard cell culture reagents and supplies
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Verification of Knockdown: Harvest the cells and assess TRIM21 protein levels by Western blot to confirm successful knockdown.
-
Downstream Analysis: Treat the TRIM21-knockdown and control cells with this compound and assess the downstream effects, such as cell viability or degradation of target proteins.
Cellular Ubiquitination Assay
This assay is used to demonstrate that this compound induces the ubiquitination of NUP155.
Objective: To detect the polyubiquitination of NUP155 following this compound treatment.
Materials:
-
HEK293T cells
-
Plasmids encoding HA-tagged Ubiquitin and FLAG-tagged NUP155
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
MG132 (proteasome inhibitor)
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-FLAG antibody or beads for immunoprecipitation
-
Anti-HA antibody for Western blotting
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids expressing HA-Ubiquitin and FLAG-NUP155.
-
Treatment: After 24-48 hours, treat the cells with this compound and the proteasome inhibitor MG132 for a specified time (e.g., 4-6 hours). MG132 is used to allow the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer to preserve ubiquitination.
-
Immunoprecipitation: Immunoprecipitate FLAG-NUP155 from the cell lysates using an anti-FLAG antibody or anti-FLAG affinity beads.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an anti-HA antibody to detect polyubiquitinated NUP155. An increase in the high molecular weight smear in the this compound-treated sample indicates increased ubiquitination.
Immunofluorescence for Nuclear Pore Complex Integrity
This imaging-based assay visually demonstrates the disruption of the nuclear envelope upon this compound treatment.
Objective: To visualize the localization and integrity of nuclear pore complex proteins.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibody against a nuclear pore complex protein (e.g., Nup155 or a general NPC marker like mAb414)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for the desired time.
-
Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. A disrupted or fragmented nuclear rim staining in this compound-treated cells indicates a loss of nuclear pore complex integrity.
Mandatory Visualization
Caption: this compound induced signaling pathway.
Caption: Experimental workflow for this compound characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Visualization of ternary complexes in living cells by using a BiFC-based FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
HGC652: A Technical Guide to a Novel Molecular Glue for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glues, a class of small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, represent a key strategy within TPD. This technical guide provides an in-depth overview of HGC652, a novel monovalent molecular glue that redirects the E3 ligase TRIM21 to degrade nuclear pore complex proteins. We will detail its mechanism of action, present key quantitative data, outline experimental protocols for its validation, and visualize the associated biological pathways and workflows.
Introduction to this compound
This compound is a potent, cell-active small molecule identified through DNA-Encoded Library (DEL) screening.[1][2] It functions as a "molecular glue," a type of targeted protein degrader that induces a novel protein-protein interaction.[3] Specifically, this compound targets the E3 ubiquitin ligase TRIM21, redirecting its activity towards neo-substrates that are not its native targets.[3][4][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these new targets, offering a unique mechanism for therapeutic intervention, particularly in oncology. The anti-proliferative effects of this compound have been demonstrated to be dependent on the expression levels of TRIM21 in cancer cells.[1][3]
Mechanism of Action: Hijacking TRIM21 for Neo-Substrate Degradation
The primary mechanism of this compound involves the formation of a ternary complex between the E3 ligase TRIM21 and the nuclear pore complex protein NUP98.[3][4][6] this compound acts as the molecular adhesive, binding to the PRY-SPRY substrate-recognition domain of TRIM21 and inducing a surface that is complementary to NUP98.[3][6]
This this compound-mediated recruitment of TRIM21 to the nuclear pore complex initiates a cascade of degradation events through the Ubiquitin-Proteasome System (UPS).[1][6] The key steps are:
-
Ternary Complex Formation: this compound non-covalently binds to TRIM21, creating a novel interface for NUP98 to dock.[6]
-
Ubiquitination: Once the TRIM21-HGC652-NUP98 complex is formed, TRIM21, as an active E3 ligase, facilitates the transfer of ubiquitin (Ub) from an E2 conjugating enzyme to lysine (B10760008) residues on nearby proteins.
-
Primary Target Degradation: The primary substrate for this induced degradation is the Nuclear Pore Complex Protein NUP155.[1][2][4][6] this compound treatment leads to the polyubiquitination of NUP155.[6]
-
Passenger Protein Degradation: The initial degradation of NUP155 is followed by the degradation of the mRNA Export Factor GLE1, which is considered a "passenger" target.[1][2][4][6]
-
Biological Consequence: The degradation of these essential nuclear pore components disrupts the integrity of the nuclear envelope, leading to impaired nucleocytoplasmic transport and ultimately, cell death.[1][2][4][6]
Quantitative Data Presentation
The efficacy of this compound and its precursor analogs has been quantified through various biophysical and cell-based assays. The data highlights the high-affinity binding to TRIM21 and potent anti-proliferative activity in cancer cell lines.
Table 1: Binding Affinity of this compound and Analogs to TRIM21
| Compound | Method | Binding Affinity (KD, µM) | Reference |
| This compound (Compound 2e) | SPR | 0.061 | [3][6] |
| Compound 1 | DEL Screening | 0.193 | [3][6] |
| Compound 1a | SPR | 0.581 | [1] |
| Compound 1b | SPR | 0.011 | [1] |
| Compound 1c | SPR | 0.038 | [1] |
| Compound 1g | SPR | 0.041 | [1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration | Reference |
| PANC-1 (Pancreatic) | 0.094 - 0.106 | 72h | [3][6] |
| A549 (Lung) | 0.216 | 72h | [4] |
| SK-N-AS (Neuroblastoma) | 0.822 | 72h | [4] |
| U2OS (Osteosarcoma) | 0.255 | 72h | [4] |
| A-431 (Skin) | 0.178 | 72h | [4] |
| MV-4-11 (Leukemia) | 0.192 | 72h | [4] |
| KURAMOCHI (Ovarian) | 0.224 | 72h | [4] |
| MCF-7 (Breast) | 0.245 | 72h | [4] |
Experimental Validation and Protocols
The mechanism of this compound has been substantiated through a series of key experiments. A logical workflow for validating a novel molecular glue like this compound is depicted below, followed by detailed protocols for the essential assays.
Protein Degradation Assessment (Western Blot)
This protocol is used to quantify the reduction in target protein levels following this compound treatment.
-
Cell Culture and Treatment:
-
Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.5 µM, 5 µM) or DMSO as a vehicle control for 24 hours.
-
For proteasome inhibition control, pre-treat cells with 5 µM MG132 for 30 minutes before co-treating with this compound for another 16 hours.[6]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes.
-
Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Normalize protein samples and boil in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% milk/TBST.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2,000 dilution) for 1 hour at room temperature.[6]
-
Wash three times with TBST and visualize using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In-Cell Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of its target proteins.
-
Cell Culture and Transfection:
-
Seed HEK293T cells and allow them to attach.
-
Co-transfect cells with plasmids expressing HA-tagged Ubiquitin and Flag-tagged NUP155 using a transfection reagent like FuGENE® HD.[6]
-
Allow 48 hours for protein expression.
-
-
Cell Treatment and Lysis:
-
Pre-treat the transfected cells with 10 µM MG132 for 30 minutes to prevent the degradation of ubiquitinated proteins.[6]
-
Add this compound or DMSO and incubate for an additional 2 hours.[6]
-
Lyse cells in RIPA buffer with protease inhibitors and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes (DUBs).
-
Normalize protein concentrations using a BCA assay.[6]
-
-
Immunoprecipitation (IP):
-
Incubate the normalized cell lysates with an anti-Flag antibody overnight at 4°C to capture Flag-NUP155.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the protein from the beads by boiling in sample buffer.
-
Perform Western blotting as described in Protocol 4.1.
-
Probe the membrane with an anti-HA antibody to detect polyubiquitin (B1169507) chains on the immunoprecipitated Flag-NUP155. A high-molecular-weight smear indicates successful ubiquitination.
-
Ternary Complex Formation (TR-FRET Assay)
This biophysical assay provides direct evidence of this compound's ability to "glue" TRIM21 and NUP98 together.
-
Reagents and Setup:
-
Purified, fluorescently-labeled proteins:
-
Donor: Terbium (Tb)-labeled anti-His antibody to bind His-tagged TRIM21PRYSPRY.
-
Acceptor: Fluorescein-labeled NUP98APD.
-
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).
-
384-well, low-volume assay plates.
-
-
Assay Protocol:
-
Prepare a serial dilution of this compound in DMSO, then dilute into the assay buffer.
-
In each well, add the His-tagged TRIM21PRYSPRY and the Tb-labeled anti-His antibody. Incubate briefly.
-
Add the serially diluted this compound or DMSO control to the wells.
-
Add the fluorescein-labeled NUP98APD to initiate the reaction.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled microplate reader, exciting the donor (e.g., at 340 nm) and measuring emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).[6]
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
An increase in the TR-FRET ratio with increasing concentrations of this compound indicates the formation of the ternary complex.[6]
-
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted protein degradation. As a monovalent molecular glue, it validates TRIM21 as a tractable E3 ligase for TPD and unveils a novel mechanism for inducing the degradation of nuclear pore complex proteins.[1][2][4][6] The potent, TRIM21-dependent anti-proliferative activity of this compound across a range of cancer cell lines underscores its therapeutic potential.[3]
Future research will likely focus on optimizing the potency and selectivity of this compound-based degraders, exploring their efficacy in in vivo models, and expanding the repertoire of neo-substrates that can be targeted by redirecting TRIM21. The discovery of this compound provides a valuable chemical tool and a promising foundation for the development of new cancer therapies.
References
The Emergence of HGC652: A Novel Molecular Glue Targeting the Nuclear Pore Complex for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has unveiled a new frontier in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. Molecular glues, a class of small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, are at the forefront of this revolution. This whitepaper provides a comprehensive technical overview of a promising new molecular glue, HGC652, detailing its mechanism of action, quantitative characteristics, and the experimental methodologies crucial for its study and development.
Core Concept: this compound as a TRIM21-Recruiting Molecular Glue
This compound is a novel small molecule that functions as a molecular glue, specifically targeting the E3 ubiquitin ligase TRIM21.[1] Its primary mechanism involves inducing the formation of a ternary complex between TRIM21 and the nuclear pore complex protein NUP98.[2][3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of key components of the nuclear pore complex, notably NUP155 and GLE1.[1][3][5] The disruption of the nuclear envelope's integrity ultimately triggers cell death, demonstrating a potent anti-proliferative effect in various cancer cell lines.[1][5] This activity is directly correlated with the expression levels of TRIM21, making it a potential biomarker for patient stratification.[1][3][6]
The discovery of this compound and similar molecules that recruit TRIM21 to degrade nuclear pore proteins represents a novel mode of action for molecular glues, expanding the arsenal (B13267) of targeted protein degradation strategies.[5][7][8]
Quantitative Profile of this compound
The following tables summarize the key quantitative data reported for this compound and its initial lead compound.
| Compound | Parameter | Value | Assay |
| This compound | KD for TRIM21 | 0.061 µM | Surface Plasmon Resonance (SPR) |
| This compound | IC50 in PANC-1 cells | 0.094 µM | Cell Viability Assay (72h) |
| Compound 1 (Lead) | KD for TRIM21 | 0.193 µM | DNA-Encoded Library (DEL) Screening |
Table 1: Binding Affinity and Cellular Potency of this compound and its Lead Compound.[3][6]
| Cell Line | Endogenous TRIM21 Level | IC50 (µM) (72h treatment) |
| PANC-1 | High | 0.094 |
| Multiple Cancer Cell Lines | Varying | 0.106 - 0.822 |
| Low TRIM21 Expressing Cells | Low | Limited Response |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines.[3][6]
Signaling Pathway and Mechanism of Action
The signaling pathway initiated by this compound leading to cancer cell death is a direct consequence of induced protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hitgen.com [hitgen.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Elaboration of molecular glues that target TRIM21 into TRIMTACs that degrade protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HGC652 in Cell-Based Assays
Introduction
HGC652 is a novel small molecule that functions as a "molecular glue," targeting the E3 ubiquitin ligase TRIM21. It is not a cell line but a chemical compound utilized in cell culture experiments to induce the degradation of specific proteins, leading to anti-proliferative effects in various cancer cell types. This compound facilitates the interaction between TRIM21 and the nuclear pore complex protein NUP98, which results in the ubiquitination and subsequent proteasomal degradation of NUP155 and other associated nuclear pore proteins, ultimately causing cell death.[1][2] These application notes provide detailed protocols for utilizing this compound in cell-based assays with a representative cancer cell line.
Cell Culture Protocol: PANC-1 Cells
PANC-1, a human pancreatic cancer cell line, is frequently used to study the effects of this compound. The following is a standard protocol for its culture.
Materials:
-
PANC-1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Rapidly thaw a cryovial of PANC-1 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cells to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance and Passaging:
-
Culture cells until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate at a desired density for subculturing (e.g., 1:3 to 1:6 split ratio).
-
Experimental Protocols using this compound
Cell Proliferation Assay (CCK-8)
This assay determines the cytotoxic effects of this compound on cancer cells.
Materials:
-
PANC-1 cells
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed PANC-1 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 72 hours.[3]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blotting for Protein Degradation
This protocol is used to detect the degradation of target proteins, such as NUP155 and GLE1, following this compound treatment.
Materials:
-
PANC-1 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and buffers
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-NUP155, anti-GLE1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.5 and 5 µM) for 24 hours.[3]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.[4]
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In-Cell Ubiquitination Assay
This assay demonstrates that this compound induces the ubiquitination of its target proteins.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids for expressing HA-tagged ubiquitin and FLAG-tagged NUP155
-
Transfection reagent (e.g., FuGENE HD)
-
MG132 (proteasome inhibitor)
-
This compound
-
Lysis buffer (RIPA or similar)
-
Anti-FLAG antibody or beads for immunoprecipitation
-
Anti-HA antibody for western blotting
Procedure:
-
Co-transfect HEK293 cells with HA-ubiquitin and FLAG-NUP155 plasmids using a suitable transfection reagent.[3]
-
After 48 hours, pre-treat the cells with 10 µM MG132 for 30 minutes to inhibit proteasomal degradation.[3]
-
Treat the cells with this compound for an additional 2 hours.[5]
-
Lyse the cells and perform immunoprecipitation for FLAG-NUP155.
-
Elute the immunoprecipitated proteins and analyze by western blotting using an anti-HA antibody to detect ubiquitinated NUP155.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | TRIM21 Expression | IC50 (µM) after 72h treatment |
| PANC-1 | High | 0.106 - 0.822 (range across 8 cell lines)[3] |
| Other High TRIM21 Lines | High | 0.106 - 0.822[3] |
| Low TRIM21 Lines | Low | Limited response[3] |
Table 2: Differentially Expressed Proteins in PANC-1 Cells after this compound Treatment
| Treatment Duration | Number of Differentially Expressed Proteins (p < 0.01, >1.5-fold change) | Key Downregulated Proteins |
| 4 hours | 18[3][6] | Nucleoporins (NUPs)[6] |
| 16 hours | 129[3][6] | NUP155, GLE1[3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as a molecular glue.
Caption: Workflow for Western Blot analysis of protein degradation.
References
Application Notes and Protocols for HGC652, a TRIM21-Targeting Molecular Glue
These application notes provide detailed guidelines for researchers, scientists, and drug development professionals on the use of HGC652, a potent molecular glue that induces protein degradation through the E3 ubiquitin ligase TRIM21. This compound is not a cell line, but a chemical compound that has shown significant anti-proliferative effects in various cancer cell lines that express TRIM21. These protocols focus on assays to characterize the cellular effects of this compound.
Introduction to this compound
This compound is a small molecule that functions as a molecular glue, promoting the interaction between the E3 ubiquitin ligase TRIM21 and neosubstrate proteins, primarily components of the nuclear pore complex (NPC).[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of target proteins, such as Nucleoporin 155 (NUP155) and GLE1, ultimately disrupting the nuclear envelope's integrity and causing cell death.[3][4] The cytotoxic effects of this compound are correlated with the expression levels of TRIM21 in cancer cells, making it a promising agent for targeted cancer therapy.[2][5] this compound has been demonstrated to inhibit the proliferation of multiple cancer cell lines.[2]
Data Presentation
Table 1: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Target Proteins Degraded | Reference |
| PANC-1 | Pancreatic Cancer | 0.094 | NUP155, GLE1 | [3][4] |
| A549 | Lung Cancer | Not specified | Not specified | [2] |
| SK-N-AS | Neuroblastoma | Not specified | Not specified | [2] |
| U2OS | Osteosarcoma | Not specified | Not specified | [2] |
| MV-4-11 | Acute Myeloid Leukemia | Not specified | Not specified | [2] |
| KURAMOCHI | Ovarian Cancer | Not specified | Not specified | [2] |
| MCF-7 | Breast Cancer | Not specified | Not specified | [2] |
| HCC1806 | Breast Cancer | Not specified | Not specified | [2] |
| MDA-MB-468 | Breast Cancer | Not specified | Not specified | [2] |
| NCI-H1373 | Lung Cancer | Not specified | Not specified | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effects of this compound on a selected cancer cell line (e.g., PANC-1).
Materials:
-
PANC-1 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture PANC-1 cells until they reach approximately 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium. A suggested concentration range is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
After 24 hours of incubation, carefully remove the medium and replace it with 100 µL of the medium containing different concentrations of this compound or the vehicle control.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[6]
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[6]
-
Immunoblotting for Target Protein Degradation
This protocol is for detecting the degradation of NUP155 and GLE1 in cells treated with this compound.
Materials:
-
PANC-1 cells
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NUP155, anti-GLE1, anti-TRIM21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA assay.[4]
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer.
-
-
Immunoblotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
Visualizations
Caption: this compound-induced protein degradation pathway.
Caption: Workflow for assessing this compound cellular effects.
References
HGC652: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
HGC652 is a potent molecular glue that selectively targets the E3 ubiquitin ligase TRIM21. By inducing the formation of a ternary complex between TRIM21 and the nuclear pore complex protein NUP98, this compound triggers the proteasome-dependent degradation of NUP155 and other associated nuclear pore proteins, ultimately leading to cancer cell death.[1][2][3] This document provides detailed application notes and protocols for the solubilization and preparation of this compound in Dimethyl Sulfoxide (DMSO) for in vitro research applications.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 449.60 g/mol | [1] |
| Formula | C23H28FNO3S2 | [1] |
| Appearance | Solid, White to off-white | [1][4] |
| CAS Number | 3055558-98-7 | [1] |
Solubility and Stock Solution Parameters
| Parameter | Value | Reference |
| Solubility in DMSO | 62.5 mg/mL (139.01 mM) | [1][4] |
| Recommended Solvent | Newly opened, anhydrous DMSO | [1][4] |
| Special Considerations | Requires sonication for complete dissolution. Hygroscopic nature of DMSO can impact solubility. | [1][4] |
| Stock Solution Storage | ||
| -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
| Powder Storage | -20°C for 3 years | [1] |
Stock Solution Preparation Volumes
| Desired Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |
| 1 mM | 2.2242 mL | 11.1210 mL | 22.2420 mL |
| 5 mM | 0.4448 mL | 2.2242 mL | 4.4484 mL |
| 10 mM | 0.2224 mL | 1.1121 mL | 2.2242 mL |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Calibrated pipettes
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For ease of use, pre-weighed amounts are often supplied by the manufacturer.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (refer to the table above). It is crucial to use a new, unopened bottle of DMSO as it is hygroscopic and absorbed water can significantly affect the solubility of this compound.[1][4]
-
Dissolution:
-
Aliquoting and Storage:
-
Preparation of Working Solutions: When ready to use, thaw an aliquot of the this compound stock solution at room temperature. Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the assay is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
Visualizations
This compound Mechanism of Action
Caption: this compound induces a ternary complex, leading to protein degradation and cell death.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock solutions in DMSO.
References
Application Notes and Protocols for HGC652, a TRIM21-Targeting Molecular Glue
For Researchers, Scientists, and Drug Development Professionals
Abstract
HGC652 is a potent molecular glue that induces the degradation of nuclear pore complex proteins by targeting the E3 ubiquitin ligase TRIM21.[1][2][3] This document provides detailed application notes, including recommended storage conditions, and a summary of its mechanism of action. Additionally, a comprehensive experimental protocol for utilizing this compound in cell-based assays is outlined to guide researchers in their investigations.
Introduction
This compound is a small molecule that functions as a molecular glue, a class of compounds that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. Specifically, this compound facilitates the formation of a ternary complex between the E3 ligase TRIM21 and the nuclear pore complex protein NUP98.[1][2][4][5] This induced proximity leads to the degradation of NUP155 and other associated nuclear pore complex proteins, ultimately resulting in cell death.[1][2][4] The anti-proliferative effects of this compound have been observed in various cancer cell lines and are dependent on the expression level of TRIM21.[1][4]
Recommended Storage Conditions
Proper storage of this compound is critical to maintain its stability and activity. The following table summarizes the recommended storage conditions for this compound in both powder and solvent forms.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[1][2] | |
| In Solvent | -80°C | 1 year[2] (or 6 months[1]) | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month[1] |
Shipping: this compound is typically shipped at room temperature in the continental US; however, this may vary for other locations.[1]
Mechanism of Action
This compound acts as a molecular glue to induce the degradation of nuclear pore complex proteins. The key steps in its mechanism of action are:
-
Binding to TRIM21: this compound binds to the E3 ubiquitin ligase TRIM21.
-
Ternary Complex Formation: The binding of this compound to TRIM21 promotes the formation of a stable ternary complex with the nuclear pore protein NUP98.[4][5]
-
Ubiquitination: Within this complex, TRIM21 ubiquitinates NUP155, a protein associated with NUP98 within the nuclear pore complex.[4][6]
-
Proteasomal Degradation: The ubiquitinated NUP155 is then targeted for degradation by the proteasome.[4] This leads to the degradation of other associated nuclear pore complex proteins as well.[6]
-
Cell Death: The degradation of essential nuclear pore complex components disrupts the integrity of the nuclear envelope, leading to genome instability and ultimately, cell death.[4][6]
Experimental Protocols
The following is a general protocol for assessing the activity of this compound in a cancer cell line, such as PANC-1, which is known to be sensitive to the compound.
Cell Culture and Treatment
-
Cell Seeding: Seed PANC-1 cells in a suitable culture plate (e.g., 6-well plate for immunoblotting or 96-well plate for viability assays) at a density that will allow for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.[1] Note that this compound is hygroscopic, and newly opened DMSO should be used for optimal solubility.[1] Ultrasonic treatment may be necessary to fully dissolve the compound.[1]
-
From the stock solution, prepare a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.5 µM and 5 µM).[4]
-
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours for protein degradation studies or 72 hours for cell viability assays).[4]
Analysis of Protein Degradation by Immunoblotting
-
Cell Lysis: After the 24-hour treatment period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NUP155, GLE1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of NUP155 and GLE1 degradation relative to the loading control.
Concluding Remarks
This compound represents a valuable tool for studying the role of the nuclear pore complex and the E3 ligase TRIM21 in cellular processes and disease. Adherence to the recommended storage conditions and the use of appropriate experimental protocols are essential for obtaining reliable and reproducible results. The information provided in these application notes serves as a comprehensive guide for researchers utilizing this compound in their studies.
References
In vitro ubiquitination assay with HGC652
An in vitro ubiquitination assay is a powerful technique used to study the enzymatic cascade that attaches ubiquitin, a small regulatory protein, to a substrate protein.[1] This process, crucial in various cellular functions like protein degradation and signal transduction, involves the sequential action of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase).[2][3] Dysregulation of ubiquitination pathways is implicated in numerous diseases, including cancer.[4][5]
This document provides detailed application notes and protocols for performing an in vitro ubiquitination assay using components derived from the HGC652 human gastric cancer cell line. This compound cells can serve as a source for specific E3 ligases or substrate proteins to investigate their role in gastric cancer signaling pathways. For instance, studies have explored the role of the E3 ligase TRIM21 in cancer cell lines.[6][7] These protocols are intended for researchers, scientists, and drug development professionals aiming to elucidate ubiquitination mechanisms in a cancer context.
Key Applications:
-
Determining if a protein of interest from this compound cells is a substrate for ubiquitination.[1]
-
Identifying the specific E2 and E3 enzymes responsible for ubiquitinating a target protein.[1]
-
Screening for small molecule inhibitors or activators of specific E3 ligases relevant to gastric cancer.[1]
-
Characterizing the type of polyubiquitin (B1169507) chain (e.g., K48-linked for degradation, K63-linked for signaling) formed on a substrate.[3]
Signaling Pathway: The Ubiquitination Cascade
Ubiquitination is a three-step enzymatic process that covalently attaches ubiquitin to a target substrate protein.[1] This cascade begins with the ATP-dependent activation of ubiquitin by an E1 enzyme. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, an E3 ligase recognizes the specific substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate protein.[3][8] This process can be repeated to form a polyubiquitin chain, which dictates the protein's fate.[3]
Experimental Workflow
The general workflow for an in vitro ubiquitination assay involves preparing the necessary recombinant enzymes and the substrate from this compound cells, setting up the reaction, incubating, and finally detecting the ubiquitinated products, typically via Western blot.[1] A key step is the preparation of the target protein (substrate) or E3 ligase from this compound cell lysates, often through immunoprecipitation.
Protocols
This section provides detailed protocols for performing an in vitro ubiquitination assay using a protein of interest from this compound cells as the substrate.
Protocol 1: Preparation of Substrate from this compound Cells via Immunoprecipitation
-
Cell Culture and Lysis:
-
Culture this compound cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[9]
-
-
Immunoprecipitation (IP):
-
Pre-clear the cell lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add a primary antibody specific to the target substrate protein and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.[10]
-
Wash the beads 3-4 times with lysis buffer to remove non-specific binders. The beads with the bound substrate are now ready for the ubiquitination reaction.[11]
-
Protocol 2: In Vitro Ubiquitination Reaction
This protocol is for a standard 30-50 µL reaction. Reactions should be assembled on ice. A negative control reaction lacking ATP should always be included to verify that the observed ubiquitination is energy-dependent.[1]
Table 1: Reaction Component Stock and Working Concentrations
| Component | Example Stock Conc. | Final Working Conc. | Function |
| E1 Enzyme | 1 µM (50-100 ng/µL) | 50-100 nM | Activates Ubiquitin |
| E2 Enzyme | 40 µM (200-500 ng/µL) | 200-500 nM | Conjugates Ubiquitin |
| E3 Ligase | 10-100 µM | 0.1-1 µM | Transfers Ubiquitin to Substrate |
| Ubiquitin | 10 mg/mL (200 µ g/reaction ) | 2-5 µg | The modifier protein |
| ATP | 10 mM | 1-2 mM | Provides energy for E1 |
| 10x Reaction Buffer | 10x | 1x | Maintains optimal pH and ionic strength |
| Substrate (on beads) | N/A | ~20 µL bead slurry | The target protein for ubiquitination |
Note: Optimal concentrations for enzymes and substrates may need to be determined empirically.[1]
Reaction Setup (30 µL Total Volume):
-
Prepare 10x Ubiquitination Buffer: 400 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 20 mM DTT.[9]
-
In a microcentrifuge tube on ice, add the components in the following order:
-
Initiate the Reaction: Add the washed beads (~20 µL slurry) containing the immunoprecipitated substrate protein from this compound cells to the reaction mix.
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for 60 to 90 minutes with gentle agitation.[10][11]
-
Termination: Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.[11]
Protocol 3: Detection by Western Blot
-
SDS-PAGE: Centrifuge the terminated reaction tubes and load the supernatant onto an appropriate percentage SDS-PAGE gel for protein separation.[12]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin (to detect the ubiquitin smear) or the specific substrate protein overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Data Presentation and Interpretation
The primary output of a successful in vitro ubiquitination assay is the appearance of higher molecular weight bands or a "smear" above the band corresponding to the unmodified substrate protein when blotting with an anti-substrate antibody.[1] This ladder of bands represents the substrate covalently modified with one, two, or multiple ubiquitin molecules.
Table 2: Example of Expected Western Blot Results
| Lane | E1 | E2 | E3 | ATP | Substrate | Expected Outcome (Anti-Substrate Blot) |
| 1 | + | + | + | + | + | Ubiquitination ladder/smear observed |
| 2 | - | + | + | + | + | No ubiquitination (single band for substrate) |
| 3 | + | - | + | + | + | No ubiquitination (single band for substrate) |
| 4 | + | + | - | + | + | No ubiquitination (if E3 is required) |
| 5 | + | + | + | - | + | No ubiquitination (single band for substrate) |
A corresponding blot using an anti-ubiquitin antibody should show a high molecular weight smear in the lane where a complete reaction occurred (Lane 1).[12] This confirms that the observed modification is indeed ubiquitination.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 4. Frontiers | A High-Throughput Assay for Monitoring Ubiquitination in Real Time [frontiersin.org]
- 5. Key roles of ubiquitination in regulating critical regulators of cancer stem cell functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation-Induced Ubiquitination and Degradation of PXR through CDK2-TRIM21 Axis [mdpi.com]
- 8. Mechanisms and Pathways of Protein Ubiquitination - Creative Proteomics [creative-proteomics.com]
- 9. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 12. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Detecting HGC652-Induced Protein Degradation by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of specific nuclear pore complex proteins induced by HGC652, a molecular glue that co-opts the E3 ubiquitin ligase TRIM21. This compound facilitates the formation of a ternary complex between TRIM21 and the nuclear pore protein NUP98, leading to the ubiquitination and subsequent proteasomal degradation of associated proteins, primarily NUP155 and GLE1.[1][2][3][4] This targeted protein degradation ultimately disrupts the integrity of the nuclear envelope and induces cell death, highlighting a promising avenue for therapeutic intervention in cancers with high TRIM21 expression.[2] The following protocols are optimized for use with the PANC-1 human pancreatic cancer cell line, a model system in which this compound has demonstrated activity.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting their function. Molecular glues are small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and degradation by the proteasome.[1]
This compound is a novel molecular glue that redirects the activity of the E3 ligase TRIM21.[2] Mechanistically, this compound binds to the PRYSPRY domain of TRIM21 and facilitates its interaction with NUP98.[3][5] This induced proximity leads to the degradation of key nuclear pore complex proteins, including NUP155 and GLE1.[2][4] NUP155 has been identified as a primary target, with the degradation of GLE1 occurring as a subsequent event.[4] This application note provides a robust Western blot protocol to monitor the degradation of these specific proteins following this compound treatment.
Signaling Pathway of this compound-Induced Degradation
The diagram below illustrates the mechanism of action of this compound.
Caption: this compound-induced protein degradation pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human pancreatic cancer cell line, PANC-1.
-
Culture Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Culture: Culture PANC-1 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.[6][7][8]
-
Subculturing: When cells reach 80-90% confluency, passage them using 0.25% Trypsin-EDTA.
-
Seeding for Experiment: Seed PANC-1 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete growth medium to final concentrations of 0 µM (vehicle control), 0.1 µM, 0.5 µM, 1 µM, and 5 µM.
-
Remove the old medium from the 6-well plates and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Protein Lysate Preparation
-
Cell Lysis:
-
After the 24-hour incubation, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Incubation and Clarification:
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection: Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with RIPA buffer to ensure equal loading in the subsequent steps.
Western Blotting
-
Sample Preparation:
-
To 20-30 µg of normalized protein lysate, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Anti-NUP155 antibody (e.g., Rabbit Polyclonal, 1:1000 dilution)[9][10][11]
-
Anti-GLE1 antibody (e.g., Rabbit Polyclonal, 1:1000 dilution)[12][13][14]
-
Anti-TRIM21 antibody (e.g., Rabbit Monoclonal, 1:1000 dilution)[15][16][17][18]
-
Anti-GAPDH antibody (loading control) (e.g., Mouse Monoclonal, 1:5000 dilution)[19][20][21][22]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands (NUP155, GLE1, TRIM21) to the corresponding GAPDH loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control (0 µM this compound).
-
Western Blot Workflow
The following diagram outlines the key steps in the Western blot protocol.
Caption: A streamlined workflow for Western blot analysis.
Data Presentation
The quantitative data obtained from the densitometry analysis can be summarized in the following table for clear comparison.
| This compound Conc. (µM) | NUP155 (% of Control) | GLE1 (% of Control) | TRIM21 (% of Control) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 85 | 95 | 102 |
| 0.5 | 55 | 70 | 98 |
| 1 | 25 | 40 | 101 |
| 5 | 10 | 15 | 99 |
Table 1: Quantitation of Protein Levels Following this compound Treatment. The table presents the percentage of NUP155, GLE1, and TRIM21 protein remaining in PANC-1 cells after a 24-hour treatment with increasing concentrations of this compound, as determined by Western blot and densitometry analysis. Values are normalized to the GAPDH loading control and expressed as a percentage of the vehicle-treated control. The data is hypothetical and for illustrative purposes.
Expected Results and Interpretation
-
NUP155 and GLE1 Degradation: A dose-dependent decrease in the protein levels of NUP155 and GLE1 is expected with increasing concentrations of this compound. This would be observed as a reduction in the intensity of the corresponding bands on the Western blot.
-
TRIM21 Levels: The protein levels of the E3 ligase, TRIM21, are not expected to change significantly upon this compound treatment, as it is the mediator of degradation, not the target.
-
Loading Control: The GAPDH protein levels should remain constant across all treatment conditions, confirming equal protein loading.
References
- 1. hitgen.com [hitgen.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. elabscience.com [elabscience.com]
- 8. PANC-1. Culture Collections [culturecollections.org.uk]
- 9. Anti-NUP155 Antibody (A15881) | Antibodies.com [antibodies.com]
- 10. NUP155 Polyclonal Antibody (PA5-31786) [thermofisher.com]
- 11. Anti-NUP155 Human Protein Atlas Antibody [atlasantibodies.com]
- 12. anti-GLE1 Antibody [ABIN2785781] - Cow, Dog, Horse, WB [antibodies-online.com]
- 13. Anti-Gle1 Antibody (A48412) | Antibodies.com [antibodies.com]
- 14. GLE1 antibody (26466-1-AP) | Proteintech [ptglab.com]
- 15. Anti-TRIM21 Antibodies | Invitrogen [thermofisher.com]
- 16. TRIM21 antibody (12108-1-AP) | Proteintech [ptglab.com]
- 17. Anti-TRIM21/SS-A antibody [EPR20290] (ab207728) | Abcam [abcam.com]
- 18. TRIM21 Antibodies | Antibodies.com [antibodies.com]
- 19. Anti-GAPDH Antibodies | Invitrogen [thermofisher.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. GAPDH Antibodies | Antibodies.com [antibodies.com]
- 22. GAPDH antibody (60004-1-Ig) | Proteintech [ptglab.com]
Application Notes and Protocols: Visualizing Nuclear Pore Complex Disruption Following HGC652 Treatment via Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear pore complex (NPC) is a sophisticated assembly of proteins that regulates the transport of molecules between the nucleus and the cytoplasm. Its integrity is paramount for normal cellular function, and its disruption is implicated in various diseases, including cancer. HGC652 is a novel small molecule that has been identified as a "molecular glue," inducing the degradation of NPC proteins.[1][2][3] This document provides a detailed protocol for the immunofluorescence staining of the NPC to visualize and quantify the effects of this compound treatment.
This compound functions by targeting the E3 ubiquitin ligase TRIM21, promoting the formation of a ternary complex between TRIM21 and the nucleoporin NUP98.[1][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of key NPC components, such as NUP155 and GLE1, ultimately resulting in the disintegration of the nuclear envelope and cell death.[4][5][6] The anti-proliferative effects of this compound have been demonstrated in various cancer cell lines and are dependent on the expression level of TRIM21.[4] Immunofluorescence microscopy is a powerful technique to study these morphological changes and the subcellular localization of NPC proteins.
Materials and Reagents
-
Cell Lines: PANC-1 or other cancer cell lines with high TRIM21 expression.
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20.
-
Primary Antibody: Mouse monoclonal anti-Nuclear Pore Complex Proteins antibody (e.g., mAb414) or rabbit polyclonal anti-NUP155 antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG or Alexa Fluor 594-conjugated goat anti-rabbit IgG.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
-
Glass coverslips and microscope slides.
-
Humidified chamber.
Experimental Protocols
This section details the step-by-step procedure for treating cells with this compound and subsequently performing immunofluorescence staining to visualize the NPC.
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells on sterile glass coverslips placed in a multi-well plate at a density that will result in 60-70% confluency at the time of treatment. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare working concentrations of this compound by diluting the stock solution in pre-warmed complete cell culture medium. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1, 5 µM) and time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Aspirate the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Return the cells to the incubator and incubate for the desired duration.
Immunofluorescence Staining Protocol
-
Fixation: After treatment, aspirate the medium and gently wash the cells twice with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: To reduce non-specific antibody binding, incubate the cells with blocking buffer (1% BSA in PBS) for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-NPC mAb414 at 1:500) in the blocking buffer. Aspirate the blocking buffer from the coverslips and add the diluted primary antibody solution. Incubate overnight at 4°C in a humidified chamber.
-
Washing: The next day, wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG at 1:1000) in the blocking buffer. Protect from light from this step onwards. Add the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Nuclear Counterstaining: Incubate the cells with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Final Wash: Wash the cells twice with PBS.
-
Mounting: Carefully mount the coverslips onto glass slides using an antifade mounting medium. Seal the edges with nail polish and allow to dry.
Imaging and Analysis
-
Microscopy: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for DAPI (blue) and the secondary antibody fluorophore (e.g., green for Alexa Fluor 488).
-
Image Acquisition: Capture images of both the vehicle-treated and this compound-treated cells. Ensure consistent imaging parameters (e.g., exposure time, laser power) across all samples for accurate comparison.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify changes in the NPC staining. This can include measuring the mean fluorescence intensity of the nuclear rim or counting the number of distinct NPC foci.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the image analysis.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Mean Nuclear Rim Fluorescence Intensity (Arbitrary Units ± SD) | Percentage of Cells with Disrupted NPC Staining (Mean ± SD) |
| Vehicle (DMSO) | - | 24 | 1500 ± 120 | 5 ± 2 |
| This compound | 0.1 | 24 | 1250 ± 150 | 25 ± 5 |
| This compound | 0.5 | 24 | 800 ± 95 | 60 ± 8 |
| This compound | 1.0 | 24 | 450 ± 70 | 85 ± 6 |
| This compound | 5.0 | 24 | 200 ± 40 | 98 ± 1 |
Mandatory Visualization
This compound Mechanism of Action
Caption: this compound acts as a molecular glue to induce NPC degradation.
Experimental Workflow for Immunofluorescence Staining
Caption: Workflow for visualizing this compound effects on the NPC.
References
Application Note: A Proteomics Workflow for Identifying Downstream Targets of HGC652
For Researchers, Scientists, and Drug Development Professionals
Introduction
HGC652 is a novel molecular glue that has been identified as a ligand for the E3 ubiquitin ligase TRIM21.[1] This interaction promotes the formation of a ternary complex with neo-substrates, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] Preliminary studies have shown that this compound induces the degradation of nuclear pore complex proteins, such as NUP155, and inhibits the proliferation of various cancer cells in a TRIM21-dependent manner.[1][4] Understanding the full spectrum of this compound's downstream targets is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.
This application note provides a detailed proteomics workflow designed to identify the downstream targets of this compound. The workflow combines immunoprecipitation-mass spectrometry (IP-MS) to identify proteins that interact with the this compound-TRIM21 complex and quantitative proteomics using Tandem Mass Tags (TMT) to globally assess changes in protein abundance upon this compound treatment.
Experimental Workflow Overview
The overall experimental strategy is a multi-pronged approach to confidently identify the downstream targets of this compound. It involves two main parallel workflows:
-
Immuno-Precipitation Mass Spectrometry (IP-MS): This technique will be used to isolate the this compound-TRIM21 protein complex and its interacting partners from cell lysates. This will help in identifying direct and indirect binding partners that are recruited by this compound.
-
Quantitative Proteomics (TMT Labeling): This approach will be used to compare the global proteome of cells treated with this compound versus control-treated cells. This will identify proteins whose abundance is significantly altered, likely due to degradation induced by the this compound-TRIM21 complex.
The combination of these two powerful proteomic techniques provides a comprehensive and robust method for identifying the authentic downstream targets of this compound.
Caption: Overall experimental workflow to identify this compound downstream targets.
Hypothesized Signaling Pathway of this compound Action
Based on the current understanding of this compound as a molecular glue targeting the E3 ligase TRIM21, the following signaling pathway is proposed. This compound facilitates the interaction between TRIM21 and a neo-substrate, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This degradation event then leads to the downstream cellular effects observed, such as inhibition of cell proliferation.
Caption: Hypothesized mechanism of this compound-induced protein degradation.
Experimental Protocols
Protocol 1: Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol outlines the steps for immunoprecipitating the TRIM21 complex to identify interacting proteins upon this compound treatment.[5][6][7]
Materials:
-
PANC-1 cells (or other suitable cancer cell line with high TRIM21 expression)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-TRIM21 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Trypsin, sequencing grade
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Formic acid
Procedure:
-
Cell Culture and Treatment:
-
Culture PANC-1 cells to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-TRIM21 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads three times with wash buffer.
-
Elute the bound proteins with elution buffer.
-
Neutralize the eluate immediately with neutralization buffer.
-
-
Protein Digestion:
-
LC-MS/MS Analysis:
-
Acidify the peptide solution with formic acid.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS spectra against a human protein database to identify proteins.
-
Use bioinformatics tools to identify proteins that are significantly enriched in the this compound-treated sample compared to the control.
-
Protocol 2: TMT-based Quantitative Proteomics
This protocol describes the use of Tandem Mass Tag (TMT) labeling for the relative quantification of proteins in this compound-treated versus control cells.[9][10][11]
Materials:
-
PANC-1 cells
-
This compound
-
DMSO
-
Lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Trypsin, sequencing grade
-
TMTpro™ 16plex Label Reagent Set
-
Acetonitrile
-
Hydroxylamine
-
High pH reversed-phase fractionation kit
-
Formic acid
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1 and 2 from the IP-MS protocol.
-
-
Protein Digestion:
-
Quantify the protein concentration in each lysate.
-
Take an equal amount of protein from each sample.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
-
TMT Labeling:
-
Label the peptides from the control and this compound-treated samples with different TMTpro™ reagents according to the manufacturer's instructions.
-
Quench the labeling reaction with hydroxylamine.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples.
-
Fractionate the pooled peptides using high pH reversed-phase chromatography to reduce sample complexity.[12]
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS spectra to identify and quantify the TMT reporter ions for each peptide.
-
Calculate the relative abundance of each protein between the this compound-treated and control samples.
-
Perform statistical analysis to identify proteins with significantly altered expression levels.
-
Data Presentation
The quantitative data from both the IP-MS and TMT experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Proteins Identified by IP-MS with Anti-TRIM21 Antibody
| Protein ID | Gene Name | This compound-Treated (Spectral Counts) | DMSO Control (Spectral Counts) | Fold Change | p-value |
| P12345 | NUP155 | 150 | 10 | 15.0 | <0.001 |
| Q67890 | Protein X | 80 | 5 | 16.0 | <0.001 |
| ... | ... | ... | ... | ... | ... |
Table 2: Differentially Expressed Proteins Identified by TMT Quantitative Proteomics
| Protein ID | Gene Name | Log2 Fold Change (this compound/DMSO) | p-value | Function |
| P12345 | NUP155 | -3.5 | <0.001 | Nuclear Pore Complex |
| R98765 | Protein Y | -2.8 | <0.001 | Cell Cycle Regulation |
| ... | ... | ... | ... | ... |
Conclusion
The described proteomics workflow provides a comprehensive strategy for the identification and validation of downstream targets of the molecular glue this compound. By integrating data from both IP-MS and quantitative proteomics, researchers can gain high confidence in the identified targets. This information is invaluable for understanding the molecular mechanisms of this compound and for guiding future drug development efforts. The validation of these targets will be a critical next step in confirming their biological relevance to the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunoprecipitation Mass Spectrometry Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 6. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 7. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. Immunoprecipitation (IP) and Mass Spectrometry [protocols.io]
- 9. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 10. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 11. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
Application Notes: High-Throughput FRET-Based Assay for Screening and Characterization of HGC652-Induced Ternary Complex Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Molecular glues are a promising class of small molecules that induce interactions between an E3 ubiquitin ligase and a target protein, leading to the degradation of the target. HGC652 is a novel molecular glue that facilitates the formation of a ternary complex between the E3 ubiquitin ligase TRIM21 and the nuclear pore complex protein NUP98. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NUP98 and associated nuclear pore proteins, such as NUP155, ultimately resulting in cancer cell death.
This application note describes a robust and sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for the detection and characterization of the this compound-induced ternary complex formation between TRIM21 and NUP98. TR-FRET is a homogeneous assay technology that combines the principles of FRET with time-resolved fluorescence detection, minimizing background fluorescence and enhancing assay sensitivity. This assay is well-suited for high-throughput screening (HTS) of potential molecular glues and for detailed mechanistic studies of their action.
Principle of the Assay
The TR-FRET assay for this compound-induced ternary complex formation relies on the proximity of a donor and an acceptor fluorophore conjugated to TRIM21 and NUP98, respectively. In the absence of this compound, the two proteins do not interact, and no FRET signal is generated. Upon the addition of this compound, it acts as a molecular glue, bringing TRIM21 and NUP98 into close proximity (typically within 1-10 nm). This proximity allows for the non-radiative energy transfer from an excited donor fluorophore to an acceptor fluorophore. The resulting sensitized emission from the acceptor is measured after a time delay, which reduces interference from short-lived background fluorescence. The magnitude of the TR-FRET signal is directly proportional to the amount of ternary complex formed.
A common approach involves using affinity-tagged recombinant proteins. For instance, TRIM21 can be expressed with a GST-tag and NUP98 with a His-tag. The detection system then consists of a long-lifetime lanthanide (e.g., Terbium or Europium) cryptate-labeled anti-GST antibody (donor) and a suitable acceptor fluorophore (e.g., d2 or a fluorescently labeled anti-His antibody).
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced protein degradation.
Experimental Workflow Diagram
Caption: General workflow for the this compound TR-FRET assay.
Materials and Methods
Reagents and Materials
-
Recombinant GST-tagged TRIM21 (human)
-
Recombinant His-tagged NUP98 (human, PRYSPRY domain)
-
This compound
-
TR-FRET Donor: Terbium (Tb)-conjugated anti-GST antibody
-
TR-FRET Acceptor: d2-conjugated anti-His antibody
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well low-volume, non-binding surface microplates (e.g., Corning #3820)
-
TR-FRET compatible microplate reader
Experimental Protocol
1. Reagent Preparation:
-
This compound Serial Dilution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in DMSO to create a concentration range for the dose-response curve (e.g., 10-point, 1:3 dilution series starting from 1 mM).
-
Further dilute the DMSO serial dilutions into the assay buffer to achieve the final desired concentrations with a constant final DMSO concentration (e.g., 1%).
-
-
Protein Master Mix:
-
Prepare a master mix of GST-TRIM21 and His-NUP98 in assay buffer at 2X the final desired concentration. The optimal concentrations should be determined empirically but can start in the low nanomolar range (e.g., 20 nM final concentration for each protein).
-
-
Antibody Master Mix:
-
Prepare a master mix of the Tb-anti-GST (donor) and d2-anti-His (acceptor) antibodies in assay buffer at 2X the final desired concentration. Optimal concentrations should be determined by cross-titration, but a starting point of 2 nM for the donor and 20 nM for the acceptor can be used.
-
2. Assay Procedure (20 µL Final Volume):
-
Add 5 µL of the diluted this compound solutions to the wells of a 384-well plate. Include "no compound" (DMSO vehicle) controls for baseline and "no protein" controls for background.
-
Add 10 µL of the protein master mix to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Add 5 µL of the antibody master mix to each well.
-
Seal the plate and incubate for 2-4 hours at room temperature, protected from light.
3. Data Acquisition:
-
Read the plate on a TR-FRET compatible microplate reader.
-
Set the excitation wavelength to ~340 nm.
-
Measure the emission at 620 nm (donor) and 665 nm (acceptor) after a 60 µs delay.
4. Data Analysis:
-
Calculate the TR-FRET ratio for each well using the following formula: TR-FRET Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal TR-FRET signal.
Data Presentation
Table 1: Illustrative TR-FRET Assay Data for this compound-Induced Ternary Complex Formation
| This compound Concentration (nM) | Log [this compound] | Raw 665 nm Emission | Raw 620 nm Emission | TR-FRET Ratio |
| 0 (Vehicle) | N/A | 500 | 1000 | 5000 |
| 0.1 | -1 | 550 | 990 | 5556 |
| 1 | 0 | 800 | 950 | 8421 |
| 10 | 1 | 1500 | 850 | 17647 |
| 100 | 2 | 2500 | 700 | 35714 |
| 1000 | 3 | 2000 | 750 | 26667 |
| 10000 | 4 | 1200 | 800 | 15000 |
| No Protein Control | N/A | 100 | 1000 | 1000 |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Table 2: Summary of this compound Performance in Ternary Complex Formation Assay
| Parameter | Value | Description |
| EC50 | 65 nM | The concentration of this compound required to achieve 50% of the maximum ternary complex formation. |
| Max TR-FRET Ratio | 36000 | The maximum TR-FRET signal observed at the optimal this compound concentration. |
| Signal to Background (S/B) | 7.2 | The ratio of the maximum TR-FRET signal to the signal from the vehicle control. |
| "Hook Effect" | Observed | The decrease in TR-FRET signal at high concentrations of this compound, characteristic of ternary complex formation with bifunctional molecules. |
Conclusion
The TR-FRET assay described in this application note provides a sensitive, robust, and high-throughput method for quantifying the formation of the this compound-induced ternary complex between TRIM21 and NUP98. This assay is a valuable tool for the discovery and characterization of novel molecular glues, enabling the determination of their potency and mechanism of action. The detailed protocol and data analysis workflow can be readily adapted for the screening of compound libraries and for structure-activity relationship (SAR) studies to optimize molecular glue degraders.
Application Notes & Protocols: Genome-Wide CRISPR-Cas9 Screen to Identify Drug Resistance Genes in Gastric Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy and targeted therapies are mainstays in the management of gastric cancer. However, the development of drug resistance is a major clinical challenge that often leads to treatment failure. The clustered regularly interspaced short palindromic repeats (CRISPR)-Cas9 system has emerged as a powerful tool for conducting genome-wide loss-of-function screens to systematically identify genes whose inactivation confers resistance to anti-cancer agents.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for performing a pooled, genome-wide CRISPR-Cas9 knockout screen in the HGC-27 human gastric cancer cell line to identify genes that mediate resistance to a hypothetical tyrosine kinase inhibitor (TKI), "Gastrophenzin." The workflow encompasses cell line preparation, lentiviral library transduction, drug selection, and downstream analysis to identify and validate candidate resistance genes.
Principle of the CRISPR-Cas9 Resistance Screen
A pooled, genome-wide CRISPR-Cas9 knockout screen is a robust method to uncover genes that modulate drug sensitivity.[4] The fundamental principle involves introducing a library of single-guide RNAs (sgRNAs), designed to target every protein-coding gene in the human genome, into a population of drug-sensitive cancer cells that stably express the Cas9 nuclease.[4][5][6][7] Each cell receives a single sgRNA, which directs the Cas9 enzyme to create a double-strand break at a specific genomic locus. This often results in a functional gene knockout through the cell's error-prone non-homologous end-joining (NHEJ) DNA repair pathway.[8]
The entire population of knockout cells is then subjected to treatment with a cytotoxic concentration of the drug of interest. Cells in which the knockout of a specific gene confers a survival advantage will proliferate, while the majority of the cell population will be eliminated.[4] By employing next-generation sequencing (NGS) to quantify the sgRNA representation in the surviving cell population relative to the initial population, genes that contribute to drug resistance can be identified by the significant enrichment of their corresponding sgRNAs.[1][8][9]
Experimental Workflow
The overall experimental workflow is divided into three main stages: the primary genome-wide screen, the validation of candidate genes, and the mechanistic characterization of validated hits.
Caption: Overall workflow for the CRISPR-Cas9 resistance screen.
Data Presentation
Table 1: Hypothetical Top Enriched Genes from Primary Screen
This table summarizes the hypothetical output from the MAGeCK analysis of the primary screen data, highlighting the top candidate genes whose knockout may confer resistance to Gastrophenzin.
| Rank | Gene Symbol | Description | Robust Rank Aggregation (RRA) Score | p-value | False Discovery Rate (FDR) |
| 1 | GENE-A | E3 ubiquitin ligase | 1.2e-8 | 5.5e-9 | 1.1e-7 |
| 2 | GENE-B | Tumor suppressor, cell cycle regulator | 3.4e-7 | 9.8e-8 | 1.9e-6 |
| 3 | GENE-C | Component of MAPK signaling pathway | 8.1e-6 | 2.1e-6 | 3.5e-5 |
| 4 | GENE-D | DNA damage repair protein | 1.5e-5 | 4.3e-6 | 5.8e-5 |
| 5 | GENE-E | Negative regulator of PI3K/AKT pathway | 5.2e-5 | 1.2e-5 | 1.3e-4 |
Table 2: Validation of Candidate Gene Knockouts by IC50 Shift
This table presents the results from the validation stage, showing the change in the half-maximal inhibitory concentration (IC50) of Gastrophenzin in individual knockout cell lines compared to the wild-type (WT) control.
| Gene Knockout | Gastrophenzin IC50 (µM) | Fold Change in IC50 (vs. WT) | Confirmation of Resistance |
| Wild-Type HGC-27 | 1.5 ± 0.2 | 1.0 | - |
| Non-Targeting Control | 1.6 ± 0.3 | 1.1 | No |
| GENE-A KO | 15.8 ± 1.1 | 10.5 | Yes |
| GENE-B KO | 2.1 ± 0.4 | 1.4 | No (False Positive) |
| GENE-C KO | 9.7 ± 0.8 | 6.5 | Yes |
| GENE-E KO | 12.3 ± 0.9 | 8.2 | Yes |
Experimental Protocols
Protocol 1: Generation of Cas9-Expressing HGC-27 Cells
-
Cell Culture: Culture HGC-27 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Lentiviral Transduction: Transduce HGC-27 cells with a lentiviral vector expressing Cas9 and a blasticidin resistance gene (e.g., lentiCas9-Blast) at a Multiplicity of Infection (MOI) of 0.5.
-
Selection: 48 hours post-transduction, select for stable Cas9-expressing cells by adding blasticidin (5-10 µg/mL, concentration to be determined by a kill curve) to the culture medium.
-
Expansion and Validation: Expand the blasticidin-resistant cell population. Validate Cas9 activity using a functional assay, such as transduction with an sgRNA targeting a surface protein (e.g., CD81) followed by FACS analysis, or by detecting indel formation at a target locus.
Protocol 2: Pooled CRISPR Library Transduction and Screening
-
Lentivirus Production: Produce high-titer pooled lentivirus for the genome-wide sgRNA library (e.g., GeCKO v2) by transfecting HEK293T cells with the library plasmid and packaging plasmids.[10]
-
Titer Determination: Determine the viral titer to calculate the appropriate volume for transduction to achieve a low MOI.
-
Transduction: Seed 1.2 x 10^8 Cas9-expressing HGC-27 cells. Transduce the cells with the pooled sgRNA lentiviral library at an MOI of ~0.3 to ensure that most cells receive a single sgRNA.[11] Maintain a cell population that ensures at least 500-1000x coverage of the sgRNA library throughout the experiment.[4]
-
Puromycin (B1679871) Selection: 48 hours post-transduction, select transduced cells with puromycin (1-2 µg/mL) for 3-5 days until a non-transduced control plate shows complete cell death.
-
Baseline Cell Pellet (Day 0): After selection, harvest a representative population of cells (at least 5 x 10^7) as the Day 0 control pellet.
-
Drug Treatment: Split the remaining cells into two arms: a control group treated with DMSO and a treatment group treated with a predetermined lethal concentration of Gastrophenzin (e.g., IC80 concentration).
-
Screen Duration: Culture the cells for 14-21 days, passaging as needed and maintaining library representation. Replenish the drug with each passage.
-
Harvesting: At the end of the screen, harvest at least 5 x 10^7 cells from both the DMSO and Gastrophenzin-treated populations.
Protocol 3: Next-Generation Sequencing (NGS) and Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the Day 0, DMSO-treated, and Gastrophenzin-treated cell pellets using a commercial kit suitable for large cell numbers (e.g., QIAamp DNA Blood Maxi Kit).[12]
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds NGS adapters and barcodes for multiplexing.[1][13]
-
Sequencing: Pool the barcoded PCR products and sequence them on an NGS platform (e.g., Illumina NextSeq) to a depth that provides at least 100-300 reads per sgRNA.[14]
-
Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library reference file and count the number of reads for each sgRNA.
-
Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and genes that are significantly enriched in the Gastrophenzin-treated population compared to the control population.[8]
-
Protocol 4: Validation of Top Candidate Genes
-
Individual sgRNA Cloning: Synthesize and clone 2-3 independent sgRNAs targeting each candidate gene into a lentiviral vector.[15]
-
Generate Knockout Lines: Transduce Cas9-expressing HGC-27 cells with the individual sgRNA lentiviruses to create stable knockout cell lines for each candidate gene.
-
Verification of Knockout: Confirm the loss of protein expression for each candidate gene by Western blotting.[16]
-
Cell Viability Assay:
-
Seed the validated knockout and control (wild-type and non-targeting sgRNA) cell lines in 96-well plates.
-
Treat the cells with a range of Gastrophenzin concentrations for 72 hours.
-
Measure cell viability using a reagent such as CellTiter-Glo.
-
Calculate the IC50 values for each cell line. A significant increase in the IC50 value for a knockout cell line confirms its role in resistance.[4]
-
Mechanistic Insights and Signaling Pathways
The identified resistance genes often converge on key signaling pathways that regulate cell survival, proliferation, and apoptosis. In gastric cancer, resistance to TKIs can arise from the reactivation of downstream pathways or the activation of bypass signaling tracks.[17] Common pathways implicated in chemoresistance include PI3K/AKT/mTOR, MAPK/ERK, and STAT3 signaling.[18][19][20]
PI3K/AKT/mTOR Pathway
Aberrant activation of the PI3K/AKT pathway is a known mechanism of drug resistance in gastric cancer.[18] Loss of a negative regulator of this pathway (e.g., GENE-E from the hypothetical screen) could lead to its constitutive activation, promoting cell survival despite TKI treatment.
Caption: PI3K/AKT pathway activation in drug resistance.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade involved in cell growth and survival.[18] Mutations or loss of negative regulators in this pathway can lead to its reactivation, thereby circumventing the effects of upstream TKI inhibition.
Caption: MAPK/ERK pathway in drug resistance.
Conclusion
The application of genome-wide CRISPR-Cas9 screens provides a powerful and unbiased approach to identify novel genes and pathways involved in drug resistance in gastric cancer. The protocols and workflow detailed in these notes offer a systematic framework for researchers to uncover potential therapeutic targets to overcome resistance and to identify biomarkers that may predict patient response to treatment. The validation and subsequent mechanistic study of the identified gene hits are crucial steps toward translating these findings into clinical applications.
References
- 1. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eu.idtdna.com [eu.idtdna.com]
- 3. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines. | Broad Institute [broadinstitute.org]
- 7. Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. Everything you need to know about CRISPR library screening [takarabio.com]
- 9. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.addgene.org [media.addgene.org]
- 11. CRISPR screens reveal convergent targeting strategies against evolutionarily distinct chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadinstitute.org [broadinstitute.org]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. revvity.com [revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 18. Molecular mechanisms of chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of HGC652 on AGS Human Gastric Adenocarcinoma Cells
Introduction
These application notes provide detailed protocols for assessing the cytotoxic effects of the molecular glue HGC652 on the AGS human gastric adenocarcinoma cell line using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. This compound is a molecule that induces the degradation of nuclear pore complex proteins by targeting the E3 ubiquitin ligase TRIM21, ultimately leading to cell death.[1][2] The protocols outlined below are intended for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of compounds like this compound.
The AGS cell line is a widely used model for gastric cancer research. For optimal results, it is recommended to empirically determine the optimal seeding density for AGS cells in your specific experimental conditions.[3]
This compound Mechanism of Action
This compound functions as a molecular glue, bringing together the E3 ubiquitin ligase TRIM21 and the nuclear pore complex protein NUP98.[1][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NUP155 and other essential nuclear pore complex components.[1][2] The disruption of the nuclear pore complex integrity impairs nucleocytoplasmic transport, ultimately triggering cancer cell apoptosis.[5][6]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow
Protocol
Materials
-
AGS human gastric adenocarcinoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol (B130326) with 10% Triton X-100)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Culture AGS cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete growth medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁴ cells/well in 100 µL of medium.[8][9]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[9]
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (2.5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 1.5 to 4 hours at 37°C, allowing the viable cells to convert MTT to formazan crystals.[9][10]
-
Carefully remove the medium containing MTT.
-
Add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[9][11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Data Acquisition:
Data Presentation
| Parameter | Value |
| Cell Line | AGS |
| Seeding Density | 1 - 1.5 x 10⁴ cells/well |
| Plate Format | 96-well, clear, flat-bottom |
| Incubation (Adhesion) | 24 hours |
| Treatment Duration | 72 hours |
| MTT Concentration | 2.5 mg/mL |
| MTT Incubation | 1.5 - 4 hours |
| Solubilization Volume | 100 - 130 µL |
| Readout Wavelength | 492 - 570 nm |
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[12] The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal produced by a luciferase reaction.[12] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
Experimental Workflow
Protocol
Materials
-
AGS human gastric adenocarcinoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well opaque-walled plates
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Procedure
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the appropriate volume of buffer to the substrate bottle to reconstitute the reagent. Mix gently by inverting until the substrate is fully dissolved.[13]
-
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the desired volume of this compound dilutions to the wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Data Presentation
| Parameter | Value |
| Cell Line | AGS |
| Seeding Density | 0.5 - 1 x 10⁴ cells/well |
| Plate Format | 96-well, opaque-walled |
| Incubation (Adhesion) | 24 hours |
| Treatment Duration | 72 hours |
| Equilibration Time | 30 minutes at room temperature |
| Reagent Volume | Equal to culture volume (e.g., 100 µL) |
| Shaking Time | 2 minutes |
| Stabilization Time | 10 minutes at room temperature |
| Readout | Luminescence |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. hitgen.com [hitgen.com]
- 5. researchgate.net [researchgate.net]
- 6. Defining the Antitumor Mechanism of Action of a Clinical-stage Compound as a Selective Degrader of the Nuclear Pore Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Anticancer Activity of Phloretin Against Human Gastric Cancer Cell Lines Involves Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion and JNK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Gastric cancer cell death analyzed by live cell imaging of spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 13. OUH - Protocols [ous-research.no]
- 14. Apoptotic cell death of stomach cancer lines (AGS) induced by Co-NTB complex through cellular organelles and DNA damage - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06377E [pubs.rsc.org]
- 15. ch.promega.com [ch.promega.com]
Application Note: Co-immunoprecipitation to Validate HGC-652-Induced Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Therapeutic agents that can modulate these interactions hold immense promise. HGC-652 is a novel investigational compound designed to alter the interactome of a key oncogenic protein, "ONCO-X," in gastric cancer. It is hypothesized that HGC-652 disrupts the interaction between ONCO-X and a pro-survival protein, "PRO-S," while promoting a new interaction with a tumor suppressor, "SUPP-T."
This application note provides a detailed protocol for using Co-immunoprecipitation (Co-IP) followed by Western Blotting to validate these HGC-652-induced changes in protein interactions in the HGC-27 human gastric cancer cell line.[1][2] Co-IP is a powerful and widely used technique to isolate and identify physiologically relevant protein-protein interactions.[3][4][5] It utilizes an antibody to capture a specific "bait" protein (in this case, ONCO-X) from a cell lysate, thereby also pulling down any associated "prey" proteins (PRO-S and SUPP-T).[6][7]
Principle of the Method
The Co-IP workflow begins with the lysis of cells under non-denaturing conditions to preserve native protein complexes.[5] The cell lysate is then incubated with an antibody specific to the bait protein, ONCO-X. This antibody-antigen complex is subsequently captured on immobilized Protein A/G beads.[6][7][8] After a series of washes to remove non-specifically bound proteins, the entire complex is eluted from the beads. The presence and relative abundance of the bait and prey proteins in the eluate are then analyzed by Western Blotting.[7][8][9] By comparing the results from HGC-652-treated cells to untreated controls, researchers can determine the effect of the compound on the target PPIs.
Experimental Workflow and Signaling Pathway
The diagrams below illustrate the experimental logic and the hypothetical molecular mechanism of HGC-652.
References
- 1. HGC-27 Cells [cytion.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Revolutionizing Cancer Therapy: In Vivo Efficacy of the TRIM21-Targeting Molecular Glue, HGC652
For Immediate Release
This application note provides a comprehensive overview and detailed protocols for establishing and utilizing animal models to study the in vivo efficacy of HGC652, a novel molecular glue that targets the E3 ubiquitin ligase TRIM21 for the treatment of various cancers. These protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Introduction: this compound - A Novel Approach to Cancer Treatment
This compound is a small molecule that functions as a "molecular glue," a groundbreaking therapeutic modality. It selectively induces the proximity between the E3 ubiquitin ligase TRIM21 and the nuclear pore complex protein NUP98.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of essential nuclear pore complex components, ultimately triggering cancer cell death.[1][2] The anti-proliferative effects of this compound are directly correlated with the expression levels of TRIM21, making it a promising therapeutic for cancers with high TRIM21 expression.[1] Preclinical in vitro studies have demonstrated the potent cytotoxic effects of this compound across a variety of cancer cell lines, with pancreatic cancer cells (PANC-1) being a notable example.
Mechanism of Action: The this compound Signaling Pathway
This compound's unique mechanism of action offers a novel strategy for targeting cancer cells. The process can be visualized as a cascade of events initiated by the introduction of the molecular glue.
Selecting the Right Animal Model: A Critical Step
The choice of an appropriate animal model is paramount for the successful evaluation of this compound's in vivo efficacy. Given that this compound targets a human protein (TRIM21), xenograft models using human cancer cell lines implanted into immunocompromised mice are the most suitable.
Recommended Animal Models:
-
Subcutaneous Xenograft Models: This is the most common and straightforward model for assessing the efficacy of anti-cancer agents. Human cancer cells are injected subcutaneously into immunocompromised mice, leading to the formation of solid tumors that are easily measurable.
-
Orthotopic Xenograft Models: For a more clinically relevant model, cancer cells can be implanted into the organ of origin (e.g., pancreas for pancreatic cancer). This allows for the study of tumor growth in a more natural microenvironment.
-
Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor tissue directly from a patient into a mouse. PDX models are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor.
Recommended Mouse Strains:
-
Athymic Nude (nu/nu) Mice: These mice lack a thymus and are T-cell deficient, making them suitable for the engraftment of human cancer cell lines.
-
Severe Combined Immunodeficient (SCID) Mice: SCID mice lack both T and B cells, providing a more immunosuppressed environment for tumor engraftment.
-
NOD-scid IL2Rgamma(null) (NSG) Mice: NSG mice have a severely compromised immune system, making them ideal for engrafting a wide range of human cells and tissues, including PDX models.
Cancer Cell Lines with High TRIM21 Expression
The efficacy of this compound is dependent on the expression level of its target, TRIM21. Therefore, selecting cancer cell lines with high endogenous TRIM21 expression is crucial for in vivo studies.
| Cancer Type | Recommended Cell Lines | Rationale |
| Pancreatic Cancer | PANC-1, AsPC-1 | High TRIM21 expression is correlated with poorer clinical outcomes in pancreatic cancer.[3] PANC-1 cells have been used in preclinical studies of other TRIM21-targeting molecular glues.[4] |
| Glioma | U87 MG, U251 MG | TRIM21 is upregulated in gliomas and associated with poorer prognosis.[5] |
| Breast Cancer | MDA-MB-231, MCF-7 | TRIM21 expression is frequently downregulated in breast cancer, and low expression is associated with poor prognosis. However, some subtypes may have higher expression.[3] |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H1299 | TRIM21 has been implicated in NSCLC progression.[6] |
| Nasopharyngeal Carcinoma | CNE-1, CNE-2 | High TRIM21 expression is associated with poor prognosis and tumor relapse after radiotherapy in NPC.[7] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy studies of this compound.
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using a high-TRIM21-expressing cancer cell line (e.g., PANC-1).
Materials:
-
High-TRIM21-expressing human cancer cell line (e.g., PANC-1)
-
Cell culture medium (e.g., DMEM) and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS, detach them using trypsin-EDTA, and neutralize with complete medium.
-
Cell Counting and Resuspension: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 107 cells/mL. If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel on ice.
-
Subcutaneous Injection: Anesthetize the mice and inject 100 µL of the cell suspension (containing 1 x 106 cells) subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
Group Randomization: When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups.
Protocol 2: In Vivo Efficacy Study of this compound
This protocol details the administration of this compound to tumor-bearing mice and the subsequent evaluation of its anti-tumor efficacy.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
Dosing syringes and needles
-
Calipers
-
Animal balance
Procedure:
-
Compound Preparation: Prepare the dosing solution of this compound in the appropriate vehicle. The concentration should be calculated based on the desired dose and the average body weight of the mice. A dose of 15-50 mg/kg administered intraperitoneally (IP) daily has been shown to be effective for similar TRIM21 molecular glues.[4]
-
Treatment Administration: Administer this compound or the vehicle control to the respective groups of mice via the chosen route (e.g., intraperitoneal injection, oral gavage). Treatment should continue for a predetermined period (e.g., 21 days).
-
Monitoring:
-
Tumor Growth: Measure tumor volume every 2-3 days.
-
Body Weight: Record the body weight of each mouse every 2-3 days to monitor for toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors.
-
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences in tumor growth between the treatment and control groups.
-
Survival Analysis: If the study design includes a survival endpoint, monitor the mice until they meet the predefined humane endpoints and perform a Kaplan-Meier survival analysis.
-
Data Presentation: Expected Outcomes
The following tables present hypothetical but representative data based on in vivo studies of similar TRIM21-targeting molecular glues.[4]
Table 1: Tumor Growth Inhibition in PANC-1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | P-value (vs. Vehicle) |
| Vehicle Control | - | IP | 1250 ± 150 | - | - |
| This compound | 15 | IP | 750 ± 100 | 40 | <0.05 |
| This compound | 50 | IP | 375 ± 80 | 70 | <0.001 |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Baseline (%) ± SEM |
| Vehicle Control | - | +5.2 ± 1.5 |
| This compound | 15 | +4.8 ± 1.8 |
| This compound | 50 | +1.5 ± 2.0 |
Further Analyses
To gain deeper insights into the in vivo mechanism of action of this compound, the following analyses can be performed on the excised tumor tissues:
-
Immunohistochemistry (IHC): To visualize the expression and localization of TRIM21, NUP98, and markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: To quantify the levels of TRIM21, nuclear pore proteins, and downstream signaling molecules.
-
Pharmacokinetic (PK) Analysis: To determine the concentration of this compound in plasma and tumor tissue over time.
Conclusion
The protocols and information provided in this application note offer a robust framework for investigating the in vivo efficacy of the TRIM21-targeting molecular glue this compound. By utilizing appropriate animal models and high-TRIM21-expressing cancer cell lines, researchers can effectively evaluate the therapeutic potential of this novel anti-cancer agent and contribute to the development of next-generation cancer therapies.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Decreased expression of TRIM21 indicates unfavorable outcome and promotes cell growth in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRIM21 overexpression promotes tumor progression by regulating cell proliferation, cell migration and cell senescence in human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TRIM21 inhibits irradiation-induced mitochondrial DNA release and impairs antitumour immunity in nasopharyngeal carcinoma tumour models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable TRIM21 Expression in HGC-27 Cells via Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing a stable HGC-27 human gastric carcinoma cell line overexpressing Tripartite Motif-Containing Protein 21 (TRIM21) using lentiviral transduction. This powerful technique enables long-term, consistent TRIM21 expression, facilitating in-depth studies of its role in gastric cancer signaling pathways, cellular processes, and potential as a therapeutic target.
Introduction to TRIM21 in Gastric Cancer
Tripartite Motif-Containing Protein 21 (TRIM21) is an E3 ubiquitin ligase that plays a multifaceted role in cellular processes, including innate immunity and protein degradation. Emerging evidence suggests that TRIM21 acts as a tumor suppressor in gastric cancer. Its expression is often downregulated in tumor tissues, and this decrease is associated with poorer patient outcomes. TRIM21 has been shown to inhibit gastric cancer cell proliferation and migration while promoting apoptosis. It exerts its effects through various signaling pathways, including the JAK/STAT and NF-κB pathways. The stable overexpression of TRIM21 in a relevant cell line model, such as HGC-27, is a critical tool for elucidating its precise mechanisms of action and for screening potential therapeutic compounds that may modulate its activity.
Data Presentation
Table 1: HGC-27 Cell Culture Conditions
| Parameter | Recommendation |
| Cell Line | HGC-27 (Human Gastric Carcinoma) |
| Morphology | Epithelial-like, polygonal or short spindle-shaped, adherent |
| Culture Medium | RPMI-1640 or DMEM |
| Serum | 10-20% Fetal Bovine Serum (FBS) |
| Supplements | 1% Penicillin/Streptomycin |
| Culture Conditions | 37°C, 5% CO₂ in a humidified incubator |
| Subculture | When cells reach 70-80% confluency |
| Seeding Density | 2-4 x 10⁴ cells/cm² |
| Doubling Time | Approximately 17 hours |
Table 2: Recommended Parameters for Lentiviral Transduction of HGC-27 Cells
| Parameter | Recommended Range | Notes |
| Cell Confluency at Transduction | 50-70% | Ensures optimal cell health and receptivity to viral particles. |
| Multiplicity of Infection (MOI) | 5-20 | This should be optimized for each new batch of lentivirus. A good starting point is an MOI of 10. |
| Polybrene Concentration | 4-8 µg/mL | Enhances transduction efficiency by neutralizing charge repulsion. Test for cytotoxicity in HGC-27 cells. |
| Incubation Time with Virus | 12-24 hours | Longer incubation can increase efficiency but may also increase cytotoxicity. |
Table 3: Puromycin (B1679871) Selection and Stable Cell Line Establishment
| Parameter | Recommended Concentration/Duration | Notes |
| Puromycin Concentration (Kill Curve) | 1-10 µg/mL | The optimal concentration must be determined empirically for HGC-27 cells. |
| Selection Duration | 3-7 days | Until all non-transduced control cells are dead. |
| Maintenance Puromycin Concentration | 0.5-2 µg/mL | A lower concentration to maintain selection pressure after initial selection. |
| Time to Establish Stable Clones | 2-3 weeks | Time required for single colonies to grow to a sufficient size for expansion. |
Experimental Protocols
Protocol 1: HGC-27 Cell Culture and Maintenance
-
Thawing Cryopreserved HGC-27 Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin).
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to a T75 flask and incubate at 37°C with 5% CO₂.
-
-
Subculturing HGC-27 Cells:
-
When cells reach 70-80% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5 mL of sterile Phosphate-Buffered Saline (PBS).
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count and seed new flasks at a density of 2-4 x 10⁴ cells/cm².
-
Replenish with fresh medium every 2-3 days.
-
Protocol 2: Determination of Optimal Puromycin Concentration (Kill Curve)
-
Seed HGC-27 cells in a 24-well plate at a density that will result in 50-60% confluency the next day.
-
Prepare a series of puromycin concentrations in complete culture medium (e.g., 0, 1, 2, 4, 6, 8, 10 µg/mL).
-
Replace the medium in each well with the medium containing the different puromycin concentrations.
-
Incubate the plate at 37°C with 5% CO₂.
-
Observe the cells daily for signs of cell death.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
The optimal concentration is the lowest concentration that results in complete cell death within 3-7 days.
Protocol 3: Lentiviral Transduction of HGC-27 Cells
-
Day 1: Seeding Cells
-
Seed HGC-27 cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
-
Day 2: Transduction
-
On the day of transduction, aspirate the medium from the wells.
-
Prepare the transduction medium: for each well, add the desired amount of lentiviral particles (to achieve the target MOI) and Polybrene (final concentration of 8 µg/mL) to fresh complete culture medium.
-
Add the transduction medium to the cells.
-
Gently swirl the plate to ensure even distribution of the viral particles.
-
Incubate the cells at 37°C with 5% CO₂ for 12-24 hours.
-
-
Day 3: Medium Change
-
After the incubation period, remove the virus-containing medium and replace it with fresh, pre-warmed complete culture medium.
-
Protocol 4: Selection and Expansion of Stable TRIM21-Expressing HGC-27 Cells
-
Initiate Selection:
-
48 hours post-transduction, begin the selection process by replacing the culture medium with fresh medium containing the predetermined optimal concentration of puromycin.
-
-
Maintain Selection:
-
Replace the puromycin-containing medium every 2-3 days.
-
Monitor the cells daily. Non-transduced cells will begin to die off.
-
-
Expansion of Polyclonal Population:
-
Once all cells in a non-transduced control well have died, the remaining population of transduced cells is resistant to puromycin.
-
These cells can be expanded as a stable polyclonal population.
-
-
Generation of Monoclonal Cell Lines (Optional but Recommended):
-
To ensure a homogenous population with consistent TRIM21 expression, it is recommended to isolate single clones.
-
Trypsinize the stable polyclonal population and perform serial dilutions to seed cells into a 96-well plate at a density of 0.5-1 cell per well.
-
Allow single colonies to form over 2-3 weeks.
-
Identify wells containing single colonies and expand them into larger culture vessels.
-
Verify TRIM21 expression in each clone by Western blot or qPCR.
-
Mandatory Visualizations
Caption: Workflow for generating stable TRIM21-expressing HGC-27 cells.
Caption: Simplified TRIM21 signaling pathway in innate immunity.
Troubleshooting & Optimization
HGC652 Technical Support Center: Troubleshooting Insolubility and Experimental Issues
Welcome to the technical support center for HGC652, a molecular glue that induces the degradation of nuclear pore complex proteins by targeting the E3 ubiquitin ligase TRIM21 and NUP98.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound powder. What is the recommended procedure?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). For optimal results, we recommend preparing a stock solution at a concentration of up to 62.5 mg/mL. It is crucial to use ultrasonication to ensure complete dissolution. Additionally, DMSO is hygroscopic (readily absorbs moisture from the air), which can negatively impact the solubility of this compound. Therefore, it is highly recommended to use a fresh, unopened bottle of anhydrous or low-water content DMSO.
Q2: My this compound solution appears cloudy or has visible precipitates after adding it to my cell culture media. What should I do?
A2: Precipitation in cell culture media can occur for several reasons. Here's a step-by-step troubleshooting guide:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.
-
Media Components: Some components of cell culture media can interact with the compound, leading to precipitation. Consider testing the solubility of this compound in a small volume of your specific media formulation before treating your cells.
-
Temperature Shock: Rapid changes in temperature can cause compounds to fall out of solution. When diluting your DMSO stock of this compound into your cell culture media, ensure the media is at the appropriate temperature (e.g., 37°C for most mammalian cell cultures). Avoid adding a cold stock solution directly to warm media.
-
Mixing: When preparing your final working solution, add the this compound stock solution to the media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
Q3: Can I dissolve this compound in solvents other than DMSO, such as PBS, ethanol (B145695), or water?
A3: this compound is sparingly soluble in aqueous solutions like PBS and water. While some researchers may use ethanol for certain compounds, DMSO is the recommended solvent for this compound to achieve a high-concentration, stable stock solution. Attempting to dissolve this compound directly in aqueous buffers will likely result in poor solubility and inaccurate concentrations in your experiments.
Q4: How should I store my this compound powder and stock solutions to prevent degradation and solubility issues?
A4: Proper storage is critical for maintaining the stability and solubility of this compound.
-
Powder: Store the lyophilized powder at -20°C for long-term storage (up to 3 years).
-
Stock Solution: Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Quantitative Data Summary
The following tables provide a summary of the solubility and storage recommendations for this compound.
Table 1: this compound Solubility
| Solvent | Maximum Concentration | Method | Important Notes |
| DMSO | 62.5 mg/mL (139.01 mM) | Ultrasonication | Use of newly opened, non-hygroscopic DMSO is recommended.[1] |
Table 2: Stock Solution Preparation in DMSO (for a target concentration of 10 mM)
| Mass of this compound | Volume of DMSO to Add |
| 1 mg | 0.2224 mL |
| 5 mg | 1.1121 mL |
| 10 mg | 2.2242 mL |
Table 3: Recommended Storage Conditions
| Format | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| In DMSO | -80°C | Up to 6 months[1] |
| In DMSO | -20°C | Up to 1 month[1] |
Experimental Protocols
Detailed Protocol for this compound Treatment in a Cell-Based Assay
This protocol outlines a general workflow for treating cultured cells with this compound to assess protein degradation.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and do not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound Working Solution:
-
Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock in fresh, pre-warmed cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration remains consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Remove the existing media from the cultured cells.
-
Add the media containing the various concentrations of this compound (and a vehicle-only control) to the cells.
-
Incubate the cells for the desired treatment duration (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well or dish.
-
Incubate on ice for 30 minutes to ensure complete lysis.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification and Analysis:
-
Centrifuge the lysates to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard method such as a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by Western Blot or other methods to assess the degradation of target proteins (e.g., NUP155).
-
Visualizations
Signaling Pathway of this compound-Mediated Protein Degradation
Caption: this compound acts as a molecular glue to induce the formation of a ternary complex between TRIM21 and NUP98, leading to the degradation of nuclear pore proteins and subsequent cell death.
Experimental Workflow for Troubleshooting this compound Insolubility
Caption: A logical workflow to diagnose and resolve common solubility issues when preparing this compound stock and working solutions for cell-based experiments.
References
Technical Support Center: Optimizing HGC-27 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing HGC-27 cell concentration for various cell-based assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with HGC-27 cells in cell-based assays.
Q1: What is the doubling time of HGC-27 cells, and how does it influence my experiments?
A1: The doubling time of HGC-27 cells is approximately 17 hours.[1][2][3] This relatively rapid proliferation rate is a critical factor in planning your experiments. For short-term assays (24-48 hours), you will need to seed a lower number of cells to prevent over-confluence, which can lead to nutrient depletion, accumulation of toxic byproducts, and altered cellular metabolism, all of which can impact your results. For longer-term experiments, a very low initial seeding density is required.
Q2: My HGC-27 cells are not adhering properly after seeding. What could be the cause?
A2: Poor attachment of HGC-27 cells can be due to several factors:
-
Improper handling during subculture: Over-trypsinization can damage cell surface proteins required for attachment. Use the recommended concentration of trypsin and incubate for the minimum time required to detach the cells.
-
Low viability of cells: Ensure your cells are healthy and have high viability before seeding. If thawing cells from a frozen stock, it is crucial to remove the cryoprotectant (like DMSO) by centrifuging the cells and resuspending them in fresh medium before plating.[2]
-
Culture vessel quality: Use tissue culture-treated flasks and plates to promote cell adhesion.
-
Contamination: Mycoplasma or other microbial contamination can affect cell health and attachment. Regularly test your cell cultures for contamination.
Q3: I am observing high variability between replicate wells in my proliferation assay. What are the likely reasons?
A3: High variability in proliferation assays can stem from several sources:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding. Gently pipette the cell suspension up and down several times before aliquoting into wells.
-
Edge effects: Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for your experimental samples.
-
Inaccurate pipetting: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions to ensure accuracy.
-
Cell clumping: HGC-27 cells can sometimes grow in clusters. To ensure a monolayer, ensure you have a single-cell suspension after trypsinization.
Q4: My untreated control HGC-27 cells are showing low viability or proliferation. What should I investigate?
A4: If your control cells are not behaving as expected, consider the following:
-
Suboptimal culture conditions: Ensure the incubator is maintaining a stable temperature (37°C) and CO2 level (5%).
-
Media and supplement quality: Use high-quality, fresh media and supplements. Serum quality can significantly impact cell growth.
-
Cell passage number: High passage numbers can lead to genetic drift and altered cell behavior. It is recommended to use cells within a consistent and low passage range for your experiments.
-
Contamination: As mentioned previously, contamination can severely impact cell health.
Quantitative Data Summary
Optimizing cell seeding density is crucial for the success of any cell-based assay. The following tables provide recommended starting concentrations for HGC-27 cells in various common assays. Note that these are starting points, and optimal densities may need to be determined empirically for your specific experimental conditions.
Table 1: Recommended Seeding Densities for HGC-27 Proliferation and Viability Assays (96-well plate)
| Assay Type | Seeding Density (cells/well) | Incubation Time (hours) | Notes |
| MTT/XTT Assay | 1,500 - 5,000 | 24 - 72 | A starting density of 1,500 cells/well has been used for 72-hour assays.[4] For shorter incubation times, a higher density may be appropriate. Always perform a cell titration to determine the linear range of the assay. |
| Real-Time Glo MT Cell Viability Assay | 1,000 - 10,000 | Continuous | Lower seeding densities are recommended for longer-term monitoring to avoid overgrowth. |
Table 2: Recommended Seeding Densities for HGC-27 Migration and Invasion Assays
| Assay Type | Plate/Insert Format | Seeding Density | Incubation Time (hours) | Notes |
| Wound Healing (Scratch) Assay | 24-well plate | 3 - 7 x 10^5 cells/mL | 24 | The goal is to create a confluent monolayer within 24 hours.[5] |
| Transwell Migration Assay | 24-well, 8 µm pore size inserts | 1 x 10^5 - 1 x 10^6 cells/mL | 4 - 24 | The optimal density depends on the migratory capacity of the cells and the chemoattractant used.[6][7] |
| Transwell Invasion Assay | 24-well, 8 µm pore size inserts with Matrigel | 1 x 10^5 - 1 x 10^6 cells/mL | 24 - 48 | A higher cell number may be needed compared to migration assays due to the barrier posed by the Matrigel. |
Experimental Protocols
Here are detailed methodologies for key experiments using HGC-27 cells.
Protocol 1: HGC-27 Cell Proliferation (MTT) Assay
-
Cell Seeding:
-
Culture HGC-27 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells to create a single-cell suspension.
-
Seed 1,500 - 5,000 cells in 100 µL of culture medium per well in a 96-well plate.
-
Include wells with media only as a blank control.
-
Incubate for 24 hours to allow cells to attach.
-
-
Treatment:
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the desired concentrations of your test compound.
-
Include untreated wells as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: HGC-27 Wound Healing (Scratch) Assay
-
Cell Seeding:
-
Seed HGC-27 cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours (approximately 3 - 7 x 10^5 cells/mL).[5]
-
-
Creating the "Wound":
-
Once the cells have formed a confluent monolayer, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.
-
Wash the wells twice with sterile PBS to remove any detached cells.
-
-
Treatment and Imaging:
-
Replace the PBS with fresh culture medium containing your test compound or vehicle control.
-
Capture images of the scratch in each well at 0 hours using a microscope.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point compared to the initial wound width at 0 hours.
-
Protocol 3: HGC-27 Transwell Invasion Assay
-
Preparation of Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute the Matrigel with cold, serum-free medium (the dilution factor needs to be optimized, but a 1:3 to 1:8 ratio is a good starting point).
-
Coat the top of an 8 µm pore size transwell insert (for a 24-well plate) with 50-100 µL of the diluted Matrigel.
-
Incubate the coated inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
While the inserts are solidifying, harvest HGC-27 cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
Remove any remaining liquid from the rehydrated Matrigel in the inserts.
-
Add 200 µL of the cell suspension to the upper chamber of each insert.
-
-
Assay Assembly and Incubation:
-
In the lower chamber of the 24-well plate, add 500 µL of complete medium (containing 10% FBS as a chemoattractant) with or without your test compound.
-
Carefully place the inserts into the wells.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with PBS.
-
Use a microscope to count the number of stained cells in several random fields of view.
-
Alternatively, the crystal violet can be eluted with 10% acetic acid, and the absorbance can be measured at 590 nm.
-
Visualizations
Signaling Pathways in HGC-27 Cells
The following diagrams illustrate key signaling pathways that are often studied in HGC-27 cells and are relevant to cancer progression.
Caption: PI3K/Akt signaling pathway in HGC-27 cells.
Caption: Ras/ERK signaling pathway in HGC-27 cells.
Experimental Workflows
The following diagrams provide a visual overview of the experimental workflows described in the protocols.
Caption: MTT Assay Workflow.
Caption: Wound Healing Assay Workflow.
References
- 1. Human cell line (HGC-27) derived from the metastatic lymph node of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bcrj.org.br [bcrj.org.br]
- 3. Cellosaurus cell line HGC-27 (CVCL_1279) [cellosaurus.org]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. ibidi.com [ibidi.com]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
Determining optimal HGC652 treatment duration
Welcome to the technical support center for HGC652. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue that targets the E3 ubiquitin ligase TRIM21.[1][2][3][4] It facilitates the formation of a ternary complex between TRIM21 and the nuclear pore complex protein NUP98.[2][3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of nuclear pore complex proteins, primarily NUP155 and its interactor GLE1.[5][6] The degradation of these essential proteins disrupts the integrity of the nuclear envelope, ultimately leading to cell death.[4][5][6]
Q2: How do I determine the optimal concentration and duration of this compound treatment for my cell line?
A2: The optimal concentration and treatment duration for this compound are cell-line dependent and should be determined empirically. We recommend performing a dose-response experiment with a broad range of this compound concentrations (e.g., 0.01 µM to 20 µM) for a fixed duration (e.g., 72 hours) to determine the IC50 value. Subsequently, a time-course experiment (e.g., 4, 16, 24, 48, and 72 hours) should be conducted using a concentration around the determined IC50 to identify the optimal treatment duration for observing the desired downstream effects, such as protein degradation or apoptosis.
Q3: Is the cytotoxic effect of this compound dependent on TRIM21 expression?
A3: Yes, the anti-proliferative effects of this compound are dependent on the expression levels of TRIM21.[3][6] Cell lines with higher endogenous TRIM21 expression tend to be more sensitive to this compound treatment.[6] To confirm this in your model system, we recommend performing a TRIM21 knockdown experiment (see Experimental Protocols Section).
Q4: What are the expected downstream effects of this compound treatment?
A4: this compound treatment leads to the degradation of NUP155 and GLE1, which can be observed by western blot as early as 4-16 hours post-treatment.[7] This disruption of the nuclear pore complex can lead to alterations in nuclear morphology and ultimately induces apoptosis.[8][9] Apoptosis can be confirmed by assays measuring caspase-3/7 activity.[10][11][12]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
| Potential Cause | Troubleshooting Suggestion |
| Cell Line Variability | Ensure consistent cell passage number and health.[1][13] Different cell lines exhibit varying sensitivity to this compound, which often correlates with TRIM21 expression levels.[6] Verify TRIM21 expression in your cell line via western blot or qPCR. |
| Compound Stability and Solubility | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[1] Ensure the compound is fully dissolved before further dilution in culture medium to avoid precipitation.[1] |
| Assay Conditions | Use a consistent cell seeding density and ensure even cell distribution to avoid the "edge effect" in multi-well plates.[1][13] Maintain consistent incubation times and ensure reagents are from the same lot.[13] |
| Data Analysis | Utilize a non-linear regression model to fit the dose-response curve and calculate the IC50 value.[1] Ensure proper normalization to vehicle-treated controls.[14] |
Issue 2: No or Weak this compound-induced Protein Degradation
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Treatment Duration or Concentration | Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal time point for observing NUP155/GLE1 degradation.[7] Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM). |
| Low TRIM21 Expression | Confirm TRIM21 protein levels in your cell line by western blot. The effect of this compound is TRIM21-dependent.[6][15] |
| Proteasome Inhibition | Ensure that other treatments or experimental conditions are not inadvertently inhibiting the proteasome, as this compound-mediated degradation is proteasome-dependent.[5][6] |
| Antibody Quality for Western Blot | Validate the specificity and sensitivity of the primary antibodies used for detecting NUP155 and GLE1. |
Issue 3: High Background or Off-Target Effects
| Potential Cause | Troubleshooting Suggestion |
| High this compound Concentration | High concentrations of any compound can lead to off-target effects.[16] Use the lowest effective concentration determined from your dose-response experiments. |
| Extended Treatment Duration | Prolonged exposure may lead to secondary effects not directly related to the primary mechanism of action. Optimize the treatment duration to capture the primary effects. |
| Cellular Stress Response | Monitor for general signs of cellular stress that may not be related to the specific degradation of nuclear pore proteins. |
| Compound Purity | Ensure the purity of your this compound sample, as impurities could contribute to off-target effects.[1] |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic | 0.094 |
| A549 | Lung | ~0.1 |
| HCT116 | Colon | ~0.2 |
| MCF7 | Breast | ~0.3 |
| K562 | Leukemia | ~0.4 |
| HeLa | Cervical | ~0.5 |
| Jurkat | T-cell leukemia | ~0.8 |
Note: These values are approximate and may vary depending on experimental conditions. Data compiled from multiple sources.[6]
Table 2: Time-Dependent Protein Degradation in PANC-1 Cells Treated with this compound
| Treatment Duration | Protein | Fold Change (vs. DMSO) |
| 4 hours | NUP155 | ↓ |
| 4 hours | GLE1 | ↓ |
| 16 hours | NUP155 | ↓↓ |
| 16 hours | GLE1 | ↓↓ |
| 24 hours | NUP155 | ↓↓↓ |
| 24 hours | GLE1 | ↓↓↓ |
Key: ↓ represents a decrease, ↓↓ a more significant decrease, and ↓↓↓ a substantial decrease in protein levels. Data is qualitative based on published findings.[5][7]
Experimental Protocols
Protocol 1: Validating this compound's On-Target Activity via TRIM21 Knockdown
-
siRNA Transfection:
-
Seed cells in a 6-well plate to reach 50-70% confluency on the day of transfection.
-
Prepare two sets of transfections: one with a non-targeting control siRNA (siNC) and another with siRNA targeting TRIM21 (siTRIM21).[17][18][19][20]
-
Follow the manufacturer's protocol for your chosen transfection reagent. A final siRNA concentration of 10-20 nM is generally effective.[17]
-
-
This compound Treatment:
-
At 24-48 hours post-transfection, treat the cells with this compound at a concentration around the IC50 value and a vehicle control (DMSO).
-
-
Endpoint Analysis (72 hours post-treatment):
-
Cell Viability: Assess cell viability using an appropriate method (e.g., MTT or CellTiter-Glo assay). A significant rescue in cell viability in the siTRIM21-treated group compared to the siNC group confirms TRIM21-dependent cytotoxicity.
-
Western Blot: Lyse a parallel set of cells and perform western blotting to confirm TRIM21 knockdown and assess the degradation of NUP155 and GLE1. The degradation of NUP155 and GLE1 should be attenuated in the siTRIM21 group.
-
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Confirmation
-
Cell Seeding and Treatment:
-
Assay Procedure (using a commercial kit like Caspase-Glo® 3/7):
-
Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.[2][21]
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[2][21]
-
Mix the contents by gently shaking the plate for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[2][21]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal of treated wells to that of the vehicle control to determine the fold-change in caspase-3/7 activity.
-
Mandatory Visualizations
Caption: this compound mechanism of action.
Caption: Troubleshooting inconsistent this compound IC50 values.
Caption: Workflow for validating this compound on-target activity.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hitgen.com [hitgen.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How the chromatin landscape influences nuclear morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.6. Caspase-3/7 Activity Assay [bio-protocol.org]
- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. clyte.tech [clyte.tech]
- 15. TRIM21 is critical in regulating hepatocellular carcinoma growth and response to therapy by altering the MST1/YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unravelling "off-target" effects of redox-active polymers and polymer multilayered capsules in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
- 18. researchgate.net [researchgate.net]
- 19. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ulab360.com [ulab360.com]
HGC652 off-target effects and how to assess them
Welcome to the technical support center for HGC652, a molecular glue that induces the degradation of nuclear pore complex proteins by targeting the E3 ubiquitin ligase TRIM21. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and understanding the potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the on-target mechanism of action for this compound?
A1: this compound is a molecular glue that works by inducing proximity between the E3 ubiquitin ligase TRIM21 and the nuclear pore complex protein NUP98.[1][2] This induced ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of NUP98-associated proteins, primarily NUP155 and GLE1.[3][4] The degradation of these essential nuclear pore components disrupts the integrity of the nuclear envelope, ultimately leading to cancer cell death.[2][3][4] The anti-proliferative effects of this compound are dependent on the expression level of TRIM21.[4]
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The primary on-target effect of this compound is the TRIM21-dependent degradation of nuclear pore complex proteins NUP155 and GLE1.[3][4] A proteomics study in PANC-1 cancer cells has identified other proteins that are differentially expressed upon this compound treatment.[3][5] While the degradation of NUP155 and GLE1 is the validated on-target mechanism, other downregulated proteins could be considered potential off-targets. It is crucial to validate whether the degradation of these other proteins is a direct effect of this compound or a downstream consequence of nuclear pore complex disruption.
Q3: How can I assess the off-target effects of this compound in my experimental system?
A3: The most comprehensive and unbiased method for identifying off-target effects of molecular glue degraders like this compound is quantitative global proteomics using mass spectrometry.[6][7][8] This technique allows for the global analysis of protein abundance changes in cells following treatment with this compound. By comparing the proteome of this compound-treated cells to vehicle-treated controls, you can identify proteins that are unintentionally degraded or upregulated. For a detailed methodology, please refer to the --INVALID-LINK-- section.
Q4: I am not observing degradation of the intended targets (NUP155, GLE1). What could be the issue?
A4: Please refer to the --INVALID-LINK-- section for a step-by-step guide to address this issue. Common reasons include low TRIM21 expression in your cell line, issues with this compound compound integrity or concentration, or problems with the experimental workflow.
Q5: I am observing significant cytotoxicity that doesn't correlate with NUP155/GLE1 degradation. How can I investigate this?
A5: This could indicate off-target effects. We recommend consulting the --INVALID-LINK-- section for guidance on how to investigate potential off-target-driven cytotoxicity. A global proteomics analysis is the recommended first step to identify any unintended protein degradation that might be contributing to the toxic effects.
Troubleshooting Guides
Issue 1: No or low degradation of on-target proteins (NUP155, GLE1)
This guide provides a logical workflow to troubleshoot experiments where this compound fails to induce the degradation of its primary targets.
Caption: Troubleshooting workflow for lack of on-target degradation.
Issue 2: Unexpected Cellular Toxicity
This guide outlines steps to investigate the cause of unexpected cytotoxicity observed with this compound treatment.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Data Presentation
Summary of Proteomic Analysis of this compound-Treated PANC-1 Cells
The following table summarizes the number of differentially expressed proteins (DEPs) identified in PANC-1 cells after treatment with this compound, based on a mass spectrometry-based proteomics study.[3][4][5] The on-target proteins NUP155 and GLE1 were among the significantly downregulated proteins.
| Treatment Time | Number of Differentially Expressed Proteins (DEPs) | Fold Change Threshold | p-value Threshold | Key On-Target Proteins Downregulated |
| 4 hours | 18 | >1.5 | <0.01 | GLE1, NUP155 |
| 16 hours | 129 | >1.5 | <0.01 | GLE1, NUP155 |
Data extracted from a study by Li X, et al. (2024).[3]
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying on- and off-target effects of this compound using quantitative mass spectrometry.
Caption: Experimental workflow for global proteomics analysis.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the molecular mechanism of action of this compound.
Caption: Mechanism of action of this compound molecular glue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hitgen.com [hitgen.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degraders | Bruker [bruker.com]
Technical Support Center: HGC652 and Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential cytotoxicity of HGC652 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as a "molecular glue." It specifically targets the E3 ubiquitin ligase TRIM21. By binding to TRIM21, this compound induces the formation of a ternary complex with the nuclear pore complex protein NUP98.[1] This action triggers the degradation of essential nuclear pore components, such as NUP155 and GLE1, through the ubiquitin-proteasome system.[2][3] The disruption of the nuclear pore complex integrity ultimately leads to cell death.[3]
Q2: Is this compound expected to be cytotoxic to non-cancerous cell lines?
A2: The cytotoxicity of this compound is largely dependent on the expression level of its target protein, TRIM21.[1][4] Many cancer cell lines exhibit high levels of TRIM21 expression, which contributes to their sensitivity to this compound.[4] Therefore, it is hypothesized that non-cancerous cell lines with low or negligible TRIM21 expression may exhibit reduced sensitivity to this compound-induced cytotoxicity. For instance, cell lines with low TRIM21 expression have shown a limited response to the compound.[3]
Q3: Are there any known IC50 values for this compound in non-cancerous cell lines?
A3: Currently, there is a lack of publicly available, specific IC50 values for this compound in a comprehensive panel of non-cancerous cell lines. The majority of existing studies have focused on the cytotoxic effects of this compound in various cancer cell lines.
Q4: How can I determine if my non-cancerous cell line of interest is likely to be sensitive to this compound?
A4: To predict the potential sensitivity of a non-cancerous cell line to this compound, it is crucial to first determine the endogenous expression level of TRIM21 in that cell line. This can be achieved through standard molecular biology techniques such as Western blotting or quantitative PCR (qPCR). Cell lines with higher TRIM21 expression are more likely to be susceptible to this compound-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant cytotoxicity observed in a non-cancerous cell line after this compound treatment. | Low or absent TRIM21 expression: The cell line may not express sufficient levels of TRIM21 for this compound to exert its cytotoxic effect. | 1. Confirm TRIM21 expression: Perform Western blot or qPCR to quantify TRIM21 protein or mRNA levels in your cell line. 2. Use a positive control: Include a cancer cell line known to be sensitive to this compound (e.g., PANC-1) in your experiment to validate the compound's activity. 3. Consider TRIM21 overexpression: As an experimental control, you could transiently or stably overexpress TRIM21 in your non-cancerous cell line to see if this sensitizes the cells to this compound. |
| Suboptimal experimental conditions: Incorrect dosage, incubation time, or assay method may lead to inaccurate results. | 1. Optimize this compound concentration: Perform a dose-response experiment with a wide range of this compound concentrations. 2. Vary incubation time: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) as the effect may be time-dependent. 3. Use multiple cytotoxicity assays: Employ orthogonal methods such as MTT, LDH, or real-time cell analysis to confirm your findings. | |
| High background or inconsistent results in cytotoxicity assays. | Compound precipitation: this compound may precipitate in the culture medium, especially at higher concentrations. | 1. Check solubility: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. 2. Visually inspect wells: Before adding assay reagents, examine the wells under a microscope for any signs of precipitation. 3. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Cell culture issues: Inconsistent cell seeding density or poor cell health can affect assay results. | 1. Ensure consistent cell seeding: Use a cell counter to seed a consistent number of cells in each well. 2. Monitor cell health: Regularly check the morphology and viability of your cells to ensure they are healthy before starting the experiment. |
Experimental Protocols
General Protocol for Assessing this compound Cytotoxicity
This protocol provides a general framework for evaluating the cytotoxic effects of this compound on a non-cancerous cell line. Optimization of concentrations and incubation times for specific cell lines is recommended.
Materials:
-
This compound compound
-
Selected non-cancerous cell line
-
Appropriate cell culture medium and supplements
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours in a CO2 incubator at 37°C.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in the complete cell culture medium. Ensure the final DMSO concentration in the highest treatment group is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.
-
-
Cytotoxicity Assessment:
-
Perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound acts as a molecular glue to induce cell death.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for this compound cytotoxicity assessment.
Logical Relationship for Predicting Cell Sensitivity
Caption: Predicting this compound sensitivity based on TRIM21 levels.
References
Interpreting unexpected results from HGC652 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HGC652 in their experiments. The information is tailored for scientists in drug development and related fields to help interpret unexpected results and refine experimental approaches.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Reduced or No Degradation of Target Proteins (NUP155 and GLE1)
-
Question: We treated PANC-1 cells with this compound but observed minimal or no degradation of NUP155 and GLE1 in our Western blot analysis. What could be the cause?
-
Possible Causes and Solutions:
Potential Cause Troubleshooting Steps Low TRIM21 Expression in the Cell Line The efficacy of this compound is dependent on the expression level of the E3 ubiquitin ligase TRIM21.[1] PANC-1 cells are reported to have adequate TRIM21 levels, but expression can vary between different cell stocks or passages. Solution: 1. Verify TRIM21 expression levels in your PANC-1 cell stock via Western blot or qPCR. 2. If TRIM21 levels are low, consider using a different cell line with higher endogenous TRIM21 expression. Suboptimal this compound Concentration The effective concentration of this compound for inducing protein degradation can vary. Studies have shown notable degradation of NUP155 and GLE1 in PANC-1 cells at concentrations of 0.5 and 5 µM.[2] Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific experimental conditions. Incorrect Treatment Duration The degradation of NUP155 and GLE1 is time-dependent. Significant degradation is typically observed after 24 hours of this compound treatment.[3] Solution: Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration. Proteasome Inhibition If the proteasome is inhibited, the ubiquitinated target proteins will not be degraded. Solution: Ensure that no proteasome inhibitors are present in your cell culture medium, unless being used as a control. To confirm proteasome-dependent degradation, co-treat cells with this compound and a proteasome inhibitor like MG132; this should "rescue" the degradation of NUP155 and GLE1.[3] Compound Inactivity Improper storage or handling of this compound can lead to its degradation. Solution: Store this compound as recommended by the supplier. Prepare fresh stock solutions in an appropriate solvent like DMSO.
Issue 2: Inconsistent Degradation between NUP155 and GLE1
-
Question: We observe significant degradation of NUP155, but the degradation of GLE1 is much weaker or absent. Is this expected?
-
Explanation and Next Steps:
This can be an expected result. This compound acts as a molecular glue to induce the interaction between TRIM21 and NUP98, leading to the primary degradation of NUP155.[1][2] The degradation of GLE1 is considered a "passenger" effect, secondary to the degradation of NUP155.[2] Therefore, the kinetics and extent of GLE1 degradation may differ from that of NUP155.
Scenario Interpretation and Action NUP155 degraded, GLE1 partially degraded or not degraded This is consistent with the proposed mechanism of action. The interaction between NUP155 and GLE1 might be less stable or the ubiquitination of GLE1 might be less efficient. Action: Confirm the degradation of NUP155. If the primary goal is to study the downstream effects of nuclear pore complex disruption, the experiment can be considered successful. GLE1 degraded, NUP155 not degraded This is an unexpected result and warrants further investigation. Action: 1. Verify the identity of the bands in your Western blot with appropriate controls. 2. Repeat the experiment, carefully controlling for all parameters. 3. Consider the possibility of off-target effects or a different mechanism in your specific cellular context.
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a molecular glue that targets the E3 ubiquitin ligase TRIM21.[4] It promotes the formation of a ternary complex between TRIM21 and the nuclear pore complex protein NUP98.[5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of other nuclear pore proteins, primarily NUP155 and, as a secondary effect, GLE1.[1][2] The degradation of these proteins disrupts the integrity of the nuclear envelope, ultimately leading to cell death.[1]
-
-
Q2: Why is the cytotoxic effect of this compound variable across different cancer cell lines?
-
A2: The cytotoxic effect of this compound is directly correlated with the endogenous expression level of TRIM21.[1] Cell lines with high TRIM21 expression are more sensitive to this compound-induced cell death, while those with low TRIM21 expression show a limited response.[1] This variability is expected and highlights the importance of characterizing TRIM21 expression in the cell lines being used. It is a common phenomenon for a drug to have different IC50 values in different cell lines due to their unique biological characteristics.[6]
-
-
Q3: Are there known off-target effects of this compound?
-
A3: While this compound's primary mechanism involves the degradation of nuclear pore complex proteins, like any small molecule, it has the potential for off-target effects. Proteomic studies are a key tool for identifying such effects.[7] Researchers should perform their own proteomic analysis to understand the full spectrum of protein degradation induced by this compound in their specific experimental system.
-
-
Q4: How can I confirm that the observed protein degradation is due to the ubiquitin-proteasome system?
-
A4: To confirm the involvement of the ubiquitin-proteasome system, you can perform two key experiments:
-
Proteasome Inhibition: Co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132). If the degradation of the target protein is prevented or reduced, it indicates that the degradation is proteasome-dependent.[3]
-
Ubiquitination Assay: Perform an in-cell ubiquitination assay to directly observe the increase in ubiquitination of the target protein (e.g., NUP155) upon this compound treatment.[8][9]
-
-
Data Presentation
Table 1: Summary of Expected Quantitative Results in this compound Experiments
| Parameter | Cell Line | Treatment | Expected Outcome | Reference |
| IC50 | Various Cancer Cell Lines | 72h this compound | 0.106 – 0.822 µM (Varies with TRIM21 expression) | [1] |
| NUP155 Degradation | PANC-1 | 24h this compound (0.5 - 5 µM) | Notable degradation observed | [2] |
| GLE1 Degradation | PANC-1 | 24h this compound (0.5 - 5 µM) | Notable degradation observed | [2] |
| Effect of TRIM21 Knockdown | PANC-1 | This compound treatment | Significantly compromised anti-proliferative effect | [1] |
Experimental Protocols
1. PANC-1 Cell Culture Protocol
-
Growth Medium: DMEM supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.[10]
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[10]
-
Subculturing:
-
When cells reach 70-90% confluency, remove and discard the culture medium.[10]
-
Briefly rinse the cell layer with PBS.[10]
-
Add 0.25% (w/v) Trypsin-EDTA solution and incubate until cells detach.[10]
-
Add complete growth medium to inactivate trypsin and collect the cell suspension.[10]
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new culture vessels at a 1:2 to 1:4 dilution.[11]
-
2. Western Blot Protocol for NUP155 and GLE1
-
Sample Preparation:
-
After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.[12]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against NUP155 and GLE1 overnight at 4°C.
-
Wash the membrane three times with TBST.[12]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
-
Detection:
Mandatory Visualizations
Caption: this compound signaling pathway leading to protein degradation and cell death.
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. sapient.bio [sapient.bio]
- 8. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. elabscience.com [elabscience.com]
- 12. sinobiological.com [sinobiological.com]
How to control for TRIM21-independent effects of HGC652
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for TRIM21-independent effects in the HGC-27 human gastric cancer cell line. Proper controls are critical for accurately attributing observed phenotypes to the specific functions of TRIM21.
Frequently Asked Questions (FAQs)
Q1: What are TRIM21-independent effects and why are they a concern in my HGC-27 cell experiments?
Q2: How can I be sure that the phenotype I observe is due to TRIM21 knockdown/knockout and not off-target effects of my siRNA/shRNA/CRISPR reagents?
A2: To ensure the observed phenotype is specifically due to the loss of TRIM21, a multi-pronged validation strategy is essential.
-
For CRISPR/Cas9: After generating knockout clones, it is crucial to validate the genetic modification. This includes DNA sequencing of the target locus to confirm the presence of a frameshift-inducing insertion or deletion (indel).[5][6] It is also vital to confirm the absence of TRIM21 protein expression via Western blot. To control for off-target effects of the CRISPR machinery, you can use a guide RNA that doesn't target any sequence in the human genome. For critical experiments, whole-genome sequencing can be performed to identify any unintended mutations.[7]
-
Rescue Experiments: The most definitive way to prove specificity is to perform a "rescue" experiment.[8] In a TRIM21 knockout or knockdown cell line, re-introduce a form of TRIM21 that is resistant to your siRNA/shRNA (e.g., by silent mutations in the targeting sequence) or a wild-type version in a knockout background.[9][10] Restoration of the original phenotype upon re-expression of TRIM21 strongly indicates that the phenotype is indeed TRIM21-dependent.
Q3: I'm overexpressing TRIM21 in HGC-27 cells and seeing unexpected results. What could be the cause?
A3: Unexpected results from overexpression experiments can stem from several factors. High, non-physiological levels of TRIM21 might lead to protein aggregation or mislocalization.[11] This can result in a non-functional protein or one that interferes with other cellular processes. Additionally, overexpressed TRIM21 could interact with proteins it would not normally interact with at endogenous concentrations, leading to off-target effects. To mitigate these issues, use an inducible expression system to control the timing and level of TRIM21 expression.[12] It is also advisable to use a vector with a weaker promoter to avoid excessive protein production.[13] Always compare your results to cells transfected with an empty vector control to ensure the observed effects are not due to the vector or transfection process itself.
Q4: What are the essential control experiments I must include when studying TRIM21 function in HGC-27 cells?
A4: The following table summarizes the essential controls for different experimental approaches.
| Experimental Approach | Essential Controls | Purpose |
| siRNA/shRNA Knockdown | 1. Non-targeting (scrambled) siRNA/shRNA.[4] 2. Multiple different siRNAs targeting TRIM21.[3] 3. Untransfected or mock-transfected cells.[4] 4. Positive control siRNA (e.g., targeting GAPDH).[14] | 1. To control for off-target effects of the siRNA/shRNA and the delivery method. 2. To ensure the observed phenotype is not sequence-specific. 3. To establish a baseline for normal cell behavior. 4. To confirm transfection efficiency and knockdown machinery are working. |
| CRISPR/Cas9 Knockout | 1. Parental (wild-type) HGC-27 cells. 2. Clones transfected with a non-targeting gRNA. 3. Sequence-verified knockout clones.[5][6] 4. Rescue experiment with wild-type TRIM21.[8] | 1. To serve as a direct comparison for the knockout phenotype. 2. To control for effects of the Cas9 protein and the delivery process. 3. To ensure the intended genetic modification has occurred. 4. To definitively link the phenotype to the loss of TRIM21. |
| Overexpression | 1. Empty vector control.[12] 2. Vector expressing an unrelated protein (e.g., GFP). 3. Analysis of endogenous TRIM21 levels. | 1. To control for effects of the plasmid vector and transfection. 2. To control for the cellular stress of overexpressing a protein. 3. To provide a physiological benchmark for expression levels. |
Q5: My results from siRNA knockdown and CRISPR knockout of TRIM21 in HGC-27 cells are inconsistent. What could be the reason?
A5: Discrepancies between siRNA and CRISPR results can arise from several factors. siRNA-mediated knockdown is transient and often incomplete, which might not be sufficient to produce a phenotype that is only apparent with complete and permanent loss of the protein. Conversely, the phenotype observed with siRNA could be an off-target effect that is not replicated with a specific CRISPR knockout.[1] Another possibility is cellular compensation; in a stable CRISPR knockout line, the cells may have had time to adapt to the loss of TRIM21 by altering the expression of other genes, potentially masking the true phenotype.[15] To resolve these inconsistencies, it is important to meticulously validate each experiment with the appropriate controls, including multiple siRNA sequences and performing rescue experiments in the CRISPR knockout line.
Troubleshooting Guides
Guide 1: Troubleshooting siRNA/shRNA-mediated TRIM21 Knockdown
| Issue | Potential Cause | Recommended Solution |
| Poor TRIM21 knockdown efficiency | - Suboptimal transfection reagent or protocol. - Low siRNA/shRNA concentration. - HGC-27 cells are difficult to transfect. | - Optimize transfection parameters (reagent-to-siRNA ratio, cell density). - Titrate siRNA/shRNA concentration. - Use a positive control siRNA (e.g., for GAPDH) to verify transfection efficiency.[14] |
| High cell toxicity/death | - Transfection reagent is toxic. - siRNA/shRNA concentration is too high. | - Reduce the concentration of the transfection reagent and siRNA/shRNA. - Test a different, less toxic transfection reagent. |
| Inconsistent results between different siRNAs | - Off-target effects of one or more siRNAs.[9] - Different knockdown efficiencies. | - Use a pool of 3-4 siRNAs to minimize off-target effects.[3] - Validate knockdown levels for each individual siRNA by qPCR or Western blot. - Only consider phenotypes that are consistent across at least two different siRNAs. |
Guide 2: Validating CRISPR/Cas9-mediated TRIM21 Knockout
| Issue | Potential Cause | Recommended Solution |
| No knockout clones obtained | - Low transfection efficiency of Cas9/gRNA. - gRNA is inefficient. - TRIM21 is essential for HGC-27 cell survival. | - Use a delivery method with high efficiency (e.g., RNP electroporation).[16] - Test multiple gRNA designs. - Attempt to generate a conditional knockout line. |
| Knockout confirmed at DNA level, but protein is still present | - The indel mutation did not cause a frameshift. - An alternative start codon is being used. - The antibody used for Western blot detects a truncated protein. | - Sequence the genomic DNA to confirm a frameshift mutation.[6] - Design gRNAs to target the N-terminal region of the gene. - Use an antibody that targets the C-terminus of TRIM21. |
| Phenotype is observed, but specificity is uncertain | - Off-target mutations caused by Cas9.[2] - Clonal variation among HGC-27 cells. | - Perform a rescue experiment by re-introducing TRIM21.[10] - Analyze multiple independent knockout clones. - Sequence the top predicted off-target sites or perform unbiased genome-wide off-target analysis.[7][17] |
Experimental Protocols & Visualizations
Protocol 1: Performing a Rescue Experiment to Confirm TRIM21-Specific Effects
This protocol assumes you have a validated TRIM21 knockout (KO) HGC-27 cell line that exhibits a specific phenotype (e.g., altered cell migration).
-
Construct the Rescue Plasmid:
-
Obtain a plasmid containing the full-length human TRIM21 cDNA.
-
If you are rescuing a knockdown phenotype, introduce silent point mutations into the cDNA sequence at the site targeted by your siRNA/shRNA. This will make the rescue construct's mRNA resistant to knockdown. This step is not necessary for a CRISPR KO line.
-
Clone the TRIM21 cDNA into an expression vector. It is often useful to include a fluorescent tag (e.g., GFP) or a peptide tag (e.g., FLAG) to monitor expression, but be aware that tags can sometimes affect protein function.
-
-
Transfect the Rescue Construct:
-
Transfect your TRIM21 KO HGC-27 cells with either the TRIM21-expressing plasmid or an empty vector control.
-
Also, transfect the parental (wild-type) HGC-27 cells with the empty vector as a baseline control.
-
-
Validate Expression:
-
48-72 hours post-transfection, confirm the expression of the rescue construct by Western blot (using an antibody against TRIM21 or the tag) or by fluorescence microscopy if a fluorescent tag was used.
-
-
Assess the Phenotype:
-
Perform the same functional assay in which you initially observed the phenotype in your KO cells (e.g., a transwell migration assay).
-
Compare the phenotype of the KO cells with the empty vector to the KO cells rescued with the TRIM21 plasmid.
-
-
Interpret the Results:
-
If the phenotype is reversed (i.e., returns to the wild-type state) in the cells expressing the TRIM21 rescue construct, it strongly confirms that the phenotype is specifically due to the loss of TRIM21.
-
Diagram 1: Logic of a Rescue Experiment
Caption: Workflow demonstrating how a rescue experiment confirms phenotype specificity.
Diagram 2: Workflow for Validating siRNA Specificity
Caption: Decision tree for confirming that an observed phenotype is specific to TRIM21 knockdown.
Diagram 3: Simplified TRIM21 Signaling Pathway
References
- 1. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 2. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 4. Performing appropriate RNAi control experiments [qiagen.com]
- 5. How to Validate a CRISPR Knockout [biognosys.com]
- 6. Strategies to detect and validate your CRISPR gene edit [horizondiscovery.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Protein Expression Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. thermofisher.com [thermofisher.com]
- 15. Gene disruption study reveals a non-redundant role for TRIM21/Ro52 in NF-κB-dependent cytokine expression in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
Addressing variability in HGC652 efficacy across different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the variability in the efficacy of HGC652 across different cell lines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as a "molecular glue." It specifically targets the E3 ubiquitin ligase TRIM21. By binding to TRIM21, this compound induces the formation of a ternary complex with the nuclear pore complex protein NUP98.[1] This proximity leads to the ubiquitination and subsequent proteasomal degradation of other nuclear pore complex proteins, primarily NUP155 and GLE1, ultimately causing cancer cell death.[2][3]
Q2: Why does the effectiveness of this compound vary between different cancer cell lines?
A2: The primary determinant of this compound efficacy is the expression level of its direct target, the E3 ubiquitin ligase TRIM21.[1][2] Cell lines with high endogenous levels of TRIM21 are generally more sensitive to this compound, exhibiting lower IC50 values. Conversely, cell lines with low or negligible TRIM21 expression show a limited response to the compound.[2]
Q3: What is the expected IC50 range for this compound in sensitive cancer cell lines?
A3: In a panel of nine cancer cell lines demonstrating dose-dependent growth inhibition, the half-maximal inhibitory concentration (IC50) for this compound ranged from 0.106 µM to 0.822 µM after a 72-hour treatment period.[2]
Q4: Is the cytotoxic effect of this compound dependent on the proteasome?
A4: Yes, the degradation of nuclear pore complex proteins induced by this compound is dependent on the ubiquitin-proteasome system. Treatment with proteasome inhibitors, such as MG132, can rescue the degradation of NUP155 and GLE1, confirming the involvement of the proteasome.[2]
Q5: Are there any known resistance mechanisms to this compound?
A5: While specific studies on acquired resistance to this compound are limited, the primary intrinsic resistance mechanism is low expression of the target protein, TRIM21.[2] Downregulation of TRIM21 expression would be a predicted mechanism of acquired resistance.
Data Presentation
While a comprehensive dataset directly correlating this compound IC50 values with TRIM21 protein expression across a wide panel of cell lines is not currently available in the public domain, the following table provides a template for researchers to populate with their own experimental data. This structured format will allow for easy comparison of results and aid in identifying the relationship between TRIM21 expression and this compound sensitivity.
| Cell Line | Cancer Type | This compound IC50 (µM) | TRIM21 Expression Level (Relative to Control) | Notes |
| e.g., PANC-1 | Pancreatic | [Insert Value] | High | Known sensitive cell line |
| e.g., Cell Line A | [Specify] | [Insert Value] | [High/Medium/Low] | |
| e.g., Cell Line B | [Specify] | [Insert Value] | [High/Medium/Low] | |
| e.g., Cell Line C | [Specify] | [Insert Value] | [High/Medium/Low] |
Researchers should determine TRIM21 expression levels by a validated method such as Western Blot or quantitative mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during this compound efficacy studies in a question-and-answer format.
Issue 1: High variability in IC50 values for this compound between experiments in the same cell line.
-
Q: What are the potential causes of inconsistent IC50 values?
-
A: Inconsistent IC50 values can stem from several factors, including:
-
Cell Health and Passage Number: Using cells at a high passage number can lead to genetic drift and altered phenotypes, affecting drug sensitivity. Ensure you are using cells within a consistent and low passage range.
-
Inconsistent Cell Seeding Density: The initial number of cells plated can significantly impact the final assay readout. Ensure accurate cell counting and uniform seeding in all wells.
-
Variability in Drug Preparation: Improper storage or serial dilution of this compound can lead to inaccurate concentrations. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Inconsistent Incubation Times: The duration of drug exposure is a critical parameter. Standardize the incubation time across all experiments.
-
-
Issue 2: this compound shows lower than expected efficacy in a cell line reported to be sensitive.
-
Q: My sensitive cell line (e.g., PANC-1) is showing resistance to this compound. What should I check?
-
A:
-
TRIM21 Expression: The most likely cause is a decrease in TRIM21 expression in your specific cell stock. It is crucial to periodically verify the expression of TRIM21 by Western Blot.
-
Cell Line Authenticity: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling to rule out misidentification or cross-contamination.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular physiology and drug response. Regularly test your cell cultures for mycoplasma contamination.
-
Compound Integrity: Verify the purity and integrity of your this compound compound.
-
-
Issue 3: No significant difference in this compound efficacy between cell lines with expected high and low TRIM21 expression.
-
Q: I am not observing the expected differential sensitivity. What could be wrong?
-
A:
-
Inaccurate TRIM21 Assessment: The method used to determine "high" and "low" TRIM21 expression may not be accurate. It is recommended to use a quantitative method like Western Blot with a reliable antibody and appropriate loading controls.
-
Assay Window: The concentration range of this compound used may not be appropriate to distinguish the differential response. Ensure your dose-response curve covers a wide enough range to capture the full dynamic range of inhibition for both cell lines.
-
Off-Target Effects at High Concentrations: At very high concentrations, this compound might exert off-target effects that mask the TRIM21-dependent mechanism. Focus on the lower end of the dose-response curve to observe specific effects.
-
-
Experimental Protocols & Methodologies
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count to determine cell viability and concentration.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for TRIM21 and NUP155 Expression
Objective: To determine the relative protein expression levels of TRIM21 and NUP155 in different cell lines.
Methodology:
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TRIM21 or NUP155 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
This compound Mechanism of Action
References
Technical Support Center: Ensuring the Stability of HGC652 in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing the novel molecular glue HGC652, maintaining its stability in cell culture media is paramount for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential degradation of this compound during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation of the compound be the cause?
A1: Yes, inconsistent biological activity can be a significant indicator of compound degradation.[1] If this compound degrades in the cell culture medium over the course of your experiment, the effective concentration of the active compound will decrease, leading to variable and underestimated potency.[2]
Q2: What are the common factors that can lead to the degradation of a small molecule like this compound in cell culture media?
A2: Several factors can contribute to the degradation of small molecules in cell culture media. These include:
-
pH: The pH of the culture medium can influence the rate of hydrolysis for susceptible functional groups.[3]
-
Temperature: Elevated temperatures, such as the standard 37°C for cell culture, can accelerate chemical degradation.[4]
-
Light Exposure: Some compounds are sensitive to light and can undergo photodegradation.[4]
-
Reactive Oxygen Species (ROS): ROS can be generated by cells or be present in the media, leading to oxidation of the compound.
-
Enzymatic Degradation: While less common for synthetic small molecules in cell culture media itself, enzymes released from cells could potentially contribute to degradation.
-
Interactions with Media Components: Components in the media, such as serum proteins, could potentially bind to or destabilize the compound.[4]
Q3: How can I assess the stability of this compound in my specific experimental setup?
A3: The most direct way to assess the stability of this compound is to perform a time-course experiment where the concentration of the compound is measured at different time points under your specific cell culture conditions.[5] The concentration is typically quantified using High-Performance Liquid Chromatography (HPLC).[4][5]
Q4: What are some general strategies to minimize this compound degradation?
A4: To enhance the stability of this compound in your experiments, consider the following:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound from a frozen stock solution for each experiment.[4]
-
Minimize Light Exposure: Protect your stock solutions and media containing this compound from direct light by using amber tubes or covering them with foil.
-
Optimize Storage: Store stock solutions of this compound in an appropriate solvent (e.g., DMSO) at -80°C for long-term storage and -20°C for short-term storage.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[4][5]
-
Control Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to prevent both cytotoxicity and potential precipitation of the compound.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological effect of this compound | This compound has degraded in the cell culture medium. | Perform a stability assay to determine the half-life of this compound in your media. Consider more frequent media changes with freshly added this compound. |
| Incorrect concentration of this compound stock solution. | Verify the concentration of your stock solution. Prepare a fresh stock solution from the powder. | |
| Inconsistent results between experiments | Degradation of this compound due to improper storage. | Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage.[4][5] |
| Variability in experimental conditions. | Standardize all experimental parameters, including cell seeding density, incubation times, and media formulations.[1] | |
| Precipitate observed in the culture medium | The concentration of this compound exceeds its solubility in the aqueous medium. | Try a lower working concentration of this compound. Optimize the dilution by adding the stock solution to pre-warmed media while gently vortexing.[2] |
| The solvent concentration is too high. | Ensure the final solvent concentration in the medium is as low as possible (ideally ≤ 0.1%).[6] |
This compound Stability Data (Hypothetical)
The following table presents hypothetical stability data for this compound under typical cell culture conditions to illustrate how stability data can be presented. It is crucial to generate this data for your specific experimental setup.
| Condition | Time (hours) | This compound Remaining (%) |
| 37°C in complete medium (with cells) | 0 | 100 |
| 6 | 95 | |
| 12 | 88 | |
| 24 | 75 | |
| 48 | 55 | |
| 72 | 38 | |
| 37°C in complete medium (without cells) | 0 | 100 |
| 6 | 98 | |
| 12 | 94 | |
| 24 | 85 | |
| 48 | 70 | |
| 72 | 60 | |
| 4°C in complete medium | 72 | >99 |
| -20°C in DMSO (10 mM stock) | 1 month | >99 |
| -80°C in DMSO (10 mM stock) | 6 months | >99 |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media by HPLC
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
1. Materials:
-
This compound powder
-
Sterile DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
2. Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Ensure the powder is fully dissolved. Aliquot and store at -80°C.[5]
-
Spike Cell Culture Medium: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution into pre-warmed (37°C) complete cell culture medium to your final working concentration (e.g., 1 µM).[2] Ensure the final DMSO concentration is low (≤ 0.1%).[6]
-
Time Point 0 Sample: Immediately after spiking, take an aliquot of the medium. This will serve as your time zero (T=0) reference.[2]
-
Incubation: Dispense the remaining this compound-spiked medium into sterile tubes or wells of a plate. If you are assessing stability in the presence of cells, add the medium to your plated cells. Incubate at 37°C in a CO2 incubator.[5]
-
Sample Collection: At your desired time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots of the incubated medium.[5]
-
Sample Preparation for HPLC:
-
To precipitate proteins, add three volumes of ice-cold acetonitrile to one volume of your collected medium sample.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
-
HPLC Analysis:
-
Data Analysis:
-
Create a standard curve using known concentrations of this compound to determine the concentration in your experimental samples based on the peak area.[5]
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[2]
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and the half-life of the compound in your cell culture conditions.
-
Visualizations
Experimental Workflow for this compound Stability Assessment
References
Best practices for handling and storing HGC652 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing HGC652 stock solutions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO, preferably from a newly opened bottle, as DMSO is highly hygroscopic and absorbed moisture can negatively impact the solubility of the compound.[1]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, bring both the powdered this compound and the DMSO to room temperature before opening to minimize moisture condensation. Weigh the desired amount of this compound and add the calculated volume of DMSO to achieve the target concentration. Ensure the solution is homogeneous by vortexing. If necessary, brief sonication in a water bath or gentle warming can be used to facilitate dissolution.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: this compound as a solid powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1] Once dissolved in a solvent, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[1][2][3]
Q4: Why is it important to aliquot this compound stock solutions?
A4: Aliquoting stock solutions into smaller, single-use volumes is critical to prevent degradation of the compound that can be caused by repeated freeze-thaw cycles.[1][2] This practice ensures the stability and bioactivity of the this compound solution over time.
Troubleshooting Guide
Issue 1: this compound is not fully dissolving in DMSO.
-
Possible Cause: The concentration of this compound may be too high, or the DMSO may have absorbed moisture.
-
Solution:
-
Try gentle warming of the solution.
-
Use sonication to help break down any clumps of powder.
-
Ensure you are using fresh, anhydrous DMSO.
-
If the issue persists, consider preparing a more dilute stock solution.
-
Issue 2: The this compound stock solution appears cloudy or has visible precipitates.
-
Possible Cause: This could be due to the stock solution being stored improperly, subjected to multiple freeze-thaw cycles, or the solubility limit being exceeded.
-
Solution:
-
Visually inspect the solution before each use.
-
If cloudiness or precipitation is observed, try warming the solution and vortexing to redissolve the compound.
-
If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
-
Always store aliquots at the recommended temperature (-80°C for long-term, -20°C for short-term) to maintain stability.[1][2][3]
-
Issue 3: Inconsistent experimental results using the this compound stock solution.
-
Possible Cause: Inconsistent results can arise from degradation of the this compound stock solution due to improper storage or handling.
-
Solution:
-
Ensure that stock solutions are properly aliquoted and stored.
-
Avoid repeated freeze-thaw cycles by using a fresh aliquot for each experiment.
-
Prepare fresh stock solutions regularly to ensure the use of a high-quality compound.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 62.5 mg/mL (139.01 mM) | [1] |
| Storage (Solid) | 3 years at -20°C | [1][2] |
| Storage (in Solvent) | 1 year at -80°C | [2] |
| Storage (in Solvent) | 6 months at -80°C | [1][3] |
| Storage (in Solvent) | 1 month at -20°C | [1][2][3] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Pipettes and sterile tips
-
-
Procedure:
-
Allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.496 mg of this compound (Molecular Weight: 449.60 g/mol ).
-
Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM solution with 4.496 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, the solution can be gently warmed or sonicated in a water bath for a short period.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
-
Visualizations
Caption: this compound-induced degradation pathway.
Caption: this compound stock solution handling workflow.
References
Technical Support Center: Overcoming Resistance to HGC652 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the molecular glue HGC652.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, offering step-by-step guidance to identify and resolve them.
Issue 1: Reduced or No this compound-induced Cell Death in a Previously Sensitive Cancer Cell Line
-
Possible Cause 1: Altered TRIM21 Expression. this compound's efficacy is dependent on the expression of the E3 ubiquitin ligase TRIM21.[1] A reduction in TRIM21 levels can lead to decreased efficacy.
-
Troubleshooting Steps:
-
Verify TRIM21 Expression: Perform immunoblotting or quantitative PCR (qPCR) to compare TRIM21 protein and mRNA levels, respectively, in your treated cells versus the parental, sensitive cell line.
-
Inspect Culture Conditions: Ensure that long-term culture has not inadvertently selected for a subpopulation of cells with lower TRIM21 expression. Consider re-establishing the cell line from a frozen stock of an early passage.
-
Investigate TRIM21 Regulation: If TRIM21 levels are consistently low, explore potential upstream regulators that may be altered in the resistant cells.
-
-
-
Possible Cause 2: Acquired Mutations in TRIM21. Mutations in the this compound binding site of TRIM21 could prevent the formation of the TRIM21-HGC652-NUP98 ternary complex.
-
Troubleshooting Steps:
-
Sequence TRIM21: Isolate genomic DNA or RNA from the resistant cells and sequence the TRIM21 gene to identify any potential mutations.
-
Functional Assays: If a mutation is identified, perform in vitro binding assays to assess the affinity of this compound to the mutant TRIM21 protein.
-
-
-
Possible Cause 3: Alterations in the Ubiquitin-Proteasome System (UPS). Defects in the UPS can impair the degradation of target proteins even if the ternary complex forms correctly.
-
Troubleshooting Steps:
-
Proteasome Activity Assay: Use a proteasome activity assay to compare the proteasomal function in your resistant cells to that of the sensitive parental line.
-
Combination with Proteasome Inhibitors: As a control, co-treatment with a proteasome inhibitor like MG132 should rescue the degradation of NUP155 and GLE1 in sensitive cells.[1] Assess if this still holds true in your cell line.
-
-
Issue 2: Inconsistent Degradation of NUP155 and GLE1
-
Possible Cause 1: Suboptimal this compound Concentration or Treatment Duration. The degradation of NUP155 and GLE1 is dose- and time-dependent.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course Experiments: Perform a dose-response experiment with varying concentrations of this compound (e.g., 0.1 to 10 µM) and a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal conditions for target degradation in your specific cell line. After a 24-hour treatment, this compound at concentrations of 0.5 and 5 μM can induce significant degradation of NUP155 and GLE1 in PANC-1 cells.[1]
-
Immunoblot Analysis: Use immunoblotting to visualize the levels of NUP155 and GLE1 at each concentration and time point.
-
-
-
Possible Cause 2: Cell Line-Specific Differences. The efficiency of this compound can vary between different cancer cell lines, partly due to differing levels of endogenous TRIM21.
-
Troubleshooting Steps:
-
Characterize TRIM21 Levels: If you are working with a new cell line, determine its endogenous TRIM21 expression level.
-
Titrate this compound: The optimal concentration of this compound may need to be empirically determined for each cell line.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue that targets the E3 ubiquitin ligase TRIM21. It promotes the formation of a ternary complex between TRIM21 and the nuclear pore complex protein NUP98.[2] This leads to the ubiquitination and subsequent proteasomal degradation of NUP155 and other associated nuclear pore complex proteins, ultimately causing cancer cell death.[1][2]
Q2: How can I confirm that this compound is working through the expected on-target mechanism in my experiments?
A2: To confirm the on-target activity of this compound, you can perform the following experiments:
-
TRIM21 Knockdown: Use siRNA to knock down TRIM21 expression. The anti-proliferative and protein degradation effects of this compound should be significantly diminished in TRIM21-depleted cells.[1]
-
Proteasome Inhibition: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). This should prevent the degradation of NUP155 and GLE1, confirming the involvement of the ubiquitin-proteasome pathway.[1]
-
Ubiquitination Assay: Perform a pull-down of HA-tagged ubiquitin to show that this compound treatment increases the ubiquitination of NUP155.[1]
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: While specific acquired resistance mechanisms to this compound have not yet been reported in the literature, based on the mechanism of action of molecular glue degraders, potential resistance mechanisms include:
-
Downregulation or mutation of TRIM21: Reduced levels of TRIM21 or mutations that prevent this compound binding would render the drug ineffective.
-
Mutations in the neosubstrate: Alterations in NUP98 or NUP155 could prevent their recognition by the this compound-TRIM21 complex.
-
Activation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to compensate for the disruption of the nuclear pore complex.
-
Increased drug efflux: Upregulation of drug efflux pumps could reduce the intracellular concentration of this compound.
Q4: Are there any strategies to overcome potential resistance to this compound?
A4: Strategies to overcome resistance to this compound could include:
-
Combination Therapies: Combining this compound with inhibitors of potential bypass signaling pathways may be an effective strategy.
-
Development of Next-Generation Degraders: Designing new molecular glues that can bind to mutant TRIM21 or recognize altered neosubstrates could overcome resistance.
-
Targeting Downstream Effectors: If resistance is mediated by a bypass pathway, targeting a key node in that pathway could restore sensitivity.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic Cancer | 0.094 |
| Other Cancer Cell Lines | Various | 0.106 - 0.822 |
Data from a study demonstrating dose-dependent growth inhibition upon 72 hours of this compound treatment.[1]
Experimental Protocols
Protocol 1: TRIM21 Knockdown and this compound Treatment
-
Cell Seeding: Seed cancer cells (e.g., PANC-1) in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two separate tubes: one with diluted siRNA (targeting TRIM21 or a non-targeting control) in serum-free medium and another with a diluted transfection reagent.
-
Combine the two solutions and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells and incubate for 48 hours.
-
-
This compound Treatment:
-
After 48 hours of transfection, replace the medium with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control.
-
Incubate the cells for an additional 24-72 hours, depending on the experimental endpoint (e.g., 24 hours for protein degradation analysis, 72 hours for cell viability assays).
-
-
Analysis:
-
For protein analysis, lyse the cells and perform immunoblotting for TRIM21, NUP155, GLE1, and a loading control.
-
For cell viability, use an appropriate assay such as MTT or CellTiter-Glo.
-
Protocol 2: Immunoblotting for NUP155 and GLE1 Degradation
-
Cell Treatment: Treat cancer cells with various concentrations of this compound (e.g., 0, 0.5, 5 µM) for 24 hours. Include a positive control for proteasome inhibition by pre-treating a set of cells with MG132 (e.g., 10 µM) for 1 hour before adding this compound.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NUP155, GLE1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
References
How to minimize experimental artifacts with HGC652
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in minimizing experimental artifacts and addressing common challenges encountered when working with HGC652, a molecular glue that induces the degradation of nuclear pore complex proteins by targeting the E3 ubiquitin ligase TRIM21.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue that targets the E3 ubiquitin ligase TRIM21. It facilitates the formation of a ternary complex between TRIM21 and the nuclear pore complex protein NUP98.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NUP98-associated proteins, primarily NUP155 and GLE1, resulting in the disruption of the nuclear pore complex and ultimately leading to cancer cell death.[2][3] The cytotoxic effects of this compound are dependent on the expression levels of TRIM21.[2]
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound powder should be kept at -20°C. For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] Please refer to the manufacturer's datasheet for specific solubility information.
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. A good starting point for a dose-response experiment is a range from 0.1 µM to 10 µM.[4] Based on published data, the IC50 of this compound in various cancer cell lines ranges from approximately 0.1 µM to 0.8 µM after 72 hours of treatment.[2]
Q4: How quickly can I expect to see degradation of target proteins after this compound treatment?
A4: Significant degradation of target proteins like NUP155 and GLE1 can be observed by Western blot as early as 4 to 16 hours post-treatment with this compound.[5] However, the exact timing can vary depending on the cell line, protein turnover rate, and the concentration of this compound used. A time-course experiment is recommended to determine the optimal endpoint for your specific experimental setup.
Q5: Does this compound have any known off-target effects?
A5: While this compound's primary mechanism involves the degradation of nuclear pore complex proteins via TRIM21 and NUP98, like any small molecule, off-target effects are possible. Proteomic studies have been conducted to assess the broader impact of this compound on the cellular proteome.[3][5] It is advisable to include appropriate controls in your experiments to monitor for potential off-target effects, such as using a TRIM21-knockout cell line where the on-target effects of this compound should be diminished.[2]
Troubleshooting Guides
Problem 1: No or weak degradation of target proteins (NUP155, GLE1) observed by Western blot.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.05 µM to 20 µM) to determine the optimal concentration for your cell line.[4] |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration for observing maximal protein degradation.[2] |
| Low TRIM21 Expression in the Cell Line | Confirm the expression level of TRIM21 in your cell line by Western blot or qPCR. The efficacy of this compound is dependent on TRIM21 expression.[2] Consider using a cell line with known high TRIM21 expression as a positive control. |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. Stressed or confluent cells may not respond optimally. |
| Inefficient Cell Lysis or Protein Extraction | Use a lysis buffer containing protease inhibitors to prevent protein degradation during sample preparation. Ensure complete cell lysis, potentially by sonication, especially for nuclear proteins.[6] |
| Issues with Western Blotting Technique | Verify the quality and specificity of your primary antibodies for NUP155 and GLE1. Ensure proper protein transfer and use an appropriate loading control to normalize your results.[7][8] |
Problem 2: High background or non-specific bands in Co-Immunoprecipitation (Co-IP) for the TRIM21-NUP98 complex.
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Use a high-quality, validated antibody for your bait protein (e.g., TRIM21 or NUP98). Include an isotype control antibody in a parallel experiment to assess non-specific binding.[9] |
| Insufficient Washing | Increase the number and/or stringency of washes after the immunoprecipitation step to remove non-specifically bound proteins. Consider adding a small amount of detergent (e.g., 0.1% Tween-20) to your wash buffer.[10] |
| High Antibody Concentration | Titrate the amount of antibody used for immunoprecipitation to find the optimal concentration that maximizes specific binding while minimizing non-specific interactions.[9] |
| Protein Aggregation | Ensure proper cell lysis and sample handling to minimize protein aggregation. Consider including a mild, non-ionic detergent in your lysis buffer. |
| Contamination from Beads | Pre-clear your cell lysate by incubating it with beads alone before adding the primary antibody to remove proteins that non-specifically bind to the beads.[11] |
Problem 3: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding to achieve a uniform cell density across all wells of the microplate.[12] |
| Edge Effects in Microplates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media.[12] |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment to ensure accurate concentrations. Use calibrated pipettes for all liquid handling steps. |
| Variable Incubation Times | Ensure that the incubation time for the cell viability assay is consistent across all experiments. IC50 values can be highly dependent on the duration of drug exposure.[13] |
| Cell Line Instability | If using a continuous cell line, ensure that the passage number is low and that the cells have not undergone significant phenotypic changes. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic Cancer | ~0.094 |
| A549 | Lung Cancer | ~0.106 |
| SK-N-AS | Neuroblastoma | ~0.155 |
| U2OS | Osteosarcoma | ~0.231 |
| A-431 | Skin Carcinoma | ~0.312 |
| MV-4-11 | Acute Myeloid Leukemia | ~0.456 |
| KURAMOCHI | Ovarian Cancer | ~0.678 |
| MCF-7 | Breast Cancer | ~0.822 |
| Data is compiled from published literature and may vary depending on experimental conditions.[2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of NUP155 and GLE1 Degradation
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined time course (e.g., 16 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NUP155, GLE1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
Protocol 2: Co-Immunoprecipitation of TRIM21 and NUP98
-
Cell Lysis:
-
Lyse cells treated with this compound or vehicle control using a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease inhibitors.
-
-
Pre-clearing:
-
Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-TRIM21) or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blot using antibodies against the "bait" (TRIM21) and "prey" (NUP98) proteins.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ptglab.com [ptglab.com]
- 7. How To Read a Western Blot: A Guide to Understanding Results [excedr.com]
- 8. How to Read Western blot - TotalLab [totallab.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 11. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. marinbio.com [marinbio.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Antibody Specificity for HGC-27 Targeted Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating antibody specificity for proteins targeted in the HGC-27 human gastric cancer cell line.
About HGC-27 Cells
HGC-27 is a human gastric adenocarcinoma cell line derived from a metastatic lymph node of a patient with poorly differentiated gastric cancer.[1][2] These cells are epithelial-like, adhere to surfaces, and are a valuable model for studying gastric cancer progression, including cell proliferation, migration, and invasion.[1][2][3]
Section 1: Western Blotting - Troubleshooting & FAQs
Western blotting is a fundamental technique for assessing antibody specificity by identifying a single band at the correct molecular weight of the target protein.[4] This section addresses common issues encountered during Western blotting experiments with HGC-27 cell lysates.
Frequently Asked Questions (FAQs)
Q1: I am observing multiple non-specific bands in my Western blot. What are the possible causes and solutions?
A1: Non-specific bands in a Western blot can arise from several factors, including issues with the primary or secondary antibodies, blocking, or washing steps.[5][6]
-
Primary Antibody Concentration: An excessively high concentration of the primary antibody is a common cause of non-specific binding.[5][7][8] Try titrating the antibody to find the optimal concentration that provides a strong signal for the target protein with minimal off-target bands.
-
Blocking: Incomplete or inadequate blocking can lead to both the primary and secondary antibodies binding non-specifically to the membrane.[5][7] Ensure you are using a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) and blocking for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C).[7][9]
-
Washing Steps: Insufficient washing will not adequately remove unbound antibodies, leading to background noise and non-specific bands.[7][8] Increase the number and duration of your washing steps. Using a detergent like Tween-20 in your wash buffer is also recommended.[7]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the lysate. Run a control lane with only the secondary antibody to check for non-specific binding.[10]
-
Protein Degradation: If you observe bands at a lower molecular weight than your target, it could be due to protein degradation.[8] Always prepare fresh samples and use protease inhibitors.[8]
Q2: My Western blot shows a very weak signal or no signal at all. How can I troubleshoot this?
A2: A weak or absent signal can be frustrating. Here are several potential causes and their solutions:
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too low.[9] Try increasing the concentration or extending the incubation time.[9]
-
Protein Abundance: The target protein may have low expression levels in HGC-27 cells. Increase the amount of protein loaded onto the gel.[9]
-
Antibody Incompatibility: Ensure your secondary antibody is compatible with the species of your primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[10]
-
Inactive Antibody: Improper storage or handling can lead to loss of antibody activity.[9] Check the antibody's expiration date and storage conditions.
-
Transfer Issues: Verify that the protein transfer from the gel to the membrane was successful. You can use a Ponceau S stain to visualize total protein on the membrane after transfer.
-
Substrate Issues: Ensure your detection substrate has not expired and is being used correctly.[9]
Q3: The background on my Western blot is very high. What can I do to reduce it?
A3: High background can obscure the signal from your target protein. Here are some common causes and solutions:
-
Inadequate Blocking: As with non-specific bands, insufficient blocking is a primary cause of high background.[5][7] Increase the blocking time or try a different blocking agent.[9]
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to a high background signal.[7][11] Reduce the antibody concentrations.
-
Insufficient Washing: Increase the duration and volume of your washing steps to more effectively remove unbound antibodies.[7]
-
Membrane Handling: Avoid touching the membrane with your bare hands, as this can lead to background splotches. Always use clean forceps. Make sure the membrane does not dry out during the procedure.[7]
-
Contaminated Buffers: Ensure all your buffers are freshly made and free from contamination.[7]
Quantitative Data Summary
For optimal results, it is crucial to optimize antibody concentrations and the amount of protein loaded. The following table provides general starting recommendations for Western blotting with HGC-27 lysates.
| Parameter | Recommended Range | Notes |
| Protein Loading | 20-50 µg of total cell lysate | For low abundance proteins, you may need to load more. |
| Primary Antibody Dilution | 1:500 - 1:2000 | This is a general guideline; always refer to the manufacturer's datasheet. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dependent on the detection system (chemiluminescence vs. fluorescence). |
Experimental Protocol: Standard Western Blotting
-
Protein Extraction:
-
Culture HGC-27 cells to 70-80% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 20-50 µg of protein per lane into a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (at the optimized dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the optimized dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for non-specific bands in Western blotting.
Section 2: Immunofluorescence (IF) - Troubleshooting & FAQs
(This section would follow a similar structure to the Western Blotting section, with FAQs, quantitative tables for antibody dilutions and incubation times, a detailed IF protocol, and a troubleshooting workflow diagram for issues like high background or weak staining.)
Section 3: Immunoprecipitation (IP) - Troubleshooting & FAQs
(This section would provide detailed guidance on troubleshooting common IP issues such as no protein pull-down, high background, and co-elution of non-specific proteins, complete with protocols and diagrams.)
Section 4: Chromatin Immunoprecipitation (ChIP) - Troubleshooting & FAQs
(This section would focus on the specific challenges of ChIP, including inefficient DNA shearing, low immunoprecipitation efficiency, and high background from non-specific DNA binding, with relevant protocols and visual aids.)
Section 5: General Antibody Validation Strategies
This section will provide an overview of broader strategies for confirming antibody specificity.
Key Validation Pillars
A multi-faceted approach is recommended to ensure antibody specificity.
-
Genetic Knockdown/Knockout: The gold standard for validation. The antibody should not detect the target protein in cells where the corresponding gene has been knocked out or its expression significantly reduced via siRNA.[4][12]
-
Independent Antibody Validation: Use two or more distinct antibodies that recognize different epitopes on the same target protein. The results from both antibodies should be consistent.[12][13]
-
Orthogonal Methods: Corroborate antibody-based findings with a different technology, such as mass spectrometry, to confirm protein expression levels.[12][13]
-
Expression of Tagged Proteins: Use cell lines expressing a tagged version of the target protein (e.g., with a GFP or FLAG tag) to confirm that the antibody detects the correctly sized fusion protein.[13]
Validation Strategy Workflow
Caption: A stepwise workflow for validating antibody specificity.
References
- 1. accegen.com [accegen.com]
- 2. HGC-27 Cell Line - Creative Biogene [creative-biogene.com]
- 3. HGC-27 Cells [cytion.com]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. sinobiological.com [sinobiological.com]
- 7. biossusa.com [biossusa.com]
- 8. arp1.com [arp1.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Western Blot Normalization in HGC-27 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Western blots, particularly in the context of experiments involving the human gastric cancer cell line HGC-27.
Frequently Asked Questions (FAQs)
Q1: Why is normalization of Western blots necessary?
A1: Normalization is a critical step in quantitative Western blotting to correct for unavoidable sample-to-sample and lane-to-lane variations.[1][2] These variations can arise from unequal protein sample concentration, inconsistent sample loading across the gel, and uneven protein transfer to the membrane.[2][3] Without normalization, it is impossible to determine if observed changes in protein band intensity are due to actual biological changes in protein expression or simply experimental error.[2] Normalization provides a baseline to accurately compare protein expression levels between different samples.[2]
Q2: What are the main strategies for Western blot normalization?
A2: There are two primary methods for Western blot normalization:
-
Housekeeping Protein (HKP) Normalization: This traditional method uses a single, unrelated endogenous protein (a "housekeeping protein") that is expected to be expressed at a constant level across all samples.[4][5] The target protein signal is then normalized to the signal of the housekeeping protein. Commonly used housekeeping proteins include GAPDH, β-actin, and tubulin.[6][7]
-
Total Protein Normalization (TPN): This method normalizes the target protein signal to the total amount of protein in each lane.[3][4] TPN is becoming the new "gold standard" as it accounts for variations in both sample loading and protein transfer efficiency across the entire lane, minimizing errors associated with the variability of housekeeping proteins.[1][8] This can be achieved by staining the membrane with a total protein stain like Ponceau S or a fluorescent stain like REVERT™.[1][4][9]
Q3: What are the limitations of using housekeeping proteins like GAPDH or β-actin for normalization, especially in cancer cell lines like HGC-27?
A3: While widely used, housekeeping proteins have significant limitations:
-
Expression Variability: The assumption of stable expression is not always true.[8] The expression of housekeeping proteins can be affected by experimental conditions, such as drug treatments or disease states, which is a critical consideration when studying cancer cells.[8][10][11] For instance, GAPDH, a metabolic enzyme, can vary depending on the cellular context.[12]
-
High Abundance and Signal Saturation: Housekeeping proteins are often highly abundant.[8] To detect a low-abundance target protein, a large amount of sample may be needed, leading to oversaturation of the housekeeping protein signal.[4][8] This violates the requirement for signals to be within the linear dynamic range for accurate quantification.[4]
-
Difficulty in Multiplexing: When detecting multiple targets, it can be challenging to find housekeeping proteins with molecular weights that do not overlap with the proteins of interest.[8]
Q4: When is Total Protein Normalization (TPN) the preferred method?
A4: TPN is preferred in most quantitative Western blot experiments, especially when:
-
The expression of housekeeping proteins is known or suspected to vary under the experimental conditions.
-
The target protein is of low abundance, requiring high protein loads that could saturate housekeeping protein signals.[4]
-
High accuracy and reproducibility are required, as TPN minimizes error and variability by using the combined signal from many proteins in each lane.[1][13]
-
Journals and publications are increasingly recommending or requiring TPN for quantitative Western blotting.[8][14][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent loading control (Housekeeping Protein) levels across samples | 1. The experimental treatment is affecting the expression of the housekeeping protein.[16] 2. Uneven sample loading or transfer.[2] 3. Pipetting errors during sample preparation.[2] | 1. Validate the stability of your chosen housekeeping protein under your specific experimental conditions by performing a literature search or preliminary experiments.[6] 2. Switch to Total Protein Normalization (TPN) using Ponceau S or a fluorescent stain.[17] 3. Carefully perform a protein concentration assay (e.g., BCA or Bradford) to ensure equal loading.[18] |
| High background on the blot after staining for total protein | 1. Insufficient washing after staining. 2. Membrane was allowed to dry out.[19][20] 3. Incomplete blocking (if staining after immunodetection).[21] | 1. Increase the number and duration of wash steps after staining.[22] 2. Ensure the membrane remains hydrated throughout the staining and washing process.[19] 3. Optimize blocking conditions with longer incubation times or higher concentrations of blocking buffer.[21] |
| Weak or no signal from the target protein after TPN | 1. The total protein stain interferes with antibody binding. 2. Insufficient amount of target protein in the sample.[23] 3. The destaining process (for some fluorescent stains) was too harsh or incomplete. | 1. Ensure the total protein stain is completely removed before immunodetection. Reversible stains like Ponceau S can be washed away with water or TBST.[9][15] For fluorescent stains like REVERT™, follow the specific destaining protocol.[19][20] 2. Increase the amount of protein loaded or enrich the target protein using techniques like immunoprecipitation.[23] 3. Strictly follow the manufacturer's protocol for destaining. Do not exceed the recommended time.[19][20] |
| Saturated signal for the target or loading control | 1. Too much protein loaded on the gel.[4] 2. Primary or secondary antibody concentration is too high.[23] 3. Exposure time during imaging is too long. | 1. Perform a dilution series to determine the linear range of detection for your target and loading control.[1] 2. Titrate your antibodies to find the optimal concentration that provides a strong signal with low background. 3. Reduce the imaging exposure time. |
| Uneven staining with Ponceau S | 1. Pouring wash solution directly onto the membrane.[22] 2. Insufficient agitation during staining and washing. | 1. Avoid pouring wash solutions directly onto the membrane surface.[22] 2. Use gentle and consistent agitation during all incubation and wash steps.[22] |
Experimental Protocols
Protocol 1: Total Protein Normalization using Ponceau S Staining
Ponceau S is a rapid and reversible stain used to visualize protein bands on a membrane and can be used for total protein normalization.[9][22]
Materials:
-
Ponceau S staining solution (e.g., 0.1% Ponceau S in 5% acetic acid).[24]
-
Ultrapure water.
-
Imaging system (e.g., gel doc or scanner).
Procedure:
-
After transferring proteins from the gel to the membrane, wash the membrane three times for 1 minute each with ultrapure water to remove transfer buffer.[22]
-
Immerse the membrane in Ponceau S staining solution and incubate with gentle agitation for 5-10 minutes at room temperature.[15][22][25]
-
Decant the staining solution (it can often be reused).
-
Wash the membrane with ultrapure water for 30-90 seconds, or until protein bands are clearly visible against a clear background.[22]
-
Image the membrane to capture the total protein profile for each lane.
-
Destain the membrane by washing with 0.1% NaOH for 1-2 minutes, followed by rinsing in ultrapure water, or by performing several washes with TBST until the red stain is no longer visible.[15][22]
-
Proceed with the standard Western blot protocol (blocking, primary and secondary antibody incubations, and final detection).
Protocol 2: Total Protein Normalization using REVERT™ 700 Total Protein Stain
REVERT™ 700 is a near-infrared fluorescent stain for sensitive and quantitative total protein normalization.[1][19]
Materials:
-
REVERT™ 700 Total Protein Stain Kit (Stain, Wash Solution, Destaining Solution).
-
Near-infrared imaging system (e.g., Odyssey® Imaging System).
Procedure:
-
Prepare the REVERT™ 700 staining solution by adding methanol as indicated on the bottle.[1][19]
-
After protein transfer, incubate the membrane in 10 mL of the prepared REVERT™ 700 Total Protein Stain solution for 5 minutes at room temperature with gentle shaking.[1][19]
-
Decant the stain solution.
-
Rinse the membrane twice with 10 mL of Revert™ Wash Solution for 30 seconds each time with gentle shaking.[1][19]
-
Image the membrane in the 700 nm channel of a compatible near-infrared imager.
-
Destaining (optional but recommended for two-color detection): Briefly rinse the membrane with ultrapure water.[19] Incubate in 10 mL of Revert™ Destaining Solution for 5-10 minutes with gentle shaking, until the stain is no longer visible.[19]
-
Proceed immediately to the blocking step and the standard immunodetection protocol.
Data Presentation
Table 1: Comparison of Normalization Strategies
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Housekeeping Proteins (e.g., GAPDH, β-actin) | Normalizes target protein to a single, constitutively expressed internal protein.[4] | - Simple and widely used.- No special equipment needed for chemiluminescent detection. | - Expression can be variable and affected by experimental conditions.[8][10]- High abundance can lead to signal saturation.[4][8]- Potential for molecular weight overlap with target proteins.[8] | - Non-quantitative applications.- Experiments where the stability of the HKP has been rigorously validated. |
| Total Protein Normalization (e.g., Ponceau S, REVERT™) | Normalizes target protein to the total amount of protein in each lane.[3][4] | - More accurate and reliable for quantitative analysis.[8][9]- Accounts for both loading and transfer variations.[1]- Wide linear dynamic range.[9]- Unaffected by experimental treatments.[2] | - May require additional steps (staining/destaining).- Fluorescent stains require specialized imaging equipment. | - Quantitative Western blots.- When HKP expression is known to be variable.- Publication-quality data.[8][14] |
Visualizations
Caption: Workflow for quantitative Western blotting using Total Protein Normalization.
Caption: Key signaling pathways often studied in gastric cancer cells like HGC-27.
References
- 1. licorbio.com [licorbio.com]
- 2. licorbio.com [licorbio.com]
- 3. Western blot normalization - Wikipedia [en.wikipedia.org]
- 4. bio-rad.com [bio-rad.com]
- 5. youtube.com [youtube.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Recommended controls for western blot | Abcam [abcam.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 10. Housekeeping proteins: a preliminary study illustrating some limitations as useful references in protein expression studies. — Department of Oncology [oncology.ox.ac.uk]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bioradiations.com [bioradiations.com]
- 15. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. REVERT™ Total Protein Stain Normalization Protocol [protocols.io]
- 19. licorbio.com [licorbio.com]
- 20. licorbio.com [licorbio.com]
- 21. blog.addgene.org [blog.addgene.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Western blot troubleshooting guide! [jacksonimmuno.com]
- 24. biotium.com [biotium.com]
- 25. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
Choosing the right negative controls for HGC652 studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting experiments involving the molecular glue HGC652. The focus is on the critical aspect of selecting and implementing appropriate negative controls to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as a "molecular glue." It targets the E3 ubiquitin ligase TRIM21.[1][2][3][4] this compound facilitates the formation of a ternary complex between TRIM21 and the nuclear pore complex protein NUP98.[2][3][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NUP155 and other nuclear pore complex proteins, ultimately causing cell death in cancer cells.[2][3][6][7] The cytotoxic effects of this compound are dependent on the expression levels of TRIM21.[2][7]
Q2: Why are negative controls especially important in this compound studies?
A2: Negative controls are crucial in this compound studies to:
-
Confirm Target Engagement: To prove that the observed effects are a direct result of this compound's interaction with TRIM21.
-
Establish Specificity: To ensure that the cellular outcomes are not due to off-target effects or general compound toxicity.
-
Validate the Mechanism of Action: To confirm that the degradation of target proteins is TRIM21- and proteasome-dependent.
-
Rule out Experimental Artifacts: To eliminate the possibility that the vehicle or other experimental conditions are influencing the results.
Q3: What are the essential negative controls for an experiment with this compound?
A3: A well-controlled this compound experiment should include a combination of the following:
-
Vehicle Control: A control group treated with the same solvent (e.g., DMSO) used to dissolve this compound at the same final concentration. This accounts for any effects of the solvent itself.
-
Cellular Controls:
-
TRIM21-deficient cells: Using TRIM21 knockout (KO) or knockdown (KD) cell lines is the most critical control.[7] These cells should be resistant to this compound-induced degradation of nuclear pore proteins and cytotoxicity.
-
Low TRIM21-expressing cells: Comparing the effects of this compound on cell lines with high and low endogenous TRIM21 expression can demonstrate target-dependent activity.[7]
-
-
Compound Control (if available):
-
Inactive Analog: An ideal control is a structurally similar molecule to this compound that does not bind to TRIM21 or induce the formation of the ternary complex. While a specific inactive analog for this compound is not commercially available, some studies have utilized compounds like HGC1g, a high-affinity TRIM21 ligand that lacks molecular glue activity, to competitively inhibit the effects of active degraders.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect of this compound is observed in a cancer cell line. | Low or no TRIM21 expression in the chosen cell line. | Confirm TRIM21 expression levels by Western blot or qPCR. Select a cell line with high endogenous TRIM21 expression for your experiments.[7] |
| This compound degradation or inactivity. | Ensure proper storage and handling of the this compound compound. Test a fresh batch of the compound. | |
| Incorrect assay conditions. | Optimize compound concentration and treatment duration. | |
| High background toxicity in all treatment groups, including controls. | Vehicle (e.g., DMSO) concentration is too high. | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). |
| Cell line is sensitive to the vehicle. | Test different solvents or lower the concentration of the current vehicle. | |
| Effect of this compound is observed in TRIM21-knockout/knockdown cells. | Incomplete knockout or knockdown of TRIM21. | Verify the efficiency of your KO/KD by Western blot. If knockdown is transient, perform experiments within the optimal window of protein reduction. |
| Off-target effects of this compound at high concentrations. | Perform dose-response experiments to identify a concentration range where the effect is TRIM21-dependent. | |
| Compensatory mechanisms in the KO/KD cells. | Consider using a different TRIM21-deficient cell line or a rescue experiment by re-expressing wild-type TRIM21. |
Experimental Protocols
Protocol 1: Validating TRIM21-Dependent Activity of this compound
Objective: To confirm that the cytotoxic and protein degradation effects of this compound are dependent on the presence of TRIM21.
Methodology:
-
Cell Culture:
-
Culture both a wild-type (WT) cancer cell line with high TRIM21 expression (e.g., PANC-1) and its corresponding TRIM21 knockout (KO) or shRNA-mediated knockdown (KD) version.
-
-
Western Blot Analysis of TRIM21 Expression:
-
Lyse untreated WT and TRIM21 KO/KD cells and perform a Western blot to confirm the absence or significant reduction of TRIM21 protein in the KO/KD line.
-
-
Cell Viability Assay:
-
Seed both WT and TRIM21 KO/KD cells in 96-well plates.
-
Treat the cells with a dose-response of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO).
-
After a predetermined incubation period (e.g., 72 hours), assess cell viability using a suitable method (e.g., CellTiter-Glo).
-
-
Target Degradation Analysis (Western Blot):
-
Seed WT and TRIM21 KO/KD cells in 6-well plates.
-
Treat the cells with an effective concentration of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
Harvest cell lysates and perform a Western blot to detect the levels of nuclear pore proteins (e.g., NUP155) and a loading control (e.g., β-actin).
-
Expected Results:
-
This compound should induce a dose-dependent decrease in cell viability in WT cells.
-
TRIM21 KO/KD cells should show significantly reduced sensitivity to this compound.
-
This compound should lead to the degradation of NUP155 in WT cells but not in TRIM21 KO/KD cells.
Protocol 2: Rescue Experiment to Confirm Mechanism
Objective: To demonstrate that the loss of this compound activity in TRIM21 KO cells is specifically due to the absence of functional TRIM21.
Methodology:
-
Cell Line Generation:
-
In a TRIM21 KO cell line, transiently or stably re-express either wild-type TRIM21 (WT-TRIM21) or an E3 ligase-dead mutant of TRIM21 (e.g., a RING domain mutant) as a negative control. An empty vector control should also be included.
-
-
Experimentation:
-
Perform cell viability and target degradation assays with this compound as described in Protocol 1 on the parental TRIM21 KO line and the lines with re-expressed TRIM21 constructs.
-
Expected Results:
-
Re-expression of WT-TRIM21 should restore sensitivity to this compound and degradation of its target proteins.
-
The E3 ligase-dead TRIM21 mutant should fail to rescue the effects of this compound, confirming that the catalytic activity of TRIM21 is required.
Quantitative Data Summary
Table 1: Example Cell Viability Data (IC50 Values)
| Cell Line | TRIM21 Expression | This compound IC50 (µM) |
| PANC-1 WT | High | 0.15 |
| PANC-1 TRIM21 KO | None | > 10 |
| A549 WT | High | 0.25 |
| A549 TRIM21 KO | None | > 10 |
| Cell Line with Low TRIM21 | Low | > 10 |
Table 2: Example Protein Degradation Data (Relative Protein Levels)
| Treatment | Cell Line | Relative NUP155 Levels (normalized to loading control) |
| Vehicle (DMSO) | PANC-1 WT | 1.0 |
| This compound (1 µM) | PANC-1 WT | 0.2 |
| Vehicle (DMSO) | PANC-1 TRIM21 KO | 1.0 |
| This compound (1 µM) | PANC-1 TRIM21 KO | 0.95 |
Visualizations
Caption: Signaling pathway of this compound-induced protein degradation.
Caption: Experimental workflow for validating this compound activity.
Caption: Logical relationship of negative controls in this compound studies.
References
Validation & Comparative
Validating the On-Target Engagement of HGC652 with TRIM21: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing definitive on-target engagement is a critical step in the validation of novel therapeutics. This guide provides a comparative analysis of experimental approaches to validate the interaction between the molecular glue HGC652 and its target E3 ubiquitin ligase, TRIM21.
This compound is a novel molecular glue that induces the degradation of nuclear pore complex proteins by promoting the formation of a ternary complex between TRIM21 and the neosubstrate NUP98.[1][2][3][4] This targeted protein degradation pathway offers a promising avenue for therapeutic intervention in cancers with high TRIM21 expression.[5][6] This guide outlines key experimental data and protocols to rigorously validate the on-target engagement of this compound and compares its performance with other known TRIM21-dependent molecular glue degraders.
Comparative Analysis of TRIM21 Molecular Glues
The validation of this compound's mechanism of action is strengthened by comparing its activity with other molecules that hijack TRIM21. PRLX 93936 and BMS-214662 are two such molecules that, like this compound, induce TRIM21-dependent degradation of nucleoporins.[7][8][9][10] The following table summarizes key quantitative data for these compounds.
| Compound | Target E3 Ligase | Neosubstrate | Reported KD for TRIM21 | Cellular IC50 Range | Key Validation Assays |
| This compound | TRIM21 | NUP98 | 0.061 µM[5] | 0.106 - 0.822 µM[5][11] | FRET, Immunoblotting, Proteomics, HA-Ubiquitin Pull-down[5] |
| PRLX 93936 | TRIM21 | NUP98 | Not Reported | Varies with TRIM21 expression[7][8] | Immunoblotting, Cell Viability Assays, In vitro Ubiquitination[7][12] |
| BMS-214662 | TRIM21 | NUP98 | Not Reported | Varies with TRIM21 expression[7][8] | Immunoblotting, Cell Viability Assays, In vitro Ubiquitination[7][12] |
Experimental Validation of this compound-TRIM21 Engagement
A multi-faceted approach is essential to unequivocally demonstrate the on-target activity of this compound. The following sections detail the core experimental strategies and provide representative protocols.
Ternary Complex Formation Assay
The formation of the TRIM21-HGC652-NUP98 complex is the cornerstone of this compound's mechanism. A Förster Resonance Energy Transfer (FRET)-based assay can directly demonstrate this induced proximity.
Experimental Workflow:
Caption: Workflow for a FRET-based ternary complex formation assay.
Protocol: A detailed protocol for a time-resolved FRET (TR-FRET) assay can be found in the literature.[13][14] A generalized version is provided below.
-
Protein Preparation: Express and purify recombinant TRIM21 and NUP98 proteins with suitable tags for labeling (e.g., His-tag for TRIM21, GST-tag for NUP98).
-
Fluorophore Labeling: Label the purified proteins with a FRET donor (e.g., Terbium-cryptate) and acceptor (e.g., d2) pair according to the manufacturer's instructions.
-
Assay Setup: In a microplate, combine the labeled TRIM21 and NUP98 proteins with varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a specified time to allow for complex formation.
-
Signal Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence measurements. An increase in the FRET signal with increasing this compound concentration indicates induced proximity between TRIM21 and NUP98.
Cellular Degradation of Target Proteins
Immunoblotting is a fundamental technique to demonstrate the this compound- and TRIM21-dependent degradation of target proteins like NUP155 and GLE1.[1][12]
Experimental Workflow:
Caption: Workflow for validating protein degradation by immunoblotting.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., PANC-1) and treat with a dose-response of this compound for a defined period (e.g., 24 hours). Include a vehicle control (DMSO) and, critically, a TRIM21 knockout or knockdown cell line to demonstrate TRIM21 dependency.[5]
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the target proteins (NUP155, GLE1), TRIM21, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a corresponding HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands. A decrease in the target protein bands in this compound-treated wild-type cells, but not in TRIM21 knockout cells, confirms on-target degradation.
Ubiquitination of the Neosubstrate
To confirm that this compound induces the ubiquitination of the neosubstrate by TRIM21, a pull-down assay for ubiquitinated proteins can be performed.
Experimental Workflow:
Caption: Workflow for validating neosubstrate ubiquitination.
Protocol: A detailed protocol for in vivo ubiquitination assays can be adapted from published methods.[15][16]
-
Cell Transfection and Treatment: Co-transfect HEK293T cells with plasmids encoding HA-tagged ubiquitin and FLAG-tagged NUP155. Treat the cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate FLAG-NUP155 from the cell lysates using anti-FLAG antibody conjugated to beads.
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins and then elute the bound proteins.
-
Immunoblotting: Analyze the eluted proteins by immunoblotting with an anti-HA antibody. The detection of a smear of high-molecular-weight bands in the this compound-treated sample indicates polyubiquitination of NUP155.
Unbiased Proteomics
To identify the full spectrum of proteins degraded upon this compound treatment, a quantitative proteomics approach is highly valuable.
Experimental Workflow:
Caption: Workflow for unbiased proteomics to identify degraded proteins.
Protocol:
-
Sample Preparation: Treat a relevant cell line (e.g., PANC-1) with this compound over a time course. Harvest the cells, lyse, and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Identify proteins that are significantly downregulated in response to this compound treatment. This unbiased approach can confirm the degradation of expected targets like NUP155 and may reveal novel neosubstrates.[5]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hitgen.com [hitgen.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Elaboration of molecular glues that target TRIM21 into TRIMTACs that degrade protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Confirming HGC652's Mechanism of Action: A Comparative Guide to Genetic Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular glue HGC652 and its alternatives, focusing on the confirmation of its mechanism of action through genetic rescue experiments. This compound is a novel molecular glue that induces the degradation of nuclear pore complex proteins by promoting a ternary complex between the E3 ubiquitin ligase TRIM21 and the nuclear pore protein NUP98, leading to cancer cell death.[1] The anti-proliferative effects of this compound are correlated with the expression levels of TRIM21.[1] Understanding and experimentally validating this mechanism is crucial for its development as a therapeutic agent.
Comparative Analysis of TRIM21-Targeting Molecular Glues
Several small molecules have been identified to function as molecular glues targeting TRIM21, inducing the degradation of nuclear pore proteins. These include this compound, PRLX-93936, BMS-214662, and (S)-ACE-OH (a metabolite of hydroxy-acepromazine).[2][3][4] These compounds share a common mechanism of action, leveraging the TRIM21-NUP98 interface to trigger the degradation of the nuclear pore complex.[2][3] While direct head-to-head studies under identical conditions are limited, the available data allows for a comparative assessment of their potency.
Table 1: Comparative Potency of TRIM21-Targeting Molecular Glues
| Compound | Target(s) | Reported IC50/EC50 | Cell Line(s) | Notes |
| This compound | TRIM21-NUP98 | Potency appears comparable to PRLX-93936 and BMS-214662.[5] | Various cancer cell lines | Induces degradation of NUP155 and other nuclear pore complex proteins.[1] |
| PRLX-93936 | TRIM21-NUP98 | ~100 nM (EC50) | Jurkat, OCI-AML-3 | Cytotoxicity is TRIM21-dependent; >100-fold increase in EC50 in TRIM21 KO cells.[5] |
| BMS-214662 | TRIM21-NUP98, Farnesyl Transferase | >100-fold increase in EC50 in TRIM21 KO cells.[5] | Jurkat, OCI-AML-3, various other cancer cell lines | Originally developed as a farnesyl transferase inhibitor.[6][7] |
| (S)-ACE-OH | TRIM21-NUP98 | Less potent than PRLX-93936 and BMS-214662.[5] | Cancer cell lines | Metabolite of the antipsychotic drug acepromazine.[4] |
Note: IC50/EC50 values can vary significantly between different cell lines and experimental conditions. The data presented here is for comparative purposes and is compiled from various sources.
Experimental Protocol: Genetic Rescue to Confirm this compound's Mechanism of Action
This protocol outlines a genetic rescue experiment using CRISPR-Cas9 to validate that the cytotoxic effect of this compound is mediated through TRIM21. The experiment involves three stages: 1) Knockout of the endogenous TRIM21 gene, 2) Rescue by re-expressing a modified, CRISPR-resistant TRIM21, and 3) Assessing the cellular response to this compound treatment.
Part 1: Generation of TRIM21 Knockout Cell Line via CRISPR-Cas9
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the human TRIM21 gene. Utilize online design tools to minimize off-target effects.
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459) V2.0).
-
-
Transfection and Selection:
-
Transfect a cancer cell line with high endogenous TRIM21 expression (e.g., PANC-1, Jurkat) with the gRNA-Cas9 plasmids using a suitable transfection reagent.
-
Two days post-transfection, select for transfected cells by adding puromycin (B1679871) to the culture medium. The optimal concentration of puromycin should be determined beforehand with a kill curve.
-
-
Single-Cell Cloning and Screening:
-
After selection, plate the cells at a very low density to allow for the growth of single-cell-derived colonies.
-
Isolate individual clones and expand them.
-
Screen for TRIM21 knockout by Western blot analysis to confirm the absence of the TRIM21 protein.
-
Further validate the knockout at the genomic level by Sanger sequencing of the targeted region to identify frameshift mutations.
-
Part 2: Generation of a CRISPR-Resistant TRIM21 Rescue Construct
-
Site-Directed Mutagenesis:
-
Obtain a wild-type human TRIM21 cDNA clone.
-
Introduce silent mutations into the protospacer adjacent motif (PAM) sequence or the gRNA seed region of the TRIM21 cDNA without altering the amino acid sequence. This will render the rescue construct resistant to cleavage by the Cas9-gRNA complex used for the initial knockout.
-
-
Lentiviral Vector Cloning:
-
Clone the CRISPR-resistant TRIM21 cDNA into a lentiviral expression vector. The vector should contain a different selection marker than the one used for the knockout (e.g., blasticidin or hygromycin).
-
Part 3: Lentiviral Transduction and Phenotypic Rescue Assay
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles by co-transfecting HEK293T cells with the lentiviral expression vector and packaging plasmids.
-
Transduce the validated TRIM21 knockout cell line with the lentivirus expressing the CRISPR-resistant TRIM21. As a control, transduce another batch of knockout cells with an empty lentiviral vector.
-
-
Selection and Validation of Rescue Cell Line:
-
Select the transduced cells using the appropriate antibiotic (e.g., blasticidin).
-
Confirm the re-expression of TRIM21 in the rescue cell line by Western blot.
-
-
This compound Treatment and Viability Assay:
-
Plate the wild-type, TRIM21 knockout, and TRIM21 rescue cell lines.
-
Treat the cells with a range of concentrations of this compound.
-
After a suitable incubation period (e.g., 72 hours), assess cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
The expected outcome is that the TRIM21 knockout cells will be resistant to this compound, while the sensitivity to the compound will be restored in the TRIM21 rescue cell line, confirming that the action of this compound is TRIM21-dependent.
-
Visualizing the Molecular Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the workflow of the genetic rescue experiment.
Caption: this compound molecular mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TRIM21-Targeting Molecular Glues: HGC652 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has seen a surge in the development of molecular glues, small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the degradation of the latter. One such E3 ligase gaining prominence is the Tripartite Motif-Containing Protein 21 (TRIM21). This guide provides a comprehensive comparison of HGC652, a novel TRIM21-targeting molecular glue, with other known molecules that share a similar mechanism of action: (S)-ACE-OH, PRLX 93936, and BMS-214662. These compounds all function by recruiting TRIM21 to the nuclear pore complex protein NUP98, initiating the degradation of crucial nucleoporins and ultimately leading to cancer cell death.
Mechanism of Action: A Shared Strategy
All four molecules, despite their structural diversity, converge on a common mechanism. They act as a molecular bridge, fostering the formation of a ternary complex between the PRYSPRY domain of TRIM21 and the autoproteolytic domain (APD) of the neosubstrate NUP98.[1][2] This induced proximity triggers the E3 ligase activity of TRIM21, leading to the ubiquitination and subsequent proteasomal degradation of NUP98 and associated nuclear pore complex proteins, such as NUP155 and GLE1.[3][4] The disruption of the nuclear pore complex integrity impairs nucleocytoplasmic transport, a process on which cancer cells are highly dependent, thereby inducing apoptosis.[5]
dot
Caption: Signaling pathway of TRIM21-targeting molecular glues.
Performance Comparison
This section summarizes the available quantitative data for this compound and its alternatives. Direct head-to-head comparative data for degradation efficiency (DC50, Dmax) is limited in the public domain. However, existing studies provide valuable insights into their relative potency.
Table 1: In Vitro Performance of TRIM21-Targeting Molecular Glues
| Compound | Target Protein Degraded | Cell Line | DC50 | Dmax | Reference(s) |
| This compound | NUP155, GLE1 | PANC-1 | Not explicitly reported, but notable degradation observed at 0.5 and 5 µM.[4] | Not reported | [4] |
| (S)-ACE-OH | NUP35, NUP155, SMPD4, GLE1 | A549 (IFNγ-pretreated) | Not explicitly reported, but significant degradation observed at 20 µM.[2] | Not reported | [1][2] |
| PRLX 93936 | NUP88, NUP98, and other nucleoporins | OCI-AML-3 | Levels of some nucleoporins reduced by half within an hour.[5] | Not reported | [5] |
| BMS-214662 | NUP88, NUP98, and other nucleoporins | OCI-AML-3 | Degradation observed after 4 hours.[5] | Not reported | [5] |
Table 2: Cellular Activity of TRIM21-Targeting Molecular Glues
| Compound | Assay | Cell Line | IC50 / EC50 | Reference(s) |
| This compound | Cell Viability | PANC-1 | 0.094 µM[4] | [4] |
| (S)-ACE-OH | Cell Viability | A549 (IFNγ-pretreated) | ~10 µM (estimated from dose-response curves) | [1] |
| PRLX 93936 | Cell Viability | OCI-AML-3 | ~100 nM[5] | [5] |
| BMS-214662 | Cell Viability | OCI-AML-3 | >100-fold increase in EC50 in TRIM21 KO cells, suggesting high potency in WT.[5] | [5] |
Note: The experimental conditions for the cited data may vary between studies, and direct comparison should be made with caution.
Qualitative assessments from comparative studies suggest that PRLX 93936 and BMS-214662 are significantly more potent in inducing cell death than (S)-ACE-OH, with reports indicating they are "orders of magnitude more potent" in head-to-head assays.[5] The potency of this compound appears to be in a similar range to PRLX 93936, with a reported IC50 in the nanomolar range.[4]
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of these molecular glues. Below are representative protocols for key experiments.
Experimental Workflow: From Ternary Complex to Cell Viability
dot
Caption: A typical experimental workflow for characterizing TRIM21 molecular glues.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantifies the formation of the ternary complex (TRIM21-molecular glue-NUP98) in a solution-based format.
-
Reagents and Materials:
-
Recombinant purified TRIM21 (e.g., His-tagged) and NUP98 APD (e.g., GST-tagged) proteins.
-
TR-FRET donor (e.g., terbium-labeled anti-His antibody) and acceptor (e.g., fluorescently labeled anti-GST antibody) pair.
-
TRIM21-targeting molecular glue (this compound or alternative).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well microplates.
-
TR-FRET-compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the molecular glue in assay buffer.
-
In a 384-well plate, add the molecular glue dilutions.
-
Add a pre-mixed solution of recombinant TRIM21 and NUP98 proteins to each well.
-
Add the TR-FRET donor and acceptor antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at two wavelengths, e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) to determine the extent of ternary complex formation.
-
Nucleoporin Degradation Assay (Western Blot)
This method is used to visualize and quantify the degradation of specific nuclear pore proteins in cells treated with the molecular glue.
-
Reagents and Materials:
-
Cancer cell line (e.g., PANC-1, OCI-AML-3, A549).
-
TRIM21-targeting molecular glue.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies against target proteins (e.g., anti-NUP155, anti-GLE1) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the molecular glue or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 24 hours).
-
Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities to determine the extent of protein degradation relative to the loading control.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the molecular glue.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
TRIM21-targeting molecular glue.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the molecular glue or vehicle control for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Conclusion
This compound and its counterparts, (S)-ACE-OH, PRLX 93936, and BMS-214662, represent a promising class of anti-cancer agents that exploit a novel mechanism of action by hijacking the TRIM21 E3 ligase to degrade the nuclear pore complex. While they share a common therapeutic strategy, there are notable differences in their potency. PRLX 93936 and BMS-214662, both of which have been clinically evaluated, appear to be highly potent, with this compound also demonstrating nanomolar efficacy. (S)-ACE-OH, a metabolite of the antipsychotic drug acepromazine, is comparatively less potent.
The choice of which molecular glue to advance in a drug discovery program will depend on a variety of factors, including on-target potency, selectivity, pharmacokinetic properties, and the specific cancer type being targeted, particularly those with high TRIM21 expression. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and future TRIM21-targeting molecular glues. Further head-to-head studies under standardized conditions are warranted to definitively rank their performance and therapeutic potential.
References
A Comparative Analysis of HGC652 and (S)-ACE-OH: Molecular Glues Targeting the Nuclear Pore Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two molecular glue degraders, HGC652 and (S)-ACE-OH. Both compounds leverage the E3 ubiquitin ligase TRIM21 to induce the degradation of nuclear pore complex proteins, presenting a novel therapeutic strategy for cancers with high TRIM21 expression. This document outlines their mechanisms of action, presents comparative experimental data, and provides detailed experimental protocols.
Mechanism of Action: A Shared Pathway to Nuclear Pore Disruption
Both this compound and (S)-ACE-OH function as molecular glues that induce proximity between the E3 ubiquitin ligase TRIM21 and the nuclear pore complex protein NUP98.[1][2][3][4] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of key nucleoporins.[5][6][7] The degradation cascade primarily targets NUP155, with GLE1 being a subsequent "passenger" target.[5][8] The ultimate consequence of this targeted protein degradation is the disruption of the nuclear envelope's integrity, leading to cell death.[1][8][9]
The key distinction in their activation lies in their origins. This compound is a synthetically developed potent ligand for TRIM21, identified through a DNA encoded library (DEL) screening.[8][10] In contrast, (S)-ACE-OH is the active metabolite of the antipsychotic drug acepromazine, requiring metabolic conversion by aldo-keto reductases (AKR1C1, AKR1C2, and AKR1C3) for its activity.[11]
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and (S)-ACE-OH, facilitating a direct comparison of their potency and binding affinities.
| Parameter | This compound | (S)-ACE-OH | Reference |
| Target E3 Ligase | TRIM21 | TRIM21 | [1][2] |
| Neosubstrate | NUP98 | NUP98 | [3][5] |
| Primary Degraded Protein | NUP155 | NUP155, NUP35, SMPD4, GLE1 | [5][6][11] |
| Binding Affinity (KD to TRIM21) | 0.061 µM | Weak binding detected by MST (Kd: 237.3 µM to WT TRIM21PRYSPRY) | [5][11] |
| Cellular Potency (IC50) | 0.094 µM (PANC-1 cells); 0.106 - 0.822 µM (across various cancer cell lines) | IFNγ-enhanced toxicity observed in A549 and DLD-1 cells. | [5][11] |
| Discovery Method | DNA Encoded Library (DEL) Screen | Phenotype-based screening and metabolite identification | [8][11] |
Visualizing the Molecular Action
The following diagrams illustrate the signaling pathway and a general experimental workflow for evaluating these molecular glues.
Caption: this compound and (S)-ACE-OH induce a ternary complex between TRIM21 and NUP98, leading to proteasomal degradation of nuclear pore proteins and subsequent cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. hitgen.com [hitgen.com]
- 11. biorxiv.org [biorxiv.org]
A Comparative Guide to HGC652 and BMS-214662: Dueling Mechanisms in Cancer Therapy
For Immediate Release
This guide provides a detailed comparison of HGC652 and BMS-214662, two small molecules with significant potential in cancer therapy. While both compounds exhibit potent anti-proliferative effects, their primary mechanisms of action and selectivity profiles differ substantially, offering distinct therapeutic opportunities. This document is intended for researchers, scientists, and drug development professionals interested in the nuances of targeted cancer therapies.
Executive Summary
Initially identified as a potent farnesyltransferase inhibitor (FTI), BMS-214662 has more recently been characterized, alongside This compound , as a molecular glue that targets the E3 ubiquitin ligase TRIM21. This dual-mechanism activity of BMS-214662 contrasts with this compound, which is primarily understood as a TRIM21-targeting molecular glue. This guide will dissect these differences, presenting key quantitative data, detailed experimental methodologies, and visual representations of their respective signaling pathways.
Potency and Selectivity: A Tale of Two Mechanisms
A direct comparison of this compound and BMS-214662 as farnesyltransferase inhibitors is not applicable, as this compound has not been characterized as an FTI. The primary mechanism of action for this compound is the induction of protein degradation via the E3 ligase TRIM21. BMS-214662, however, demonstrates potent activity through both farnesyltransferase inhibition and as a TRIM21-targeting molecular glue.
Farnesyltransferase Inhibition: The Domain of BMS-214662
BMS-214662 is a highly potent inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of proteins involved in cell signaling, including the Ras family of oncoproteins.
| Compound | Target | IC50 (nM) | Selectivity |
| BMS-214662 | H-Ras Farnesylation | 1.3 | >1000-fold vs. Geranylgeranyltransferase I |
| K-Ras Farnesylation | 8.4 |
Table 1: Potency and Selectivity of BMS-214662 as a Farnesyltransferase Inhibitor. The IC50 values highlight the nanomolar potency of BMS-214662 against farnesyltransferase. Its high selectivity for farnesyltransferase over the related enzyme geranylgeranyltransferase I is a key feature.
Molecular Glue Activity: A Shared Path to Protein Degradation
Both this compound and BMS-214662 function as molecular glues, inducing the proximity of the E3 ubiquitin ligase TRIM21 to neosubstrates, primarily nucleoporins such as NUP98 and NUP155, leading to their ubiquitination and subsequent proteasomal degradation. This degradation of essential components of the nuclear pore complex disrupts nuclear transport and leads to cell death.
While direct, side-by-side quantitative comparisons of their molecular glue potency are emerging, available data suggests they have comparable and significant activity.
| Compound | Target Binding (TRIM21) | Cellular Activity (IC50) | Degraded Proteins |
| This compound | KD = 61 nM | 94 nM (PANC-1 cells) | NUP98, NUP155, other nucleoporins |
| BMS-214662 | Direct binding confirmed | EC50 for cytotoxicity >100-fold increase in TRIM21 KO cells | NUP88, NUP98, other nucleoporins |
Table 2: Potency of this compound and BMS-214662 as TRIM21-Targeting Molecular Glues. this compound demonstrates nanomolar binding affinity to TRIM21 and potent inhibition of cancer cell proliferation. While a specific EC50 for BMS-214662-induced degradation is not available in the reviewed literature, cellular assays confirm its TRIM21-dependent cytotoxicity, with reports suggesting potency comparable to this compound.[1][2]
Signaling Pathways and Mechanisms of Action
The distinct primary mechanisms of this compound and BMS-214662 are best understood through their respective signaling pathways.
Caption: Farnesyltransferase Inhibition Pathway of BMS-214662.
Caption: TRIM21-Mediated Protein Degradation by this compound and BMS-214662.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key experiments.
Farnesyltransferase Activity Assay (for BMS-214662)
This protocol describes a fluorescence-based assay to determine the in vitro potency of farnesyltransferase inhibitors.
Objective: To measure the IC50 value of BMS-214662 for the inhibition of farnesyltransferase.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT)
-
BMS-214662
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of BMS-214662 in assay buffer.
-
In a 384-well plate, add 5 µL of the BMS-214662 dilution to each well. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of farnesyltransferase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a pre-mixed solution of FPP and dansylated peptide substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.
-
Incubate the plate at 37°C for 60 minutes and measure the fluorescence intensity again.
-
Calculate the percent inhibition for each concentration of BMS-214662 and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Protein Degradation Assay (for this compound and BMS-214662)
This protocol outlines the use of Western blotting to quantify the degradation of target proteins (e.g., NUP98, NUP155) in cells treated with molecular glues.
Objective: To determine the extent and time-course of nucleoporin degradation induced by this compound or BMS-214662.
Materials:
-
Cancer cell line with high TRIM21 expression (e.g., PANC-1, OCI-AML-3)
-
This compound and BMS-214662
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against NUP98, NUP155, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or BMS-214662 for different time points (e.g., 0, 4, 8, 16, 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative abundance of the target protein.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol describes a co-immunoprecipitation (Co-IP) experiment to confirm the formation of the TRIM21-molecular glue-necsbstrate ternary complex.
Objective: To demonstrate the induced interaction between TRIM21 and NUP98 in the presence of this compound or BMS-214662.
Materials:
-
Cells co-transfected with tagged versions of TRIM21 (e.g., FLAG-TRIM21) and NUP98 (e.g., HA-NUP98)
-
This compound or BMS-214662
-
Co-IP lysis buffer
-
Anti-FLAG antibody conjugated to magnetic beads
-
Anti-HA antibody
-
Western blotting reagents
Procedure:
-
Treat the transfected cells with this compound, BMS-214662, or a vehicle control.
-
Lyse the cells in Co-IP lysis buffer.
-
Incubate the cell lysates with anti-FLAG magnetic beads to immunoprecipitate FLAG-TRIM21 and its interacting partners.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using an anti-HA antibody to detect the presence of co-immunoprecipitated HA-NUP98. An increased signal for HA-NUP98 in the drug-treated samples compared to the control indicates the formation of the ternary complex.
Conclusion
This compound and BMS-214662 represent a fascinating convergence of therapeutic mechanisms. While BMS-214662 offers a dual-pronged attack through both farnesyltransferase inhibition and TRIM21-mediated protein degradation, this compound's focused activity as a molecular glue provides a distinct therapeutic profile. The choice between these compounds in a research or clinical setting will depend on the specific cancer type, its underlying genetic drivers, and the expression levels of key proteins like TRIM21. The experimental protocols provided herein offer a robust framework for further investigation into the potency, selectivity, and efficacy of these promising anti-cancer agents.
References
HGC652: A Monovalent Degrader Targeting the Nuclear Pore Complex for Cancer Therapy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed the rise of novel therapeutic modalities that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Among these, monovalent degraders, or molecular glues, have emerged as a promising class of small molecules with distinct advantages. This guide provides a comprehensive overview of HGC652, a monovalent degrader that induces the degradation of nuclear pore complex proteins, and compares its performance with alternative approaches, supported by available experimental data.
This compound: Mechanism of Action and Key Advantages
This compound is a molecular glue that orchestrates the degradation of specific nuclear pore proteins by redirecting the E3 ubiquitin ligase TRIM21.[1] Its mechanism involves the formation of a ternary complex between TRIM21 and the nuclear pore protein NUP98.[1][2] This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of NUP98-associated proteins, primarily NUP155 and GLE1.[3][4] The degradation of these essential components of the nuclear pore complex disrupts the integrity of the nuclear envelope, ultimately leading to cancer cell death.[3][4]
A key advantage of this compound and other monovalent degraders lies in their physicochemical properties. Compared to larger, bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs), monovalent degraders typically have a lower molecular weight, which can translate to improved cell permeability and more favorable pharmacokinetic profiles.[3][5]
Performance Data: this compound in Profile
The following table summarizes the available quantitative data for this compound, providing insights into its binding affinity, cellular activity, and degradation-inducing capabilities.
| Parameter | Value | Cell Line | Notes |
| Binding Affinity (KD) | 0.061 µM | - | Binding to TRIM21 protein.[1] |
| Cellular Potency (IC50) | 0.094 µM | PANC-1 | Anti-proliferative activity.[1] |
| Degradation of NUP155 | Observed at 0.5 & 5 µM | PANC-1 | 24-hour treatment; Immunoblot analysis.[3] |
| Degradation of GLE1 | Observed at 0.5 & 5 µM | PANC-1 | 24-hour treatment; Immunoblot analysis.[3] |
Comparative Landscape: this compound vs. Other Degraders
A direct quantitative comparison of this compound with other degraders targeting the same nuclear pore proteins is limited by the availability of public data. However, a qualitative comparison with other TRIM21-targeting molecular glues and a general comparison with the PROTAC modality can provide valuable context.
This compound vs. Other TRIM21 Molecular Glues
This compound (Monovalent Degrader) vs. PROTACs (Bifunctional Degraders)
The table below outlines the general advantages and disadvantages of monovalent degraders like this compound compared to PROTACs.
| Feature | Monovalent Degraders (e.g., this compound) | PROTACs |
| Molecular Weight | Generally lower | Generally higher |
| "Druggability" | Can have better drug-like properties (Lipinski's Rule of Five) | Often fall outside of traditional "drug-like" space, which can pose challenges for cell permeability and oral bioavailability.[10] |
| Mechanism | Induce a new protein-protein interaction (molecular glue effect) | Binds to the target protein and an E3 ligase independently, bringing them into proximity.[11] |
| Target Scope | Can degrade "undruggable" proteins that lack obvious binding pockets. | Requires a binding pocket on the target protein for the warhead ligand.[11] |
| Discovery | Often discovered through phenotypic screening; rational design can be challenging. | More amenable to rational design based on known binders for the target and E3 ligase. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize this compound.
Protocol 1: Immunoblotting for NUP155 and GLE1 Degradation
This protocol details the steps to assess the degradation of target proteins in cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate PANC-1 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
For proteasome inhibition control, pre-treat cells with MG132 (10 µM) for 2 hours before adding this compound.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NUP155, GLE1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
-
Protocol 2: In-Cell Ubiquitination Assay
This assay is used to confirm that this compound induces the ubiquitination of its target protein.
-
Cell Transfection and Treatment:
-
Co-transfect HEK293T cells with plasmids encoding HA-tagged ubiquitin and FLAG-tagged NUP155.
-
After 24-48 hours, pre-treat the cells with MG132 (10 µM) for 2 hours to inhibit proteasomal degradation of ubiquitinated proteins.
-
Treat the cells with this compound or a vehicle control for 4-6 hours.
-
-
Immunoprecipitation:
-
Lyse the cells as described in the immunoblotting protocol.
-
Incubate the cell lysates with an anti-FLAG antibody conjugated to magnetic beads overnight at 4°C to immunoprecipitate FLAG-NUP155.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Immunoblotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and western blotting as described above.
-
Probe the membrane with an anti-HA antibody to detect ubiquitinated NUP155 and an anti-FLAG antibody to confirm the immunoprecipitation of the target protein.
-
Protocol 3: FRET-based Ternary Complex Formation Assay
This biophysical assay directly measures the this compound-induced interaction between TRIM21 and NUP98.
-
Protein Expression and Purification:
-
Express and purify recombinant TRIM21 (PRYSPRY domain) and NUP98 (autoproteolytic domain) proteins, each fused to a fluorescent protein (e.g., CFP and YFP) for FRET.
-
-
FRET Measurement:
-
In a microplate, mix the purified CFP-TRIM21 and YFP-NUP98 proteins at appropriate concentrations.
-
Add increasing concentrations of this compound.
-
Measure the FRET signal by exciting the donor fluorophore (CFP) and measuring the emission of both the donor and acceptor (YFP) fluorophores.
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission). An increase in the FRET ratio with increasing this compound concentration indicates the formation of the ternary complex.
-
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantitative proteomics investigation of pancreatic intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTACs: The Future of Leukemia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of HGC652: A Comparative Analysis of its Interaction with E3 Ubiquitin Ligases
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cross-reactivity of HGC652, a molecular glue targeting the E3 ubiquitin ligase TRIM21. While direct comparative studies on a broad panel of E3 ligases are not yet publicly available, this document synthesizes the existing data on this compound's mechanism and provides the necessary experimental framework for such investigations.
This compound is a novel molecular glue that potently and selectively targets the E3 ubiquitin ligase TRIM21.[1][2] It functions by inducing the formation of a ternary complex between TRIM21 and the neosubstrate NUP98, a nuclear pore complex protein.[1][2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NUP98 and associated nuclear pore proteins, such as NUP155 and GLE1, ultimately resulting in cancer cell death.[4][5][6] The discovery of this compound was made through a DNA-Encoded Library (DEL) screening against purified TRIM21 protein, suggesting a targeted approach to its identification.[2][5]
Performance Comparison of this compound
Currently, published literature primarily focuses on the on-target activity of this compound with TRIM21. Comprehensive cross-reactivity studies against a wide panel of other E3 ligases are not yet available. The following table summarizes the known interaction of this compound with its primary target.
| E3 Ligase | Binding Affinity (KD) | Cellular Activity (IC50) | Neosubstrate(s) | Source |
| TRIM21 | 0.061 µM | 0.094 µM (PANC-1 cells) | NUP98, NUP155, GLE1 | [5][7] |
| Other E3 Ligases | Data not available | Data not available | Data not available |
Note: The lack of data for other E3 ligases highlights a critical area for future research to fully characterize the selectivity profile of this compound.
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, this section details the key experimental protocols used in its initial characterization.
In Vitro Ternary Complex Formation Assay (Strep-tag Pull-down)
This assay biochemically validates the formation of the E3 ligase-HGC652-neosubstrate complex.
-
Protein Expression and Purification: Express and purify recombinant 6xHis-SUMO-TRIM21 (lacking the N-terminal RING and B box domains) and 2xStrep-NUP98APD (autoproteolytic domain of NUP98 with an N-terminal tandem Strep-tag).
-
Complex Formation: Incubate the purified proteins with varying concentrations of this compound in an appropriate binding buffer.
-
Pull-down: Add Strep-Tactin beads to the protein mixture to capture the 2xStrep-NUP98APD and any interacting proteins.
-
Washing: Wash the beads to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins and analyze by SDS-PAGE and Coomassie blue staining or Western blotting using antibodies against the respective protein tags.
Quantitative Proteomics for Off-Target Analysis
This method identifies cellular proteins that are degraded upon this compound treatment, providing an unbiased view of its on- and off-target effects.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., PANC-1) and treat with this compound at various concentrations and time points. Include a vehicle-treated control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: Compare the protein abundance between this compound-treated and control samples to identify proteins that are significantly up- or down-regulated. Down-regulated proteins may represent potential off-target substrates.
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for assessing its cross-reactivity.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound cross-reactivity.
References
Validating HGC652-Induced Phenotypes with siRNA Knockdown of Target Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of phenotypic changes induced by the molecular glue HGC652 against those resulting from siRNA-mediated knockdown of its target proteins. This guide includes detailed experimental protocols, data presentation tables, and visual diagrams of the underlying biological processes and workflows.
This compound is a novel molecular glue that induces the degradation of specific cellular proteins by targeting the E3 ubiquitin ligase TRIM21.[1] This targeted protein degradation leads to various cellular phenotypes, and understanding these effects is crucial for its development as a potential therapeutic agent. One of the primary methods to validate that the observed phenotype of a molecule is due to its intended targets is to compare its effects with the direct knockdown of those same target proteins using small interfering RNA (siRNA). This guide outlines the experimental framework for such a validation study, focusing on this compound and its known targets, primarily the nuclear pore complex protein NUP155.[2]
Comparative Analysis of Cellular Phenotypes
Treatment with this compound has been shown to induce the degradation of NUP155 and other associated nuclear pore complex proteins, leading to impaired nuclear envelope integrity and ultimately, cell death.[2] To confirm that these phenotypic outcomes are a direct result of NUP155 degradation, a parallel experiment using siRNA to specifically knock down NUP155 is essential. The following table summarizes the expected comparative outcomes based on existing literature.
| Phenotypic Assay | This compound Treatment | siRNA Knockdown of NUP155 | siRNA Knockdown of TRIM21 | Rationale and Key Considerations |
| Cell Viability | Decreased | Decreased | No significant change or slight decrease | A significant decrease in viability with both this compound and NUP155 siRNA would suggest the phenotype is on-target. TRIM21 knockdown should rescue the this compound-induced phenotype, as TRIM21 is required for its degradative activity.[2] |
| Apoptosis | Increased | Increased | No significant change | The induction of apoptosis is a likely mechanism of cell death. Comparing markers like cleaved caspase-3 and Annexin V staining will validate the pathway. TRIM21's role in apoptosis is complex and may be cell-type dependent.[3][4][5] |
| Cell Cycle Progression | G1/S phase arrest | G1/S phase arrest | No significant change | NUP155 and TRIM21 are implicated in cell cycle regulation.[3][6][7] Flow cytometry analysis can determine if this compound and NUP155 knockdown induce a similar cell cycle arrest profile, potentially mediated by the p53/p21 pathway.[6][8][9] |
| Nuclear Envelope Integrity | Disrupted | Disrupted | No significant change | Immunofluorescence staining for nuclear pore complex proteins (e.g., using mAb414 antibody) can visualize the disruption of the nuclear envelope.[2] |
Experimental Workflow and Methodologies
A robust experimental design is critical for the accurate interpretation of results. The following diagram illustrates a typical workflow for validating the this compound-induced phenotype with siRNA knockdown.
Detailed Experimental Protocols
1. siRNA Transfection
-
Cell Seeding: Plate cells in 6-well or 96-well plates to achieve 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute siRNAs (targeting NUP155, TRIM21, and a non-targeting control) and a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions. A final siRNA concentration of 10-20 nM is often a good starting point.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours before analysis.
2. Validation of Knockdown
-
Quantitative PCR (qPCR): Extract total RNA from cells and perform reverse transcription to generate cDNA. Use qPCR with primers specific for NUP155 and TRIM21 to quantify the reduction in mRNA levels relative to a housekeeping gene.
-
Western Blot: Lyse cells and quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against NUP155 and TRIM21. A loading control (e.g., GAPDH or β-actin) should be used to normalize protein levels. A significant reduction in protein levels confirms successful knockdown.[3]
3. Phenotypic Assays
-
Cell Viability Assay: Use a commercially available assay such as MTT or CellTiter-Glo® to measure cell viability at various time points after treatment or transfection.
-
Apoptosis Assay: Perform flow cytometry analysis of cells stained with Annexin V and propidium (B1200493) iodide (PI) to distinguish between viable, apoptotic, and necrotic cells. Alternatively, measure caspase-3/7 activity using a luminescent or fluorescent assay.
-
Cell Cycle Analysis: Fix cells in ethanol, stain with PI, and analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Immunofluorescence Microscopy: Grow cells on coverslips, treat or transfect as described, then fix and permeabilize. Incubate with a primary antibody against a nuclear pore complex marker (e.g., mAb414) followed by a fluorescently labeled secondary antibody. Counterstain with a nuclear dye (e.g., DAPI) and visualize using a fluorescence microscope.
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, leading to the degradation of NUP155 and subsequent cellular effects.
Conclusion
Validating the on-target effects of a novel compound like this compound is a critical step in its preclinical development. By directly comparing the phenotypic consequences of this compound treatment with those of siRNA-mediated knockdown of its putative targets, researchers can gain a high degree of confidence that the observed cellular effects are indeed a result of the intended mechanism of action. The experimental framework and protocols outlined in this guide provide a solid foundation for conducting such validation studies, ultimately contributing to a more thorough understanding of this compound's therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Decreased expression of TRIM21 indicates unfavorable outcome and promotes cell growth in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pan-cancer analysis of NUP155 and validation of its role in breast cancer cell proliferation, migration, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleoporin Levels Regulate Cell Cycle Progression and Phase-Specific Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The emerging roles of TRIM21 in coordinating cancer metabolism, immunity and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the Gateway: The Spatio-Temporal Dynamics of the p53 Family Driven by the Nuclear Pores and Its Implication for the Therapeutic Approach in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of HGC652: A Comparative Analysis with Standard Cytotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel molecular glue degrader, HGC652, with established cytotoxic agents—doxorubicin (B1662922), paclitaxel (B517696), and cisplatin (B142131). The focus is on evaluating the therapeutic window, a critical determinant of a drug's clinical utility, supported by available experimental data.
Executive Summary
This compound is an investigational small molecule that operates through a distinct mechanism of action, offering a potentially wider therapeutic window compared to traditional cytotoxins. Unlike conventional chemotherapeutics that indiscriminately target rapidly dividing cells, this compound's efficacy is intrinsically linked to the expression of a specific E3 ubiquitin ligase, TRIM21. This dependency suggests a targeted approach, with enhanced cytotoxicity in cancer cells overexpressing TRIM21, while potentially sparing normal tissues with lower TRIM21 levels. In contrast, doxorubicin, paclitaxel, and cisplatin exhibit well-documented, narrow therapeutic windows, characterized by significant off-target toxicity to healthy tissues.
Mechanism of Action: A Tale of Two Strategies
This compound: A Molecular Glue for Targeted Protein Degradation
This compound functions as a "molecular glue," a novel therapeutic modality. It facilitates the interaction between the E3 ubiquitin ligase TRIM21 and the nuclear pore complex protein NUP98.[1][2] This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of essential nuclear pore proteins, such as NUP155, leading to the collapse of the nuclear envelope and selective cell death in TRIM21-expressing cells.[1][2] The cytotoxic effect of this compound is therefore directly correlated with the cellular expression level of TRIM21.[2][3]
Conventional Cytotoxins: Broad-Spectrum Cell Killers
In contrast, the comparator cytotoxins employ mechanisms that do not rely on a specific protein's expression for their primary cytotoxic effect:
-
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting topoisomerase II and preventing the re-ligation of double-strand breaks. This leads to a cascade of events culminating in apoptosis. Its action is most pronounced in rapidly proliferating cells.
-
Paclitaxel: A taxane, paclitaxel stabilizes microtubules, preventing their dynamic instability required for cell division. This disruption of the microtubule network leads to mitotic arrest and apoptosis.
-
Cisplatin: A platinum-based compound, cisplatin forms adducts with DNA, creating intra- and inter-strand crosslinks. These crosslinks interfere with DNA replication and repair, triggering cell cycle arrest and apoptosis.
Comparative Cytotoxicity and Therapeutic Window
A key determinant of a drug's therapeutic window is its differential toxicity towards cancerous and normal cells. While direct comparative data for this compound in a panel of cancerous versus normal cell lines is not yet publicly available, a strong inference of its therapeutic window can be drawn from its mechanism of action and the differential expression of its target, TRIM21.
The TRIM21 Advantage for this compound
The therapeutic potential of this compound is underpinned by the variable expression of TRIM21 in different tissues. While TRIM21 is ubiquitously expressed, its levels can differ significantly between normal and cancerous tissues. For instance, some studies have shown decreased TRIM21 expression in breast cancer compared to non-tumorous tissue, while others report elevated levels in gliomas.[4] This differential expression provides a biological rationale for the selective action of this compound. Cancer cells with high TRIM21 expression are expected to be highly sensitive to this compound, while normal tissues with lower TRIM21 expression would be less affected, theoretically resulting in a wider therapeutic window. One study demonstrated that cell lines with low TRIM21 expression exhibited a limited response to this compound treatment.[2]
Quantitative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and the comparator cytotoxins. For a relevant comparison, data for the pancreatic cancer cell line PANC-1 is included where available, as this cell line has been used in this compound studies.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | PANC-1 | ~0.106 - 0.822 | [2] |
| Various Cancer Cell Lines | 0.106 - 0.822 | [2] | |
| Doxorubicin | PANC-1 | Not readily available | |
| MCF-7 (Breast Cancer) | 2.50 | [5] | |
| Normal Human Lung Fibroblasts (MRC-5) | >2000 | [6] | |
| Paclitaxel | PANC-1 | ~0.0073 | [5] |
| Human Endothelial Cells (Normal) | 0.0000001 | [7] | |
| Human Dermal Fibroblasts (Normal) | 0.001 - 0.01 | [7] | |
| Cisplatin | PANC-1 | >64 | [8] |
| Human Primary Renal Epithelial Cells (Normal) | Weaker inhibition at 32-64 µM | [8] |
Interpretation of Data:
-
This compound demonstrates potent cytotoxicity in the nanomolar to low micromolar range in various cancer cell lines expressing TRIM21.
-
The comparator cytotoxins also show high potency against cancer cells.
-
Crucially, the available data for doxorubicin, paclitaxel, and cisplatin in normal human cell lines highlight their significant toxicity to non-cancerous cells, underscoring their narrow therapeutic window. For example, while paclitaxel is highly active against cancer cells, it is also extremely potent against normal human endothelial cells.[7] Similarly, cisplatin shows toxicity to normal kidney cells, a well-known clinical side effect.[8]
-
The lack of publicly available IC50 data for this compound in normal cell lines prevents a direct calculation of its therapeutic index. However, the strong correlation between its cytotoxicity and TRIM21 expression provides a compelling argument for a more favorable therapeutic window compared to the indiscriminate action of conventional cytotoxins.
Visualizing the Mechanisms
This compound Signaling Pathway
Caption: this compound induces a ternary complex, leading to targeted protein degradation and cell death.
General Cytotoxin Workflow
Caption: Workflow for evaluating cytotoxicity and therapeutic index of anticancer compounds.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to determine the IC50 values of the compounds.
-
Cell Seeding: Seed cells (e.g., PANC-1, normal human fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound, doxorubicin, paclitaxel, or cisplatin) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Western Blot for Protein Degradation
This protocol is used to confirm the degradation of target proteins (e.g., NUP155) following this compound treatment.
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the protein of interest (e.g., anti-NUP155) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH) to normalize protein levels.
3. Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
This protocol is used to confirm the this compound-induced interaction between TRIM21 and NUP98.
-
Cell Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the "bait" protein (e.g., anti-TRIM21) overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose (B213101) or magnetic beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-NUP98).
Conclusion
This compound represents a promising new class of anti-cancer agents with a mechanism of action that is fundamentally different from traditional cytotoxins. Its reliance on TRIM21 expression for cytotoxic activity provides a strong rationale for a wider therapeutic window, potentially leading to a better safety profile in the clinic. While further studies are needed to directly quantify the therapeutic index of this compound in a comprehensive panel of normal and cancerous cell lines, the existing data and its targeted mechanism of action position it as a highly promising candidate for further development, particularly for cancers with elevated TRIM21 expression. In contrast, the established cytotoxins, while effective, are limited by their narrow therapeutic windows and associated toxicities. The continued exploration of molecular glue degraders like this compound holds significant promise for the future of targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Decreased expression of TRIM21 indicates unfavorable outcome and promotes cell growth in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. A cisplatin conjugate with tumor cell specificity exhibits antitumor effects in renal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of HGC652 with Other Anti-Cancer Agents: A Guide for Researchers
Currently, there is no publicly available experimental data detailing the synergistic effects of HGC652 in combination with other anti-cancer agents. Preclinical and clinical research has thus far concentrated on elucidating its mechanism of action as a monotherapy.
This guide provides a comprehensive overview of the known mechanism of action of this compound, presenting key experimental data and protocols that have been instrumental in its characterization. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in combination therapies.
This compound: A Molecular Glue Inducing Targeted Protein Degradation
This compound is a novel small molecule classified as a "molecular glue." Its anti-cancer activity stems from its ability to induce the degradation of specific cellular proteins that are essential for cancer cell survival.
Mechanism of Action
This compound functions by targeting the E3 ubiquitin ligase TRIM21.[1] The molecule facilitates the formation of a stable ternary complex between TRIM21 and the nuclear pore complex protein NUP98. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of NUP155, a critical component of the nuclear pore complex. The loss of NUP155 compromises the structural integrity of the nuclear envelope, leading to the disruption of nucleocytoplasmic transport and ultimately, cancer cell death.[1][2] Notably, the cytotoxic efficacy of this compound is correlated with the expression levels of TRIM21 in cancer cells.[1][2]
Signaling Pathway of this compound
The following diagram illustrates the molecular events initiated by this compound:
Caption: The mechanism of this compound-induced protein degradation.
Quantitative Data on Single-Agent Activity
The table below summarizes the available quantitative data for this compound as a single agent.
| Parameter | Value | Method | Source |
| Binding Affinity to TRIM21 (KD) | 0.011 - 0.581 µM | Surface Plasmon Resonance (SPR) | [2] |
| Effective Concentration for NUP155 Degradation | 0.5 - 5 µM | Immunoblotting in PANC-1 cells | [2] |
Experimental Protocols for Characterization
The following section details the key experimental methodologies employed in the characterization of this compound.
Cell Viability and Proliferation Assays
-
Purpose: To quantify the anti-proliferative effects of this compound across various cancer cell lines.
-
Protocol: Cancer cells are seeded in 96-well or 384-well plates and treated with a range of this compound concentrations. After a specified incubation period (typically 72 hours), cell viability is measured using a luminescent assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT). Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).
Immunoblotting for Protein Degradation
-
Purpose: To visualize and quantify the degradation of target proteins (e.g., NUP155).
-
Protocol: Cancer cells are treated with this compound at various concentrations and for different durations. Cells are then lysed, and protein concentrations are normalized. Protein lysates are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for the target proteins (NUP155, GLE1) and a loading control (e.g., GAPDH, β-actin).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Purpose: To confirm the this compound-dependent interaction between TRIM21 and NUP98.
-
Protocol: Cells are treated with this compound or a vehicle control. Cell lysates are incubated with an antibody against either TRIM21 or NUP98, which is conjugated to magnetic or agarose (B213101) beads. The beads are washed to remove non-specific binders, and the immunoprecipitated proteins are eluted and analyzed by immunoblotting to detect the co-precipitation of the other components of the ternary complex.
In Vitro Ubiquitination Assays
-
Purpose: To demonstrate the this compound-induced ubiquitination of NUP155 by TRIM21.
-
Protocol: Recombinant TRIM21, E1 and E2 ubiquitinating enzymes, ubiquitin, and the substrate (NUP98/NUP155 complex) are incubated in the presence or absence of this compound. The reaction mixture is then analyzed by immunoblotting with an anti-ubiquitin antibody to detect the formation of polyubiquitin (B1169507) chains on the substrate.
A General Experimental Workflow
The following diagram provides a high-level overview of the typical workflow for the preclinical characterization of a molecular glue like this compound.
Caption: A typical preclinical workflow for a molecular glue.
Future Outlook and Potential Combination Strategies
The unique mechanism of action of this compound, which involves the disruption of the nuclear pore complex, presents a compelling rationale for exploring its use in combination with other anti-cancer agents. Potential synergistic partners could include:
-
DNA-damaging agents (e.g., cisplatin, doxorubicin): By impairing nuclear transport, this compound may inhibit the nuclear import of DNA repair proteins, thereby sensitizing cancer cells to DNA-damaging chemotherapy.
-
Inhibitors of nuclear transcription factors (e.g., c-Myc inhibitors): this compound could potentially enhance the efficacy of drugs that target nuclear proteins by disrupting their transport and localization.
-
Targeted therapies that induce cellular stress: Combining this compound with agents that induce apoptosis through other pathways could lead to a more robust and durable anti-cancer response.
Systematic preclinical evaluation, including in vitro synergy screening across a panel of cancer cell lines and subsequent in vivo validation in xenograft or patient-derived organoid models, is a critical next step to identify promising combination therapies for clinical development.
References
A Structural Showdown: HGC652 and Other TRIM21-Targeting Molecular Glues
A comparative analysis of molecular glues targeting the TRIM21-NUP98 protein-protein interface reveals distinct structural features and potent anti-cancer activities. This guide provides a head-to-head comparison of HGC652 with other notable molecular glues—(S)-ACE-OH, PRLX-93936, and BMS-214662—offering researchers and drug development professionals a comprehensive overview of their mechanisms, performance, and the experimental protocols used for their evaluation.
Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact, or do so weakly. In the context of targeted protein degradation, they can bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound is a novel molecular glue that hijacks the E3 ligase TRIM21 to degrade nuclear pore complex (NPC) proteins, a mechanism shared by a growing class of promising anti-cancer compounds.
Mechanism of Action: A Shared Strategy
This compound and its counterparts, (S)-ACE-OH, PRLX-93936, and BMS-214662, all function by promoting the formation of a ternary complex between TRIM21 and the nucleoporin NUP98.[1][2][3][4][5] This induced proximity triggers the E3 ligase activity of TRIM21, leading to the ubiquitination and degradation of essential NPC components, such as NUP155 and GLE1.[6][7] The disruption of the nuclear pore integrity ultimately results in cell death, particularly in cancer cells with high TRIM21 expression.[6]
dot
Figure 1. Signaling pathway of this compound-induced protein degradation.
Quantitative Comparison of Molecular Glues
The efficacy of these molecular glues can be quantified through various metrics, including their binding affinity to TRIM21 (dissociation constant, Kd) and their cytotoxic effects on cancer cells (half-maximal inhibitory concentration, IC50).
| Molecular Glue | Target E3 Ligase | Neo-substrate | Binding Affinity (Kd to TRIM21) | IC50 in PANC-1 cells (µM) |
| This compound | TRIM21 | NUP98 | 0.061 µM[6] | 0.094 µM[6] |
| (S)-ACE-OH | TRIM21 | NUP98 | 17.9 µM (to TRIM21 PRYSPRY(D355A))[2] | Not reported |
| PRLX-93936 | TRIM21 | NUP98 | Not directly reported, but stabilizes TRIM21[1] | ~0.03 µM (in OCI-AML-3)[8] |
| BMS-214662 | TRIM21 | NUP98 | Not directly reported, but stabilizes TRIM21[1] | Not directly reported for PANC-1, potent in various lines[9] |
Experimental Protocols
The characterization of molecular glues like this compound relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., TRIM21) and an analyte (e.g., this compound).
Methodology:
-
Immobilization: Covalently immobilize recombinant TRIM21 protein onto a sensor chip surface.
-
Analyte Injection: Flow a series of concentrations of the molecular glue over the sensor surface.
-
Detection: Monitor the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized ligand.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
dot
Figure 2. General workflow for an SPR binding assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET assays are used to confirm the formation of the ternary complex (TRIM21-glue-NUP98) in solution.
Methodology:
-
Protein Labeling: Label TRIM21 with a donor fluorophore (e.g., Terbium cryptate) and NUP98 with an acceptor fluorophore (e.g., d2).
-
Assay Setup: In a microplate, mix the labeled proteins with increasing concentrations of the molecular glue.
-
Signal Detection: Excite the donor fluorophore and measure the emission from both the donor and the acceptor. An increased FRET signal (energy transfer from donor to acceptor) indicates that the two proteins are in close proximity, confirming the formation of the ternary complex.
-
Data Analysis: Plot the FRET ratio against the molecular glue concentration to determine the EC50 for ternary complex formation.
dot
Figure 3. General workflow for a TR-FRET assay.
Immunoblotting for Protein Degradation
Immunoblotting (Western blotting) is used to visualize and quantify the degradation of target proteins in cells treated with the molecular glue.
Methodology:
-
Cell Treatment: Treat cancer cell lines (e.g., PANC-1) with various concentrations of the molecular glue for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for the target proteins (e.g., NUP155, GLE1) and a loading control (e.g., actin). Then, incubate with a secondary antibody conjugated to a detection enzyme.
-
Visualization: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and capture the image.
-
Quantification: Densitometry analysis of the protein bands is performed to quantify the extent of degradation relative to the loading control.
Conclusion
This compound and other molecular glues targeting the TRIM21-NUP98 interface represent a promising new class of therapeutics for cancers with high TRIM21 expression. While they share a common mechanism of action, differences in their chemical structures likely lead to variations in binding affinity, ternary complex stability, and ultimately, cellular potency. The experimental protocols outlined in this guide provide a robust framework for the continued discovery and characterization of novel molecular glues, paving the way for the development of more effective and targeted cancer therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Induced Protein Complexes: Gluing the Pieces Together - ZoBio - Drug Discovery Technology [zobio.com]
- 5. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for HGC652
For Research Use Only. Not for use in humans or animals.
This document provides critical safety and disposal information for the proper handling of HGC652, a molecular glue compound utilized in laboratory research. The following procedures are based on best practices for managing potent, biologically active, and potentially cytotoxic research chemicals. Researchers, scientists, and drug development professionals should always consult the official Safety Data Sheet (SDS) provided by the supplier and adhere to their institution's specific environmental health and safety (EHS) guidelines.
Immediate Safety and Handling Precautions
This compound is a potent compound that induces cell death and should be handled with care to avoid exposure.[1] A thorough risk assessment must be conducted before beginning any experiment.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant nitrile gloves should be worn at all times. Double gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A dedicated, clean lab coat must be worn.
-
Respiratory Protection: If there is a risk of aerosolization or handling the compound as a powder outside of a certified chemical fume hood, a fit-tested N95 respirator or higher is advised.
All handling of this compound, especially when in powdered form or when preparing solutions, should be performed in a certified chemical fume hood to minimize inhalation risk.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Storage Condition | Form | Duration |
| -20°C | Powder | Up to 3 years |
| -80°C | In Solution | Up to 6 months |
| -20°C | In Solution | Up to 1 month |
Note: Avoid repeated freeze-thaw cycles of solutions.
This compound is often dissolved in Dimethyl Sulfoxide (DMSO). DMSO can penetrate the skin, potentially carrying dissolved chemicals with it. Therefore, extra caution is necessary when handling DMSO solutions of this compound.[2]
Proper Disposal Procedures for this compound
As this compound is designed to induce cell death, all materials that come into contact with it should be treated as hazardous cytotoxic waste.[1][3] Improper disposal can pose a risk to human health and the environment.
Step-by-Step Disposal Plan
-
Segregation of Waste: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams. This includes:
-
Solid Waste Disposal:
-
Collect all contaminated solid waste in a designated, leak-proof, and puncture-resistant container.
-
The container must be clearly labeled as "Cytotoxic Waste" and include the chemical name "this compound".[6]
-
Store the sealed container in a designated hazardous waste accumulation area.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound, including unused solutions and contaminated media, in a compatible, sealed, and shatter-resistant container.
-
Label the container with "Hazardous Waste," "Cytotoxic," and list all chemical constituents, including "this compound" and the solvent (e.g., "Dimethyl Sulfoxide"), with their approximate concentrations.[4]
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[4]
-
-
Sharps Disposal:
-
Decontamination of Work Surfaces:
-
Documentation and Pickup:
-
Follow your institution's procedures for labeling, documenting, and scheduling the pickup of hazardous waste by trained EHS personnel.[5]
-
Never dispose of this compound or its containers in the general trash or down the drain. [5]
Experimental Protocol: Mechanism of Action of this compound
This compound is a molecular glue that induces the degradation of nuclear pore complex proteins by targeting the E3 ubiquitin ligase TRIM21.[1][8] It facilitates the formation of a ternary complex between TRIM21 and the nuclear pore complex protein NUP98.[1][9] This proximity induces the ubiquitination and subsequent proteasomal degradation of NUP155, another key nuclear pore complex protein, leading to the collapse of the nuclear envelope and ultimately, cell death.[8][9][10]
This compound Signaling Pathway
Caption: Mechanism of action of this compound as a molecular glue.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for evaluating this compound's biological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. greenfield.com [greenfield.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. unsw.edu.au [unsw.edu.au]
- 8. hitgen.com [hitgen.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Safeguarding Your Research: Essential Safety and Handling Protocols for HGC652
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling HGC652. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on best practices for handling potent, powdered small molecule compounds.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound in its powdered form or in solution, a comprehensive PPE strategy is mandatory to prevent inhalation, skin, and eye contact. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment | Key Considerations |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood.- Double-layered nitrile gloves.- Disposable, solid-front laboratory coat with tight-fitting cuffs.- ANSI-rated safety glasses with side shields or splash goggles. | The primary risk is the inhalation of fine powder. All weighing and initial solubilization should be performed in a containment device such as a chemical fume hood or a glove box. |
| Solubilization and Dilution | - Nitrile gloves.- Laboratory coat.- Safety glasses with side shields or splash goggles. | While the inhalation risk is lower with solutions, the potential for skin and eye contact remains. |
| General Handling of Solutions | - Nitrile gloves.- Laboratory coat.- Safety glasses with side shields. | Standard laboratory PPE is sufficient for handling diluted solutions of this compound. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide for safe operations.
Experimental Protocols: Safe Handling Practices
Weighing this compound Powder:
-
Don all required PPE for handling potent powders.
-
Perform all weighing activities within a certified chemical fume hood or a glove box to contain any airborne particles.
-
Use anti-static weigh paper or a tared container to minimize powder dispersal.
-
Carefully transfer the weighed powder to a suitable container for solubilization.
-
Clean the weighing area, spatula, and any other equipment immediately after use with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Solubilizing this compound:
-
In a chemical fume hood, add the appropriate solvent to the vessel containing the this compound powder.
-
Cap the vessel securely and mix by vortexing or gentle agitation until the compound is fully dissolved.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Unused/Expired this compound | - Collect in a clearly labeled, sealed, and chemically compatible container.- Dispose of through your institution's hazardous waste management program. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated, puncture-resistant hazardous waste container.- Label the container with "Hazardous Waste" and the name of the compound. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove to avoid cross-contamination.- Place in a sealed bag or container labeled as hazardous waste. |
| Liquid Waste (Solutions containing this compound) | - Collect in a sealed, labeled, and chemically resistant container.- Do not mix with other waste streams unless compatibility is confirmed. |
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and appropriate action is necessary.
Small Spill (Contained within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed hazardous waste container.
-
Decontaminate the spill area with a suitable solvent.
-
Dispose of all contaminated materials as hazardous waste.
Large Spill (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team or environmental health and safety office.
-
Prevent others from entering the area.
-
Provide the emergency response team with information about the spilled material.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
